Norgesterone
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,16-18,22H,1,4-12H2,2H3/t16-,17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVUHOBTCWJYNQ-SLHNCBLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C=C)O)CCC4=C3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159482 | |
| Record name | Norgesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13563-60-5 | |
| Record name | Norgesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13563-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norgesterone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013563605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norgesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norgesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFS274763Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-depth Technical Guide: The In Vitro Mechanism of Action of Norgesterone
Abstract
Norgesterone and its related 19-nortestosterone derivatives are synthetic progestins that form the basis of numerous hormonal therapies. A profound understanding of their molecular mechanism of action is critical for optimizing therapeutic applications and driving innovation in drug development. This technical guide delivers a comprehensive analysis of the in vitro mechanism of this compound, detailing its interaction with progesterone (B1679170) receptors, the ensuing downstream signaling events, and the subsequent modulation of gene expression. This document integrates quantitative data from seminal studies, detailed experimental protocols for key assays, and visual diagrams of cellular pathways to provide a robust resource for the scientific community.
Core Mechanism: Progesterone Receptor Interaction and Activation
The primary mechanism of action for this compound, like other progestins, is mediated through its binding to and activation of intracellular progesterone receptors (PR).[1] PRs are ligand-activated transcription factors that exist predominantly as two isoforms, PR-A and PR-B, transcribed from the same gene but initiated from different promoters.[2] These isoforms can form homodimers (A:A, B:B) and heterodimers (A:B), leading to differential regulation of target genes.[3]
In its inactive state, the progesterone receptor is located in the cytoplasm, complexed with heat shock proteins (HSPs).[4] Ligand binding induces a conformational change in the receptor, causing the dissociation of the HSPs. This event exposes a nuclear localization signal, prompting the receptor-ligand complex to dimerize and translocate into the nucleus.[1][5]
Caption: Ligand binding, receptor activation, and nuclear translocation pathway.
Quantitative Binding Affinity
The potency of a progestin is initially characterized by its binding affinity for the progesterone receptor. This is typically determined through in vitro competitive binding assays using cell lines rich in PR, such as the human breast cancer cell line T47D.[6][7] The data often includes the half-maximal inhibitory concentration (IC50) or the relative binding affinity (RBA) compared to a reference compound.
Table 1: Progesterone Receptor Binding Affinity of this compound and Related Progestins
| Compound | Receptor Source | Relative Binding Affinity (RBA)a | IC50 (nM) | Reference |
|---|---|---|---|---|
| Progesterone | Rabbit Uterus | 100% | ~30 | [8] |
| Levonorgestrel (active form of Norgestrel) | Rabbit Uterus | ~500% | ~6 | [8] |
| Norethisterone (Norethindrone) | Human Endometrium | ~100-150% | Not Specified | [9][10] |
| Norgestimate (B1679921) | Rabbit Uterus | ~100% | ~30 | [8] |
| Gestodene | Rabbit Uterus | ~900% | ~3.3 | [8] |
aRelative Binding Affinity compared to progesterone, set at 100%.
Regulation of Gene Expression
Upon binding to DNA at specific sequences known as Progesterone Response Elements (PREs), the this compound-PR complex recruits a suite of co-activators and co-repressors to modulate the transcription of target genes.[11] This genomic signaling pathway is the foundation of progestogenic effects on cellular processes like proliferation, differentiation, and apoptosis.
Transcriptional Activity
The ability of this compound to activate gene transcription is quantified using reporter gene assays.[12][13] In these systems, cells are transfected with a plasmid containing a PRE-driven reporter gene (e.g., luciferase). The luminescence produced upon addition of a substrate is proportional to the transcriptional activity induced by the compound.
Table 2: In Vitro Transcriptional Activity of Progestins in PR-Positive Cells
| Compound | Cell Line | Reporter System | EC50 (nM) | Key Finding | Reference |
|---|---|---|---|---|---|
| Norethindrone | T47D | MMTV-Luciferase | ~0.03 | Potent stimulation of ER+ breast cancer cell growth. | [14] |
| Norgestrel | MCF-7 | MMTV-Luciferase | ~0.2 | Stimulated growth, blockable by antiestrogens. | [14] |
| Progestins (general) | COS-1 | PRE-Luciferase | Varies | EC50 values are well below reported serum levels in users. |[15] |
Regulation of Key Target Genes
This compound and related progestins regulate a wide array of genes critical to cellular function. In the context of breast cancer cell lines, progestins have been shown to modulate genes involved in cell cycle progression, apoptosis, and growth factor signaling.[16][17]
Table 3: Examples of Progestin-Regulated Genes in T47D Breast Cancer Cells
| Gene | Function | Regulation by Progestin | Reference |
|---|---|---|---|
| CCND1 (Cyclin D1) | G1/S phase cell cycle progression | Upregulation | [16][18] |
| SGK1 | Cell survival, ion transport | Upregulation | [18] |
| c-Myc | Cell cycle entry, proliferation | Upregulation | [16] |
| BCL2 | Inhibition of apoptosis | Upregulation | |
| p21 | Cell cycle inhibitor | Phosphorylation & nuclear exclusion | [18] |
| EGFR | Growth factor signaling | Upregulation |[11] |
Experimental Protocols
Reproducible and rigorous in vitro assays are essential for characterizing the mechanism of action of this compound. Below are detailed protocols for two fundamental experimental techniques.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the relative binding affinity of this compound for the progesterone receptor.
Methodology:
-
Preparation of Receptor Source: Prepare a cytosolic fraction from PR-rich tissue (e.g., rabbit uterus) or cells (e.g., T47D) through homogenization and ultracentrifugation.
-
Assay Setup: In assay tubes, combine the cytosol preparation with a fixed concentration of a radiolabeled progestin (e.g., [³H]-ORG 2058).
-
Competition: Add varying concentrations of unlabeled this compound (competitor) or a reference standard (e.g., unlabeled progesterone) in serial dilutions. Include a control for non-specific binding using a large excess of the unlabeled standard.
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.[19]
-
Separation: Separate receptor-bound from free radioligand. A common method is the addition of a dextran-coated charcoal slurry, which adsorbs free radioligand, followed by centrifugation.[19]
-
Quantification: Measure the radioactivity in the supernatant (bound fraction) using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value is determined from the resulting sigmoidal curve and used to calculate the binding affinity (Ki) or relative binding affinity (RBA).
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Luciferase Reporter Gene Assay
Objective: To measure the dose-dependent transcriptional activation of the progesterone receptor by this compound.
Methodology:
-
Cell Culture: Plate PR-positive cells (e.g., T47D, HEK293T) in multi-well plates and grow in phenol (B47542) red-free medium supplemented with charcoal-stripped serum to reduce background hormonal effects.
-
Transfection: Co-transfect cells with two plasmids using a suitable lipid-based transfection reagent:
-
Reporter Plasmid: Contains a luciferase gene downstream of a promoter with multiple PREs (e.g., pGL4.35[luc2P/9X-GAL4-UAS/Hygro]).[20][21]
-
Control Plasmid: Contains a different reporter gene (e.g., Renilla luciferase) driven by a constitutive promoter (e.g., pRL-SV40) to normalize for transfection efficiency and cell viability.[12]
-
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate cells with the compounds for 16-24 hours at 37°C.[12]
-
Cell Lysis: Wash the cells with PBS and add a passive lysis buffer.
-
Luminometry: Measure the firefly luciferase activity, followed by the Renilla luciferase activity, using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.
Summary of Signaling Pathways
The in vitro action of this compound is a multi-step process that translates a chemical signal into a biological response. While the genomic pathway is primary, evidence also points to non-genomic, rapid signaling initiated by a subpopulation of PR at the cell membrane, which can activate kinase cascades like the MAPK pathway.[5][22] This can, in turn, phosphorylate and modulate the activity of the nuclear PR, demonstrating a complex interplay between the two pathways.
Caption: Integrated genomic and non-genomic signaling pathways of this compound.
Conclusion
The in vitro mechanism of action of this compound is centered on its function as a potent agonist for the progesterone receptor. Through high-affinity binding, this compound initiates a well-orchestrated series of events including receptor dimerization, nuclear translocation, and the transcriptional regulation of a specific set of target genes. Quantitative analysis through binding and reporter assays confirms its potency, while gene expression studies reveal its impact on key cellular processes. The detailed methodologies and consolidated data presented herein provide a foundational resource for researchers and drug developers aiming to further explore the pharmacology of this compound and innovate within the field of hormonal therapeutics.
References
- 1. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. New T47D breast cancer cell lines for the independent study of progesterone B- and A-receptors: only antiprogestin-occupied B-receptors are switched to transcriptional agonists by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Variant T47D human breast cancer cells with high progesterone-receptor levels despite estrogen and antiestrogen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The influence of structural modification on progesterone and androgen receptor binding of norethisterone. Correlation with nuclear magnetic resonance signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Preclinical research and development of norethisterone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of gene expression by progesterone in cancer cells: effects on cyclin D1, EGFR and VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eubopen.org [eubopen.org]
- 13. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 14. Estrogenic potential of progestins in oral contraceptives to stimulate human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterisation of progestins used in hormonal contraception and progesterone via the progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hormonal Modulation of Breast Cancer Gene Expression: Implications for Intrinsic Subtyping in Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
An In-depth Technical Guide to the Synthesis of Norgestrel and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathways for Norgestrel, a second-generation progestin, with a primary focus on its biologically active levorotatory enantiomer, Levonorgestrel (B1675169). Norgestrel is a racemic mixture of dextronorgestrel and levonorgestrel, with the latter being the active component.[] This document outlines the key chemical transformations, intermediates, and reaction conditions, presenting quantitative data in structured tables and detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the synthetic processes.
Total Synthesis of Levonorgestrel
The total synthesis of Levonorgestrel is a notable achievement in steroid chemistry. A common and efficient approach commences with readily available starting materials, 6-methoxy-α-tetralone and 2-ethyl-1,3-cyclopentanedione (B179523). This pathway involves the construction of the steroidal backbone through a series of condensation, cyclization, and reduction reactions.
A representative synthesis involves the reaction of 6-methoxy-α-tetralone with vinylmagnesium bromide to form 1,2,3,4-tetrahydro-6-methoxy-1-vinyl-1-naphthol. This intermediate is then condensed with 2-ethyl-1,3-cyclopentanedione to generate a tricyclic secosteroid. Subsequent intramolecular cyclization and dehydration afford a 13-ethylgona-1,3,5(10)-8,14-pentaene structure, which undergoes successive reduction and ethynylation to yield Levonorgestrel.[2]
Synthesis of Levonorgestrel from Methoxydienone (B195248)
A widely employed industrial synthesis of Levonorgestrel utilizes the intermediate 13-ethyl-3-methoxygona-2,5(10)-dien-17-one, also known as methoxydienone.[3] This pathway is characterized by its efficiency and is detailed below.
Synthesis of Methoxydienone
Methoxydienone can be prepared from 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol through an oxidation reaction.[4]
Experimental Protocol: Oxidation of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol
A mixture of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol (0.8 g), aluminium isopropoxide (0.36 g), toluene (B28343) (26 mL), and cyclohexanone (B45756) (8 mL) is refluxed under a nitrogen atmosphere for 3 hours.[4] Upon cooling, water (5 mL) is added, and the mixture is shaken vigorously. Anhydrous sodium sulphate (5 g) is added, and the mixture is allowed to stand for 30 minutes. The solution is then filtered, and the filtrate is combined with ether washings of the residue. The solvent is evaporated under reduced pressure to yield the crystalline solid 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17-one.[4]
Ethynylation of Methoxydienone
The subsequent step involves the ethynylation of the 17-keto group of methoxydienone to introduce the characteristic ethynyl (B1212043) group of Levonorgestrel. This is typically achieved by reacting methoxydienone with an acetylide salt, such as lithium acetylide, often in the presence of a complexing agent like ethylenediamine.[5] A patent describes the use of an alkynyllithium ammine complex for this transformation.[6]
Experimental Protocol: Ethynylation of Methoxydienone
Under anhydrous conditions, methoxydienone is reacted with lithium acetylide in a suitable aprotic solvent such as tetrahydrofuran (B95107), in the presence of ethylenediamine. The reaction is typically carried out at a temperature range of -10°C to 0°C for 3 to 6 hours.[7] This reaction yields the dienol ether intermediate, 13-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol.
Hydrolysis of the Dienol Ether Intermediate
The final step in this pathway is the acidic hydrolysis of the dienol ether to unveil the α,β-unsaturated ketone functionality in the A-ring of Levonorgestrel.
Experimental Protocol: Hydrolysis of Dienol Ether
A solution of the dienol ether intermediate (10 g) in 120 mL of tetrahydrofuran is treated with 45 mL of a 20% v/v sulfuric acid solution. The mixture is stirred at 65-68°C for 1-2 hours.[8] After completion of the reaction, the mixture is cooled to 20-30°C, and 50 mL of deionized water is added. The precipitated solid is filtered and slurried in 50 mL of water. A 23% aqueous ammonia (B1221849) solution is added to adjust the pH to 7-8. The mixture is stirred, filtered, and the wet cake is washed with water and dried under vacuum to yield Levonorgestrel.[8]
Quantitative Data for Levonorgestrel Synthesis from Dienol Ether
| Parameter | Value | Reference |
| Starting Material | 13-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol (Dienol ether) | [8] |
| Reagents | Sulfuric acid, Water, Aqueous Ammonia | [8] |
| Solvent | Tetrahydrofuran | [8] |
| Reaction Temperature | 65-68°C | [8] |
| Reaction Time | 1-2 hours | [8] |
| Yield | 84.6% | [8] |
Synthesis Pathway of Levonorgestrel from Methoxydienone
Caption: Synthesis of Levonorgestrel from Methoxydienone.
Synthesis of Norgestimate from Levonorgestrel
Norgestimate, a third-generation progestin, is a prodrug that is metabolized to norelgestromin (B1679859) and levonorgestrel. Its synthesis involves the chemical modification of Levonorgestrel (d-norgestrel). The process includes acetylation of the 17-hydroxyl group, followed by oximation of the 3-keto group, and subsequent hydrolysis of the acetyl group.
Experimental Protocol: Synthesis of Norgestimate
A detailed process for the synthesis of high-purity norelgestromin (the active component of norgestimate) involves the following steps:
-
Acetylation: d-Norgestrel is acetylated at the 17-position using acetic anhydride (B1165640) in the presence of a catalyst like zinc chloride to form d-norgestrel acetate (B1210297).
-
Oximation: The 3-keto group of d-norgestrel acetate is then reacted with an oximation reagent, such as a hydroxylammonium salt in the presence of a base, to form the oxime.
-
Hydrolysis: Finally, the 17-acetyl group is hydrolyzed to yield norelgestromin.[3]
Quantitative Data for Norgestimate Synthesis
| Parameter | Value | Reference |
| Starting Material | d-Norgestrel (Levonorgestrel) | [3] |
| Purity of Starting Material | At least 90% | [3] |
| Acetylation Reagent | Acetic Anhydride | [3] |
| Oximation Reagent | Hydroxylammonium salt | [3] |
| Purity of Norelgestromin | At least 99% | [3] |
Synthesis Pathway of Norgestimate from Levonorgestrel
Caption: Synthesis of Norgestimate from Levonorgestrel.
Purification of Levonorgestrel
The purity of the final Levonorgestrel product is critical for its use as an active pharmaceutical ingredient. Impurities can arise from starting materials, intermediates, or side reactions during the synthesis. One common impurity, termed "O-impurity," can form during the hydrolysis of the dienol ether intermediate, particularly when using protic solvents like methanol.[7] The use of aprotic solvents for hydrolysis has been shown to minimize the formation of this impurity.[7]
Experimental Protocol: Purification of Crude Levonorgestrel
Crude Levonorgestrel (10 g) containing impurities is dissolved in 120 mL of tetrahydrofuran. To this solution, 30 mL of a 20% v/v sulfuric acid solution is added, and the mixture is stirred at 60-68°C for 1 hour. The reaction mass is then cooled to 20-30°C, stirred for 2-3 hours, and 50 mL of deionized water is added. The precipitated solid is filtered and washed with 20 mL of deionized water. The wet cake is slurried in 100 mL of water, and the pH is adjusted to 7-8 with a 23% aqueous ammonia solution. The solid is filtered, washed with water, and dried under vacuum to afford a white crystalline solid of high purity.[7]
Recrystallization of Levonorgestrel
For further purification, 40 g of Levonorgestrel is dissolved in 320 mL of dimethylformamide at 58-62°C. Activated carbon is added to the hot solution, stirred, and filtered. To the filtrate, 170 mL of deionized water is added at 58-62°C to induce crystallization. The mixture is then cooled to 20-30°C, stirred, and filtered to obtain the purified crystalline product.[7]
Conclusion
The synthesis of Norgestrel and its derivatives, particularly Levonorgestrel, has evolved to highly efficient and scalable processes. The choice of synthetic route often depends on the availability of starting materials and the desired purity of the final product. The methods outlined in this guide, derived from patented and published procedures, provide a comprehensive overview for researchers and professionals in the field of pharmaceutical development. The provided experimental protocols and quantitative data serve as a valuable resource for the practical synthesis and purification of these important hormonal agents.
References
- 2. researchgate.net [researchgate.net]
- 3. Methoxydienone - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. US20130324748A1 - Process for preparation of levonorgestrel - Google Patents [patents.google.com]
- 6. CN101982472A - Synthesis process of levonorgestrel by methoxydienone - Google Patents [patents.google.com]
- 7. WO2012110947A1 - An improved process for preparation of levonorgestrel - Google Patents [patents.google.com]
- 8. Levonorgestrel synthesis - chemicalbook [chemicalbook.com]
The Phantom Progestin: A Deep Dive into the Pharmacology of Synthetic Progestogens, Exemplified by Norethisterone and its Metabolites
A Note on Nomenclature: The term "Norgesterone" does not correspond to a recognized pharmaceutical compound in the provided search results. It is likely a typographical error for either Norgestimate (B1679921) or Norethisterone , both widely studied synthetic progestins. This guide will focus on the comprehensive pharmacological profile of Norethisterone (also known as norethindrone) as a representative synthetic progestogen, with comparative data for Norgestimate where relevant, to provide a thorough technical overview for researchers, scientists, and drug development professionals.
Introduction
Synthetic progestins, also known as progestogens, are a class of drugs that mimic the effects of the natural hormone progesterone (B1679170).[1][2][3][4] They are integral components of hormonal contraceptives and are also used in hormone replacement therapy and for the treatment of various gynecological disorders.[1][2][5][6] Norethisterone, a derivative of 19-nortestosterone, was one of the first synthetic progestins to be developed and remains in widespread clinical use.[1][7] Understanding the intricate pharmacological profile of these compounds and their metabolites is crucial for optimizing their therapeutic use and for the development of new, more selective agents.
Pharmacological Profile of Norethisterone
Mechanism of Action
Norethisterone exerts its primary effects by acting as a potent agonist of the progesterone receptor (PR).[1][8] The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are encoded by the same gene but have distinct transcriptional activities.[9] Upon binding to norethisterone, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10][11]
Beyond this classical genomic signaling, progestins can also elicit rapid, non-genomic effects initiated at the cell membrane.[12][13] These actions can involve the activation of intracellular signaling cascades, such as the MAPK pathway, through interactions with membrane-associated progesterone receptors.[11][12][13]
The primary contraceptive effects of norethisterone stem from its ability to suppress ovulation by inhibiting the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunting the luteinizing hormone (LH) surge from the pituitary gland.[5][8] Additionally, it thickens the cervical mucus, impeding sperm penetration, and alters the endometrium to make it less receptive to implantation.[2][5]
Pharmacodynamics
Norethisterone is a potent progestogen.[1] In addition to its progestogenic activity, it also possesses weak androgenic and estrogenic properties.[1] Its androgenic activity is due to its direct, albeit weak, agonism at the androgen receptor (AR).[1] The estrogenic effects are not mediated by norethisterone itself, which has a low affinity for the estrogen receptor (ER), but rather by its metabolite, ethinylestradiol, which is a potent estrogen.[1]
Pharmacokinetics
Norethisterone is well-absorbed orally, with peak plasma concentrations typically reached within 1 to 4 hours.[6][14] It has an oral bioavailability of approximately 64%.[1] In the circulation, norethisterone is highly bound to plasma proteins, primarily albumin (about 61%) and sex hormone-binding globulin (SHBG) (about 36%).[1] The elimination half-life of norethisterone ranges from 5 to 12 hours.[1][6]
Metabolism of Norethisterone
Norethisterone undergoes extensive metabolism, primarily in the liver.[1][6] The main metabolic pathway involves the reduction of the A-ring of the steroid nucleus.[1][15][16] This leads to the formation of dihydro- and tetrahydro- metabolites.[1][16] A minor but important metabolic pathway is the aromatization of the A-ring, which converts a small fraction of norethisterone into the highly potent estrogen, ethinylestradiol.[1]
The major metabolites of norethisterone include:
-
5α-dihydronorethisterone (5α-DHNET) and 5β-dihydronorethisterone: Formed by the action of 5α- and 5β-reductases.[1]
-
3α,5α-tetrahydronorethisterone and 3β,5α-tetrahydronorethisterone: Further reduction products of 5α-DHNET.[1] Some of these tetrahydro-metabolites have been shown to possess biological activity, including estrogenic effects.[17]
-
Ethinylestradiol: A potent estrogen formed via aromatase-mediated conversion of norethisterone.[1]
These metabolites are subsequently conjugated with glucuronic acid or sulfate (B86663) before being excreted in the urine and feces.[6][15]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for Norethisterone, Norgestimate, and their metabolites.
Table 1: Receptor Binding Affinities (RBA)
| Compound | Receptor | Relative Binding Affinity (%) | Reference Compound | Species/Tissue |
| Norethisterone | Progesterone | ~150 | Progesterone | Human |
| Androgen | ~15 | Metribolone | Human | |
| Norgestimate | Progesterone | Similar to Progesterone | Progesterone | Rabbit Uterus |
| Androgen | 0.3 - 2.5 | Dihydrotestosterone | Rat Prostate | |
| 17-deacetyl norgestimate | Progesterone | Similar to Progesterone | Progesterone | Rabbit Uterus |
| 3-keto norgestimate | Progesterone | ~500 | Progesterone | Rabbit Uterus |
| Levonorgestrel | Progesterone | ~500 | Progesterone | Rabbit Uterus |
| Androgen | 11.8 - 22.0 | Dihydrotestosterone | Rat Prostate |
Data compiled from sources[1][18].
Table 2: Pharmacokinetic Parameters of Norethisterone
| Parameter | Value |
| Oral Bioavailability | 47 - 73% (mean 64%)[1] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours[6][14] |
| Elimination Half-life (t1/2) | 5.2 - 12.8 hours (mean 8.0 hours)[1] |
| Protein Binding | ~97% (61% to albumin, 36% to SHBG)[1] |
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the relative binding affinity of a test compound for a specific steroid receptor (e.g., progesterone receptor, androgen receptor).
Methodology:
-
Preparation of Receptor Source: A cytosol fraction containing the receptor of interest is prepared from a suitable tissue source (e.g., human uterine tissue for PR, rat prostate for AR).[18][19]
-
Competitive Binding: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-promegestone for PR, [³H]-dihydrotestosterone for AR) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100.
In Vivo Assessment of Progestational Activity (Clauberg Test)
Objective: To evaluate the progestational activity of a compound in an animal model.
Methodology:
-
Animal Model: Immature female rabbits are used.
-
Estrogen Priming: The animals are primed with an estrogen (e.g., estradiol (B170435) benzoate) for several days to induce endometrial proliferation.
-
Treatment: The test compound is administered daily for a set period (e.g., 5 days).
-
Endpoint: The animals are euthanized, and the uteri are removed. The degree of endometrial proliferation and glandular development is assessed histologically and scored (e.g., McPhail scale).
-
Data Analysis: The progestational potency of the test compound is determined by comparing the endometrial response to that of a reference progestin (e.g., progesterone).
In Vivo Assessment of Androgenic Activity
Objective: To determine the androgenic potential of a compound in an animal model.
Methodology:
-
Animal Model: Castrated male rats are used.
-
Treatment: The test compound is administered daily for a specified duration.
-
Endpoint: The animals are euthanized, and the weights of androgen-sensitive tissues, such as the ventral prostate and seminal vesicles, are measured.
-
Data Analysis: The androgenic activity is quantified by comparing the increase in organ weight to that produced by a reference androgen (e.g., testosterone (B1683101) propionate).[18]
Visualizations
Caption: Metabolic pathway of Norethisterone.
Caption: Progesterone receptor signaling pathway.
Caption: Experimental workflow for progestin drug discovery.
Conclusion
Norethisterone, a first-generation synthetic progestin, possesses a well-characterized pharmacological profile dominated by its potent progestogenic activity. Its clinical efficacy is a result of its complex interplay with the endocrine system, driven by its direct actions on the progesterone and androgen receptors, and the estrogenic effects of its metabolite, ethinylestradiol. A thorough understanding of its mechanism of action, pharmacokinetics, and metabolism, as outlined in this guide, is essential for its appropriate clinical application and for the rational design of future generations of progestins with improved selectivity and safety profiles. The experimental methodologies detailed herein provide a framework for the continued investigation and characterization of these important therapeutic agents.
References
- 1. Norethisterone - Wikipedia [en.wikipedia.org]
- 2. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of progesterone - Wikipedia [en.wikipedia.org]
- 4. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding How Norethisterone Works for Effective Hormonal Regulation - Los Angeles Hub [wdch10.laphil.com]
- 6. medicines.org.uk [medicines.org.uk]
- 7. Pharmacological profile of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. norethisterone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 10. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Pharmacokinetics of norethisterone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The metabolism of 19-nor contraceptive progestins modulates their biological activity at the neuroendocrine level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Progestin Receptor Binding Affinity and Selectivity: The Case of Norgestimate and its Metabolites
A Note on Terminology: The term "norgesterone" appears to be a potential misspelling. This guide will focus on norgestimate (B1679921) , a widely used synthetic progestin, and its active metabolites, which are responsible for its biological effects. Norgestimate is a prodrug that is metabolized into several compounds, most notably levonorgestrel (B1675169).
This technical guide provides a comprehensive overview of the binding affinity and selectivity of norgestimate and its metabolites for the progesterone (B1679170) receptor (PR). It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key biological pathways and experimental workflows.
Progesterone Receptor Binding Affinity and Selectivity
Norgestimate itself has a very low affinity for the progesterone receptor.[1] Its progestational activity is primarily due to its metabolic conversion to more potent compounds, including levonorgestrel (the biologically active enantiomer of norgestrel) and 17-deacetylnorgestimate. The binding affinity of these compounds to the progesterone receptor, as well as to other steroid receptors, determines their therapeutic efficacy and potential side effects.
Quantitative Binding Affinity Data
The following tables summarize the relative binding affinities (RBA) and IC50 values of norgestimate, its metabolites, and other common progestins for various steroid hormone receptors. This data is crucial for understanding the selectivity profile of these compounds.
Table 1: Progesterone Receptor Binding Affinity
| Compound | Receptor Source | Relative Binding Affinity (RBA) vs. Progesterone (or synthetic agonist) | Reference |
| Norgestimate | Rabbit Uterine Cytosol | Similar to Progesterone | [2] |
| 17-Deacetylated Norgestimate | Rabbit Uterine Cytosol | Similar to Progesterone | [2] |
| 3-Keto Norgestimate | Rabbit Uterine Cytosol | ~5 times that of Progesterone | [2] |
| Levonorgestrel | Rabbit Uterine Cytosol | ~5 times that of Progesterone | [2] |
| Levonorgestrel-17-acetate | Human Myometrial Cytosol | 110% (vs. R5020) | [1] |
| Gestodene | Rabbit Uterine Cytosol | ~9 times that of Progesterone | [2] |
| 3-Keto Desogestrel | Rabbit Uterine Cytosol | ~9 times that of Progesterone | [2] |
Table 2: Androgen Receptor Binding Affinity and Selectivity
| Compound | Receptor Source | Relative Binding Affinity (RBA) vs. Dihydrotestosterone (DHT) | Androgen:Progestin IC50 Ratio* | Reference |
| Norgestimate | Rat Prostatic Cytosol | 0.003 - 0.025 times that of DHT | High | [2] |
| Progesterone | Rat Prostatic Cytosol | 0.003 - 0.025 times that of DHT | High | [2] |
| 3-Keto Norgestimate | Rat Prostatic Cytosol | 0.003 - 0.025 times that of DHT | High | [2] |
| 17-Deacetylated Norgestimate | Not specified | Not specified | Lower than Norgestimate | [2] |
| 3-Keto Desogestrel | Rat Prostatic Cytosol | 0.118 - 0.220 times that of DHT | Lower than Norgestimate | [2] |
| Gestodene | Rat Prostatic Cytosol | 0.118 - 0.220 times that of DHT | Lower than Norgestimate | [2] |
| Levonorgestrel | Rat Prostatic Cytosol | 0.118 - 0.220 times that of DHT | Low | [2] |
*A higher androgen:progestin IC50 ratio indicates greater selectivity for the progesterone receptor over the androgen receptor.[2]
Table 3: Sex Hormone-Binding Globulin (SHBG) Affinity
| Compound | IC50 (nM) for displacing [3H]testosterone | Reference |
| Norgestimate | > 10,000 | [3] |
| 17-Deacetylated Norgestimate | > 10,000 | [3] |
| 3-Keto Norgestimate | > 10,000 | [3] |
| Gestodene | 23.1 | [3] |
| Levonorgestrel | 53.4 | [3] |
| 3-Keto Desogestrel | 91.0 | [3] |
Progestins that bind to SHBG can displace testosterone (B1683101), increasing free testosterone levels and potentially leading to androgenic side effects.[3] The low affinity of norgestimate and its primary metabolites for SHBG contributes to its low androgenic profile.[3]
Experimental Protocols
The determination of receptor binding affinity is fundamental to characterizing the pharmacological profile of progestins. Below are detailed methodologies for key experiments.
Progesterone Receptor Competitive Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to compete with a fluorescently labeled progesterone analog (tracer) for binding to the progesterone receptor ligand-binding domain (PR-LBD).[4]
Principle: A fluorescent tracer bound to the larger PR-LBD molecule tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal.[4] An unlabeled ligand competes with the tracer, and its displacement of the tracer leads to a decrease in the FP signal.[4]
Materials:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Bovine Serum Albumin (BSA) and 0.05% Tween-20.[4]
-
PR-LBD: Recombinant human progesterone receptor ligand-binding domain.
-
Fluorescent Tracer: A fluorescently labeled progesterone analog.
-
Test Compounds: Norgestimate, its metabolites, and other progestins dissolved in DMSO.
-
Control Compounds: Progesterone (positive control), RU486 (Mifepristone, antagonist control).[4]
-
Assay Plates: Low-volume, black, 384-well microplates.[4]
-
Plate Reader: Capable of measuring fluorescence polarization.[4]
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and controls in assay buffer. The final DMSO concentration should not exceed 1%.[4]
-
Assay Plate Setup: Add 5 µL of the serially diluted compounds, controls, or vehicle to the wells of the 384-well plate.[4]
-
Reagent Addition: Prepare a premix of PR-LBD and the fluorescent tracer in assay buffer. Add 15 µL of this premix to each well. The final volume should be 20 µL.[4]
-
Incubation: Gently mix the plate on a shaker for 1 minute, then incubate at room temperature for a specified period (e.g., 1-4 hours) to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization using a compatible plate reader with appropriate excitation and emission wavelengths for the tracer.[4]
-
Data Analysis:
Cell-Based Reporter Gene Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist of the progesterone receptor by quantifying the expression of a reporter gene.[5]
Principle: A cell line is engineered to express the human progesterone receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing progesterone response elements (PREs).[5] An agonist will activate the PR, leading to reporter gene expression. An antagonist will block this effect.[5]
Materials:
-
Cell Line: Mammalian cells stably expressing the human PR and a PRE-driven luciferase reporter gene.
-
Cell Culture Medium: Appropriate medium for the cell line.
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).
-
Agonist Control: Progesterone.
-
Antagonist Control: Mifepristone (RU486).
-
Luciferase Assay Reagent: Contains the substrate for the luciferase enzyme.
-
Luminometer: To measure light output.
Procedure (Antagonist Mode):
-
Cell Plating: Seed the reporter cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and antagonist control.
-
Treatment:
-
Incubation: Incubate the plate for 22-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Normalize the data to a vehicle control.
-
Plot the normalized luminescence against the logarithm of the compound concentration.
-
Determine the IC50 values for antagonist activity.
-
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the progesterone receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.
Progesterone Receptor Signaling Pathway
The genomic signaling pathway of the progesterone receptor is initiated by the binding of a progestin. This leads to a conformational change in the receptor, its dissociation from heat shock proteins, dimerization, and translocation to the nucleus.[5] In the nucleus, the receptor dimer binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.[5] Some progestins may also initiate rapid, non-genomic signaling at the cell membrane.[6]
Caption: Progesterone receptor genomic signaling pathway.
Experimental Workflow: Receptor Binding Affinity Assay
The following diagram outlines the key steps in a competitive binding assay to determine the IC50 of a test compound for the progesterone receptor.
Caption: Workflow for a competitive receptor binding assay.
Conclusion
Norgestimate is a prodrug whose biological activity is mediated by its metabolites, primarily levonorgestrel. These metabolites exhibit a high binding affinity for the progesterone receptor. The selectivity profile of norgestimate and its metabolites, characterized by low affinity for the androgen receptor and sex hormone-binding globulin, contributes to a favorable clinical profile with minimal androgenic side effects. The experimental protocols detailed in this guide, including competitive binding assays and reporter gene assays, are essential tools for characterizing the interaction of progestins with steroid receptors and elucidating their mechanisms of action.
References
- 1. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative binding affinity of norgestimate and other progestins for human sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Discovery and Synthesis of Norgesterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norgesterone, chemically known as 19-norprogesterone (B1209251), represents a pivotal molecule in the history of steroid chemistry and the development of synthetic progestins. Its discovery and synthesis paved the way for the creation of orally active contraceptives and other hormonal therapies. This in-depth technical guide provides a comprehensive overview of the discovery, historical context, and detailed synthetic pathways of this compound. It includes a thorough examination of the key chemical reactions, experimental protocols, and quantitative data. Furthermore, this guide elucidates the mechanism of action of this compound through detailed signaling pathway diagrams, offering valuable insights for researchers and professionals in the field of drug development and steroid chemistry.
Introduction and Historical Context
The journey to understanding and synthesizing progestational hormones began with the isolation of progesterone (B1679170). However, its low oral bioavailability spurred the quest for more potent and orally active synthetic analogues.[1] A significant breakthrough came in 1944 with the first synthesis of an impure mixture containing 19-norprogesterone, which surprisingly exhibited progestational activity at least equivalent to natural progesterone.[2][3] This discovery challenged the existing understanding of structure-activity relationships for steroid hormones, suggesting that the C19 methyl group was not essential for progestational effects.[3]
The definitive synthesis of pure, crystalline 19-norprogesterone was achieved in 1951 by a team at Syntex, S.A. in Mexico City, led by Carl Djerassi, George Rosenkranz, and with the crucial contribution of Luis Miramontes.[3][4][5] This accomplishment was a landmark in steroid chemistry and laid the groundwork for the development of a new class of potent progestins.[3] Subsequent biological testing confirmed the high progestational activity of 19-norprogesterone, showing it to be 4 to 8 times more potent than progesterone in the Clauberg assay.[2] The discovery of the enhanced activity of 19-norsteroids directly led to the synthesis of norethisterone (17α-ethynyl-19-nortestosterone), a key component of the first oral contraceptives.[2]
Chemical Synthesis of this compound (19-Norprogesterone)
The synthesis of 19-norprogesterone has been approached through various routes, most notably through the partial synthesis from readily available steroid precursors like estrone (B1671321). The key transformation in these syntheses is the removal of the C19 angular methyl group.
Synthesis from Estrone
A well-established pathway to 19-norprogesterone begins with estrone. The core of this process involves the Birch reduction to transform the aromatic A-ring of the estrogen precursor into a diene system, followed by a series of reactions to introduce the progesterone side chain.
Key Reactions:
-
Birch Reduction: This dissolving-metal reduction, typically using lithium or sodium in liquid ammonia (B1221849) with an alcohol as a proton source, selectively reduces the aromatic A-ring of an estradiol (B170435) derivative to a 1,4-diene.[6]
-
Oppenauer Oxidation: This reaction is a gentle method for oxidizing secondary alcohols to ketones using an aluminum alkoxide catalyst in the presence of a ketone as a hydride acceptor. It is instrumental in converting the 17β-hydroxyl group to a ketone.[7]
-
Ethynylation: The introduction of an ethynyl (B1212043) group at the C17 position is a common strategy in the synthesis of potent, orally active steroids. This is typically achieved by reacting a 17-keto steroid with a metal acetylide.
Experimental Protocol: Synthesis of 19-Norandrost-4-ene-3,17-dione (a key intermediate)
The following protocol is a generalized representation based on established literature.
-
Birch Reduction of Estradiol 3-Methyl Ether:
-
To a solution of estradiol 3-methyl ether in a mixture of anhydrous ether, liquid ammonia, and ethanol, add small pieces of lithium wire with stirring.
-
After the blue color of the solution disappears, add water and evaporate the ammonia.
-
Extract the product with ether, wash with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude diene product.
-
-
Hydrolysis of the Enol Ether:
-
Reflux the crude product from the previous step in a mixture of methanol (B129727) and aqueous hydrochloric acid.
-
Cool the solution and add water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
-
Oppenauer Oxidation:
-
Dissolve the product from the hydrolysis step in a mixture of toluene (B28343) and cyclohexanone.
-
Add aluminum isopropoxide and reflux the mixture.
-
Cool the reaction mixture, add a saturated solution of sodium potassium tartrate, and steam distill to remove the solvents and cyclohexanone.
-
Extract the residue with ether, wash the ethereal solution with water, dry, and evaporate to yield crude 19-norandrost-4-ene-3,17-dione.
-
Purify the product by crystallization from a suitable solvent like acetone-hexane.
-
Overall Yield: The overall yield for the conversion of estrone methyl ether to 19-nor-A4-androstene-3,17-dione is approximately 45%.
Synthesis of Norethisterone from 19-Norandrostenedione
While the primary focus is on this compound, the synthesis of the closely related and historically significant norethisterone (norethindrone) from a common intermediate is highly relevant.
Experimental Protocol: Ethynylation of 19-Norandrost-4-ene-3,17-dione [8]
-
Dissolve 19-norandrost-4-ene-3,17-dione in a suitable solvent like anhydrous toluene.
-
Add a solution of potassium t-amyloxide in t-amyl alcohol under a nitrogen atmosphere.
-
Bubble purified and dried acetylene (B1199291) gas through the stirred solution at room temperature for several hours.
-
Pour the reaction mixture into ice water and acidify with hydrochloric acid.
-
Extract the product with an organic solvent, wash, dry, and evaporate the solvent.
-
Purify the crude norethisterone by crystallization.
Quantitative Data
Physicochemical Properties of 19-Norprogesterone
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₈O₂ | [2] |
| Molar Mass | 300.44 g/mol | [2] |
| Melting Point | 144-145 °C | [2] |
| CAS Number | 472-54-8 | [2] |
Biological Activity of 19-Norprogesterone
| Assay | Result | Reference |
| Progestational Activity (Clauberg Assay) | 4 to 8 times more potent than progesterone | [2] |
| Mineralocorticoid Receptor (MR) Affinity | Approximately 3-fold higher than progesterone | [9] |
| Mineralocorticoid Activity | Full mineralocorticoid agonist | [9] |
Mechanism of Action and Signaling Pathways
This compound, like progesterone, exerts its biological effects primarily through interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily.[10] The binding of this compound to the PR induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[11] Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11]
In addition to this classical genomic pathway, progesterone and its synthetic analogs can also elicit rapid, non-genomic effects through membrane-associated progesterone receptors (mPRs) and progesterone receptor membrane components (PGRMCs).[12] These non-genomic actions involve the activation of intracellular signaling cascades, such as the MAPK pathway.[13]
Progesterone Receptor Signaling Pathway
Caption: Classical and non-classical signaling pathways of this compound.
Experimental Workflow for Synthesis
Caption: Generalized workflow for the synthesis of this compound from Estrone.
Conclusion
The discovery and synthesis of this compound marked a turning point in medicinal chemistry, demonstrating that structural modifications to natural hormones could lead to compounds with significantly enhanced biological activity. The pioneering work of Djerassi, Rosenkranz, Miramontes, and their predecessors not only provided a powerful new progestational agent but also opened the door to the development of oral contraceptives, revolutionizing reproductive health. The synthetic strategies developed, particularly the application of the Birch reduction to steroids, remain fundamental in the production of a wide range of hormonal drugs. This guide has provided a detailed technical overview of this important molecule, from its historical roots to its synthesis and mechanism of action, serving as a valuable resource for the scientific community.
References
- 1. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 3. 19-Norprogesterone | 472-54-8 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Oppenauer Oxidation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. US2849462A - Method for preparing 19-nor 17-alpha-ethynyl testosterone - Google Patents [patents.google.com]
- 9. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine [mdpi.com]
- 11. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
An In-depth Technical Guide to the Chemical Properties and Stability of Norethisterone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability of Norethisterone (also known as Norethindrone). The information is presented to support research, development, and quality control activities involving this synthetic progestin. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided.
Core Chemical Properties of Norethisterone
Norethisterone is a synthetic progestational hormone belonging to the 19-nortestosterone-derived class of progestins.[1][2] It is a white or off-white crystalline powder that is odorless and has a slightly bitter taste.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Norethisterone is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | [1] |
| Synonyms | Norethindrone (B1679910), 19-Norethisterone, 17α-Ethynyl-19-nortestosterone | [3][4] |
| Chemical Formula | C₂₀H₂₆O₂ | [2][5] |
| Molecular Weight | 298.42 g/mol | [5][6] |
| Melting Point | 203-206 °C | [7] |
| Boiling Point | 379.83°C (rough estimate) | [8][9] |
| pKa | 13.09 ± 0.40 (Predicted) | [8][9] |
| Log P (XLogP3) | 3.3 | [1] |
| Appearance | White to off-white crystalline powder | [1][8] |
Solubility Profile
The solubility of Norethisterone in various solvents is summarized in Table 2. It is practically insoluble in water and soluble in several organic solvents.[3]
| Solvent | Solubility | Source(s) |
| Water | 7.04 mg/L at 25°C | [8] |
| Chloroform | Soluble (≥50 mg/mL) | [9] |
| Dioxane | Soluble | [1] |
| Acetone | Slightly soluble | |
| Ethanol | Slightly soluble | |
| Methanol | Soluble (~1 mg/mL) | [3] |
| Acetonitrile | Soluble (~1 mg/mL) | [3] |
Stability Profile of Norethisterone
Understanding the stability of Norethisterone is critical for the development of stable pharmaceutical formulations and for defining appropriate storage conditions. Forced degradation studies have shown that Norethisterone is susceptible to degradation under various stress conditions.
Degradation Pathways
Forced degradation studies indicate that Norethisterone degrades under acidic, basic, oxidative, and photolytic conditions.[6] The primary degradation pathways include hydrolysis and oxidation.[6]
A proposed initial degradation pathway for Norethisterone acetate (B1210297), a prodrug of Norethisterone, involves the formation of 17α-ethinylestradiol through aromatization of the A-ring.[10] Oxidation can lead to the formation of hydroxylated and keto derivatives.[6]
Stability Under Stress Conditions
A summary of the stability of Norethisterone under different stress conditions is provided in Table 3.
| Stress Condition | Observations | Source(s) |
| Acidic Hydrolysis | Degradation observed upon reflux with 1N HCl. | [11] |
| Basic Hydrolysis | Significant degradation observed upon reflux with 1N NaOH; appears to be more susceptible to base-catalyzed degradation. | [6][11] |
| Oxidative Degradation | Degradation occurs in the presence of hydrogen peroxide (e.g., 30% H₂O₂). | [11] |
| Thermal Degradation | Stable at 105°C for up to 72 hours. | |
| Photolytic Degradation | Degradation observed upon exposure to UV radiation. | [11] |
Recommended Storage Conditions
Norethisterone should be stored at room temperature, between 20°C and 25°C, and protected from light and moisture.[8][9][12][13]
Experimental Protocols
This section outlines detailed methodologies for the determination of key chemical properties and for assessing the stability of Norethisterone.
Determination of Melting Point (Capillary Method)
This method is used to determine the temperature at which a crystalline solid transitions to a liquid.
Apparatus:
-
Melting point apparatus with a heating block and temperature control.
-
Glass capillary tubes (sealed at one end).
-
Thermometer calibrated with certified reference standards.
Procedure:
-
Sample Preparation: Finely powder the dry Norethisterone sample.
-
Capillary Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.[12]
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the sample at a medium rate to approximately 20°C below the expected melting point. Then, reduce the heating rate to approximately 1-2°C per minute.[12]
-
Observation: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[12]
Caption: Workflow for Melting Point Determination.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous medium.
Apparatus:
-
Mechanical shaker or agitator.
-
Constant temperature bath (set to 25°C ± 0.5°C).
-
Glass flasks or vials with stoppers.
-
Analytical balance.
-
Validated analytical method for quantification (e.g., HPLC-UV).
Procedure:
-
Preparation: Add an excess amount of Norethisterone to a flask containing a known volume of purified water.
-
Equilibration: Place the flask in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).
-
Quantification: Analyze the concentration of Norethisterone in the clear supernatant/filtrate using a validated HPLC-UV method.
-
Calculation: The determined concentration represents the aqueous solubility of Norethisterone at the specified temperature.
Caption: Workflow for Solubility Determination (Shake-Flask).
Stability-Indicating HPLC Method for Forced Degradation Studies
This method is designed to separate the intact drug from its degradation products, allowing for the assessment of stability.
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and trimethylamine (B31210) buffer (pH 2.5) in an isocratic mode.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Forced Degradation Sample Preparation:
-
Acid Degradation: Dissolve Norethisterone in a suitable solvent and add 5N HCl. Heat at 70°C for 3 hours. Neutralize before injection.
-
Base Degradation: Dissolve Norethisterone in a suitable solvent and add 2N NaOH. Heat at 70°C for 1 hour. Neutralize before injection.
-
Oxidative Degradation: Dissolve Norethisterone in a suitable solvent and add 50% H₂O₂. Heat at 70°C for 3 hours.
-
Thermal Degradation: Store solid Norethisterone at 105°C for 72 hours. Dissolve in mobile phase before injection.
-
Photolytic Degradation: Expose a solution of Norethisterone to UV light (e.g., 1.2 million lux hours).
Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. Peak purity analysis should be performed to ensure that the Norethisterone peak is free from co-eluting impurities.
Signaling Pathway of Norethisterone
Norethisterone exerts its biological effects primarily by acting as a potent agonist of the progesterone (B1679170) receptor (PR).[14][15] The binding of Norethisterone to the PR initiates a signaling cascade that ultimately leads to changes in gene expression.
The classical signaling pathway involves the following steps:
-
Binding: Norethisterone enters the target cell and binds to the progesterone receptor in the cytoplasm.
-
Dimerization and Translocation: Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.
-
DNA Binding and Transcription: In the nucleus, the Norethisterone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.
-
Gene Regulation: This binding modulates the transcription of target genes, leading to the physiological effects of Norethisterone.
A key downstream effect of Norethisterone's action in the hypothalamus is the suppression of gonadotropin-releasing hormone (GnRH) release. This, in turn, inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately preventing ovulation.[1]
Caption: Norethisterone Signaling Pathway.
References
- 1. 19-Norethindrone acetate CAS#: 51-98-9 [m.chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. elearning.unito.it [elearning.unito.it]
- 5. westlab.com [westlab.com]
- 6. Norethindrone acetate (NA) and ethinyl estradiol (EE) related oxidative transformation products in stability samples of formulated drug product: synthesis of authentic references - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bdmaee.net [bdmaee.net]
- 8. norethindrone [chembk.com]
- 9. Norethindrone CAS#: 68-22-4 [m.chemicalbook.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. academic.oup.com [academic.oup.com]
Stereoisomers of Norgestrel: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestrel (B7790687), a synthetic progestin, is a widely used component in hormonal contraceptives. It exists as a racemic mixture of two stereoisomers: levonorgestrel (B1675169) and dextronorgestrel. This technical guide provides an in-depth analysis of the biological activity of these stereoisomers, focusing on their interaction with steroid hormone receptors and the subsequent signaling pathways. Understanding the stereospecificity of norgestrel's action is crucial for the rational design and development of more selective and efficacious progestogenic drugs.
Stereochemistry and Biological Activity: The Primacy of Levonorgestrel
Norgestrel is comprised of two enantiomers, levonorgestrel and dextronorgestrel, which are non-superimposable mirror images of each other. Extensive research has unequivocally demonstrated that the biological activity of norgestrel resides almost exclusively in the levonorgestrel isomer.[1] The dextrorotatory enantiomer, dextronorgestrel, is considered biologically inactive.[1] This stereoselectivity is a direct consequence of the three-dimensional structure of the steroid hormone receptors, which accommodate the specific spatial arrangement of levonorgestrel, allowing for high-affinity binding and subsequent cellular response.
Quantitative Analysis of Receptor Binding
The primary mechanism of action for progestins is through binding to and activating the progesterone (B1679170) receptor (PR). Additionally, many synthetic progestins exhibit cross-reactivity with other steroid hormone receptors, notably the androgen receptor (AR), which can lead to androgenic side effects. The binding affinities of levonorgestrel for various steroid receptors have been quantified and are summarized in the table below. Due to its established biological inertness, quantitative binding data for dextronorgestrel is largely absent from the scientific literature, as its affinity for these receptors is negligible.
| Compound | Receptor | Binding Affinity (Relative to natural ligand) | Reference |
| Levonorgestrel | Progesterone Receptor (PR) | 323% (Relative to Progesterone) | [2] |
| Levonorgestrel | Androgen Receptor (AR) | 58% (Relative to Testosterone) | [2] |
| Levonorgestrel | Estrogen Receptor (ER) | < 0.02% (Relative to Estradiol) | [2] |
| Levonorgestrel | Glucocorticoid Receptor (GR) | 7.5% (Relative to Dexamethasone) | [2] |
| Levonorgestrel | Mineralocorticoid Receptor (MR) | 17% (Relative to Aldosterone) | [2] |
| Dextronorgestrel | Progesterone Receptor (PR) | Inactive/Negligible | [1] |
| Dextronorgestrel | Androgen Receptor (AR) | Inactive/Negligible |
Signaling Pathways of Levonorgestrel
Upon binding to the progesterone receptor, levonorgestrel initiates a cascade of molecular events that ultimately alter gene expression. While the classical pathway involves the dimerization of the receptor, translocation to the nucleus, and binding to progesterone response elements (PREs) on DNA, evidence suggests that levonorgestrel may also engage in non-classical signaling pathways.
Progesterone Receptor-Mediated Signaling
The binding of levonorgestrel to the progesterone receptor induces a conformational change in the receptor, leading to the dissociation of heat shock proteins, dimerization, and translocation to the nucleus. The receptor-ligand complex then binds to PREs in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription. This genomic pathway is responsible for the primary progestogenic effects of levonorgestrel, such as the suppression of gonadotropin-releasing hormone (GnRH) and the luteinizing hormone (LH) surge, which in turn inhibits ovulation.
References
- 1. The effect of intrauterine levonorgestrel use on the expression of c-JUN, oestrogen receptors, progesterone receptors and Ki-67 in human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Norgesterone Degradation: Products and Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation of norgesterone, a synthetic progestin widely used in hormonal contraceptives. Understanding its degradation products and pathways is crucial for assessing its environmental fate, metabolic profile, and stability in pharmaceutical formulations. This document details the biodegradation, photodegradation, and chemical degradation of this compound, presenting quantitative data, experimental methodologies, and visual pathway diagrams to support research and development in this field.
Biodegradation of this compound
Biodegradation is a primary route of transformation for this compound in environmental and biological systems. Studies have predominantly focused on its fate in activated sludge, soil, and aquatic environments, as well as its metabolism in humans.
Aerobic Biodegradation in Activated Sludge and Soil
Aerobic biodegradation of norgestrel (B7790687) (the racemic mixture containing the active levonorgestrel) has been shown to follow first-order reaction kinetics, with a half-life of approximately 12.5 days in activated sludge.[1][2] This process is significantly slower than the degradation of the natural hormone progesterone.[1][2] Several bacterial strains capable of degrading norgestrel have been isolated from activated sludge, including Enterobacter ludwigii, Aeromonas hydrophila subsp. dhakensis, Pseudomonas monteilii, Comamonas testosteroni, Exiguobacterium acetylicum, and Chryseobacterium indologenes.[1][2][3]
The primary biodegradation pathways involve hydroxylation, dehydrogenation, and reduction reactions. Key identified degradation products include:
-
Hydroxylated derivatives: 6α-Hydroxy norgestrel and 6β-Hydroxy norgestrel are common metabolites formed through the introduction of a hydroxyl group.[4][5]
-
Dehydrogenated products: 6,7-Dehydro norgestrel is a significant transformation product resulting from the removal of hydrogen atoms.[6]
-
Reduced products: 4,5-Dihydro norgestrel is formed by the reduction of the double bond in the A-ring.[7]
Table 1: Key Biodegradation Products of this compound
| Degradation Product | Molecular Formula | Key Transformation |
| 6α-Hydroxy norgestrel | C₂₁H₂₈O₃ | Hydroxylation |
| 6β-Hydroxy norgestrel | C₂₁H₂₈O₃ | Hydroxylation |
| 6,7-Dehydro norgestrel | C₂₁H₂₆O₂ | Dehydrogenation |
| 4,5-Dihydro norgestrel | C₂₁H₃₀O₂ | Reduction |
Diagram 1: Aerobic Biodegradation Pathway of this compound
References
- 1. Norethisterone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Cas 87585-03-3,6α-Hydroxy Norgestrel | lookchem [lookchem.com]
- 6. 6,7-Dehydro Levonorgestrel | Benchchem [benchchem.com]
- 7. Racemic 4,5-Dihydro Norgestrel | Axios Research [axios-research.com]
An In-depth Technical Guide to the In Vivo Metabolism and Pharmacokinetics of Norethisterone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism and pharmacokinetics of Norethisterone (also known as Norethindrone), a first-generation synthetic progestin widely used in contraception and hormone replacement therapy. This document delves into its absorption, distribution, metabolism, and excretion (ADME) properties, presents quantitative pharmacokinetic data, outlines key metabolic pathways, and provides detailed experimental protocols for its analysis.
Pharmacokinetics of Norethisterone
Norethisterone is readily absorbed following oral administration, with its acetate (B1210297) prodrug, Norethisterone acetate (NEA), being rapidly and completely deacetylated to Norethisterone during intestinal and first-pass hepatic metabolism.[1][2] The pharmacokinetic profile of orally administered Norethisterone is characterized by rapid absorption and a relatively short elimination half-life.[3] Micronization of Norethisterone has been shown to significantly enhance its oral bioavailability by improving intestinal absorption and decreasing intestinal metabolism.[4]
1.1. Absorption, Distribution, Metabolism, and Excretion (ADME) Overview
-
Absorption: Norethisterone is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached within 1 to 3 hours.[3] Its oral bioavailability is approximately 64%, ranging from 47% to 73%.[4]
-
Distribution: Norethisterone is highly protein-bound in circulation, with about 61% bound to albumin and 36% to sex hormone-binding globulin (SHBG).[4] The volume of distribution is approximately 4 L/kg.
-
Metabolism: The liver is the primary site of Norethisterone metabolism.[4] The main metabolic pathways involve the reduction of the A-ring and hydroxylation.[4][5] A minor but significant metabolic pathway is the aromatization of Norethisterone to the potent estrogen, ethinylestradiol.[4]
-
Excretion: The metabolites of Norethisterone are primarily excreted in the urine and feces.[6]
1.2. Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Norethisterone and its prodrug, Norethisterone Acetate, in humans.
| Parameter | Norethisterone | Norethisterone Acetate (NEA) | Reference(s) |
| Time to Peak (Tmax) | 1-3 hours | 1.83 hours | [3] |
| Peak Concentration (Cmax) | ~5.4-7.4 ng/mL (single dose) | 26.19 ng/mL | [6] |
| Area Under the Curve (AUC) | 53.6 ng/mLh | 166.9 ng/mLh | [7] |
| Elimination Half-life (t½) | 5.2-12.8 hours (mean ~8 hours) | ~8 hours (as Norethisterone) | [4] |
| Oral Bioavailability | 47-73% (mean 64%) | High (rapidly converted to NE) | [4] |
| Protein Binding | 97% (61% to albumin, 36% to SHBG) | N/A (rapidly converted to NE) | [4] |
1.3. Pharmacokinetic Study Workflow
A typical clinical pharmacokinetic study for an orally administered progestin like Norethisterone follows a structured workflow to determine its ADME profile.
In Vivo Metabolism of Norethisterone
The biotransformation of Norethisterone is extensive and results in a number of metabolites, some of which may have their own biological activity.
2.1. Metabolic Pathways
Norethisterone undergoes two primary metabolic transformations in the liver and extrahepatic tissues: A-ring reduction and hydroxylation.[4][8]
-
A-ring Reduction: The α,β-unsaturated ketone in the A-ring is reduced by 5α- and 5β-reductases to form 5α- and 5β-dihydronorethisterone.[4] These are further metabolized by 3α- and 3β-hydroxysteroid dehydrogenases to the four isomers of 3,5-tetrahydronorethisterone.[4][8]
-
Hydroxylation: Norethisterone is also hydroxylated, primarily by the cytochrome P450 enzyme CYP3A4.[4][5]
-
Aromatization: A small fraction of Norethisterone is converted by aromatase into the potent synthetic estrogen, ethinylestradiol, which may contribute to some of the estrogenic effects observed with Norethisterone administration.[4]
2.2. Metabolic Pathway Diagram
The following diagram illustrates the major metabolic pathways of Norethisterone.
Experimental Protocols for Norethisterone Analysis
Accurate quantification of Norethisterone in biological matrices is crucial for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) and Radioimmunoassay (RIA) are two commonly employed techniques.
3.1. High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general method for the analysis of Norethisterone in plasma using reverse-phase HPLC with UV detection.[9]
3.1.1. Chromatographic Conditions
-
Column: Thermo Scientific C18 (250 x 4.6 mm ID, 5 µm pore size).[9]
-
Mobile Phase: Isocratic mixture of deionized water and acetonitrile (B52724) (60:40, v/v).[9]
-
Flow Rate: 1.3 mL/min.[9]
-
Detection Wavelength: 245 nm.[9]
-
Injection Volume: 100 µL.[9]
-
Internal Standard: Estradiol (B170435).
3.1.2. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add an appropriate amount of the internal standard (Estradiol).
-
Perform liquid-liquid extraction using an organic solvent such as n-butyl chloride.[6]
-
Centrifuge the sample for 4 minutes at 4000 rpm to separate the layers.[9]
-
Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 35°C.[9]
-
Reconstitute the residue in 300 µL of the mobile phase.[9]
-
Inject the reconstituted sample into the HPLC system.[9]
3.1.3. HPLC Analysis Workflow
The following diagram outlines the workflow for the HPLC-based analysis of Norethisterone in plasma samples.
3.2. Radioimmunoassay (RIA) Protocol
RIA is a highly sensitive method for quantifying Norethisterone in plasma.[10] The following is a generalized protocol.
-
Reagent Preparation: Prepare standards with known concentrations of Norethisterone, a radiolabeled Norethisterone tracer, and a specific antibody against Norethisterone.[11][12]
-
Assay Setup: In duplicate tubes, pipette the standards, quality controls, and unknown plasma samples.[13][14]
-
Competitive Binding: Add the radiolabeled Norethisterone tracer and the specific antibody to all tubes (except for total counts).[11] The unlabeled Norethisterone in the samples and standards will compete with the radiolabeled Norethisterone for binding to the limited number of antibody sites.[11]
-
Incubation: Incubate the mixture, typically overnight at 2-8°C, to allow the binding reaction to reach equilibrium.[13]
-
Separation: Separate the antibody-bound Norethisterone from the free Norethisterone. This is often achieved by adding a precipitating reagent that precipitates the antibody-antigen complexes.[12][13]
-
Centrifugation: Centrifuge the tubes to pellet the precipitated complexes.[14]
-
Decantation: Decant the supernatant containing the free radiolabeled Norethisterone.[13]
-
Counting: Measure the radioactivity of the pellet (bound fraction) using a gamma counter.[14]
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the Norethisterone standards. Use this curve to determine the concentration of Norethisterone in the unknown samples.[12]
Conclusion
Norethisterone exhibits rapid oral absorption and is extensively metabolized, primarily through A-ring reduction and hydroxylation. Its pharmacokinetic profile is well-characterized, though subject to inter-individual variability. The analytical methods outlined in this guide, such as HPLC and RIA, provide robust means for the accurate quantification of Norethisterone in biological matrices, which is essential for further research and clinical development. A thorough understanding of the in vivo metabolism and pharmacokinetics of Norethisterone is critical for optimizing its therapeutic use and for the development of new progestin-based therapies.
References
- 1. DailyMed - LARIN 1.5/30- norethindrone acetate/ethinyl estradiol kit [dailymed.nlm.nih.gov]
- 2. Norethisterone acetate - Wikipedia [en.wikipedia.org]
- 3. extranet.who.int [extranet.who.int]
- 4. Norethisterone - Wikipedia [en.wikipedia.org]
- 5. Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics of norethisterone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Radioimmunoassay of norethindrone: peripheral plasma levels after oral administration to humans and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 12. medicallabnotes.com [medicallabnotes.com]
- 13. Radioimmunoassays | Revvity [revvity.com]
- 14. phoenixbiotech.net [phoenixbiotech.net]
An In-depth Technical Guide to the Molecular Structure and Functional Groups of Norgesterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norgesterone is a synthetic progestin, a class of steroid hormones that modulate the progesterone (B1679170) receptor. Its intricate molecular architecture, characterized by a tetracyclic steroid core and specific functional groups, dictates its biological activity and therapeutic applications. This technical guide provides a comprehensive analysis of the molecular structure of this compound, a detailed examination of its functional groups, and an overview of its signaling pathways and experimental characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this important synthetic hormone.
Molecular Structure of this compound
This compound is a C20 steroid, meaning it possesses a characteristic four-ring carbon skeleton. Its systematic IUPAC name is (8R,9S,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. The molecular formula of this compound is C₂₀H₂₈O₂.[1]
The core of the this compound molecule is the gonane (B1236691) (or estrane) steroid nucleus, which consists of three six-membered rings (A, B, and C) and one five-membered ring (D) fused together. This rigid, polycyclic structure is fundamental to its interaction with the progesterone receptor.
Functional Groups of this compound
The biological activity and chemical properties of this compound are conferred by the specific functional groups attached to its steroid backbone. These groups are crucial for receptor binding, metabolism, and overall efficacy.
-
Ketone Group: A ketone functional group (C=O) is located at the C-3 position of the A-ring. This α,β-unsaturated ketone is a common feature in many steroid hormones and is important for receptor affinity and biological activity.
-
Tertiary Alcohol Group: At the C-17 position of the D-ring, a tertiary alcohol (-OH) group is present. This hydroxyl group is crucial for the progestational activity of the molecule.
-
Vinyl Group (Ethenyl Group): Also at the C-17 position, a vinyl group (-CH=CH₂) is attached. This feature distinguishes this compound from some other progestins and influences its metabolic stability and potency.
The presence and spatial arrangement of these functional groups are critical for the specific interaction of this compound with the ligand-binding domain of the progesterone receptor.
Physicochemical Properties
| Property | Norethisterone | Norgestrel |
| Molecular Formula | C₂₀H₂₆O₂ | C₂₁H₂₈O₂ |
| Molecular Weight | 298.42 g/mol | 312.45 g/mol |
| Melting Point | 203-204 °C | 205-207 °C[2] |
| Water Solubility | 7.04 mg/L at 25 °C | 1.73 mg/L[2] |
| LogP | 3.8 | 3.9 |
Experimental Protocols for Characterization
The characterization of this compound involves a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and quantity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed molecular structure of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a complete picture of the molecule's connectivity and stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula. Tandem mass spectrometry (MS/MS) can be employed to study its fragmentation patterns, which aids in structural confirmation and can be used for quantification in complex matrices.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the key functional groups. Characteristic absorption bands for the ketone (C=O stretch), alcohol (O-H stretch), and alkene (C=C and C-H stretches) groups will be present in the IR spectrum of this compound.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing the purity of this compound and for its quantification in pharmaceutical formulations. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly sensitive and selective method for the detection and quantification of this compound in biological samples, such as plasma or tissue homogenates.
The following diagram illustrates a general experimental workflow for the characterization of this compound.
Signaling Pathways
As a progestin, this compound exerts its biological effects primarily through its interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily of transcription factors. The signaling pathway can be broadly divided into genomic and non-genomic actions.
Genomic Signaling Pathway
The classical genomic pathway involves the following steps:
-
Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain of the progesterone receptor located in the cytoplasm or nucleus.
-
Conformational Change and Dimerization: Upon binding, the receptor undergoes a conformational change, dissociates from chaperone proteins (e.g., heat shock proteins), and dimerizes.
-
Nuclear Translocation and DNA Binding: The this compound-PR complex translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The receptor complex recruits co-activators or co-repressors to the promoter, leading to the modulation (activation or repression) of gene transcription. This results in the synthesis of new proteins that mediate the physiological effects of this compound.
The following diagram illustrates the canonical genomic signaling pathway of a progestin like this compound.
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic effects that are independent of gene transcription. These actions are often mediated by membrane-associated progesterone receptors and can involve the activation of intracellular signaling cascades, such as the MAPK/ERK pathway. These rapid signals can, in turn, influence the transcriptional activity of nuclear progesterone receptors, creating a complex interplay between genomic and non-genomic signaling.
Conclusion
This compound's distinct molecular structure, characterized by its steroid core and key functional groups—a ketone, a tertiary alcohol, and a vinyl group—underpins its progestational activity. Understanding its physicochemical properties, methods of characterization, and signaling pathways is paramount for its effective use in research and drug development. This technical guide provides a foundational overview to aid scientists and researchers in their exploration of this synthetic progestin and its therapeutic potential. Further research into the specific physicochemical properties and detailed signaling cascades of this compound will undoubtedly provide deeper insights into its mechanism of action and potential for novel applications.
References
Synthesis of Norgesterone Analogs and Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norgesterone, a key synthetic progestin, and its derivatives are fundamental in various therapeutic applications, most notably in contraception and hormone replacement therapy. The continuous pursuit of enhanced efficacy, improved side-effect profiles, and novel therapeutic applications necessitates the exploration of diverse synthetic modifications of the this compound scaffold. This technical guide provides a comprehensive overview of the synthesis of this compound analogs and derivatives, with a focus on modifications of the steroidal core, including esterification and alterations to the A, B, C, and D rings. Detailed experimental protocols for key reactions, tabulated quantitative data for synthesized compounds, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, also known as norethisterone, is a potent synthetic progestogen belonging to the 19-nortestosterone class of progestins.[1] Its discovery in 1951 was a pivotal moment in the development of oral contraceptives.[2] The biological activity of this compound is primarily mediated through its interaction with the progesterone (B1679170) receptor (PR), a nuclear transcription factor that regulates the expression of target genes.[3] The quest for compounds with tailored progestogenic, anti-progestogenic, or other hormonal activities has driven extensive research into the synthesis of this compound analogs and derivatives. These modifications aim to alter the parent molecule's pharmacokinetic and pharmacodynamic properties, such as binding affinity for various steroid receptors, metabolic stability, and tissue selectivity.
This guide will systematically explore the synthetic pathways leading to various this compound derivatives, present key experimental methodologies, and summarize the available quantitative data to facilitate comparative analysis. Furthermore, it will provide a visual representation of the progesterone receptor signaling pathway to offer a deeper understanding of the mechanism of action of these compounds.
Synthesis of this compound Esters
Esterification of the 17β-hydroxyl group of this compound is a common strategy to produce long-acting progestational agents. These ester derivatives act as prodrugs, which are slowly hydrolyzed in the body to release the active this compound.
General Synthetic Approach
A straightforward and efficient one-step synthesis of this compound esters can be achieved using trifluoroacetic anhydride (B1165640) as a coupling agent. This method allows for the preparation of aliphatic, alicyclic, and arylcarboxylic esters in near-quantitative yields.[4] Another common method involves the reaction of this compound with an appropriate acid chloride in the presence of a base.
Experimental Protocol: Synthesis of Norethisterone Enanthate
Materials:
-
Norethisterone
-
Heptanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Chloroform, anhydrous
-
Hydrochloric acid (0.5 N)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve norethisterone (1.0 eq) in anhydrous chloroform.
-
Add heptanoic acid (1.2 eq), EDCI (1.5 eq), and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 0.5 N hydrochloric acid and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate (B1210297) gradient to yield pure norethisterone enanthate.
Quantitative Data for this compound Esters
| Compound Name | Ester Group | Yield (%) | Melting Point (°C) | Reference |
| Norethisterone Acetate | Acetyl | ~91 | - | [5] |
| Norethisterone Enanthate | Heptanoyl | High | - | [4] |
| Norethisterone Bile Acid Esters | Cholanoyl derivatives | - | - | [4] |
| Norethisterone Cholesteryl Carbonate | Cholesteryl Carbonate | - | - | [4] |
Table 1: Summary of reported yields for various this compound esters.
Modifications of the this compound Steroidal Core
Alterations to the A, B, C, and D rings of the this compound scaffold can lead to significant changes in biological activity. These modifications can influence receptor binding affinity, selectivity, and metabolic stability.
A-Ring Modifications
Modifications to the A-ring of the steroid nucleus are a common strategy to modulate activity. For instance, the introduction of a methyl group at the C-6 position can enhance progestational activity.
dot
References
- 1. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bayer - Wikipedia [en.wikipedia.org]
- 3. Progesterone receptors act as sensors for mitogenic protein kinases in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-acting contraceptive agents: bile acid esters of norethisterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7816546B2 - Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime - Google Patents [patents.google.com]
Toxicological Profile of Progestogens in Animal Models: An In-depth Technical Guide
A Note on Terminology: The initial request specified "Norgesterone." This term does not correspond to a recognized pharmaceutical compound. It is highly probable that this was a typographical error and the intended subject was a common synthetic progestin. This guide therefore provides a comprehensive toxicological profile of two widely used synthetic progestins, Norgestrel and Norethisterone , alongside the natural progestogen, Progesterone (B1679170) , for a thorough comparative analysis. This approach is intended to provide a valuable and relevant technical resource for researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a detailed overview of the toxicological profiles of Norgestrel, Norethisterone, and Progesterone as determined in animal models. The information is compiled from a comprehensive review of publicly available scientific literature. The guide is structured to provide clear, comparative data on various toxicological endpoints, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows. The primary audience for this document includes researchers, scientists, and professionals involved in drug development and safety assessment.
Introduction
Progestogens are a class of steroid hormones that bind to and activate progesterone receptors. They play a crucial role in the menstrual cycle, pregnancy, and embryogenesis. Synthetic progestogens, known as progestins, are widely used in hormonal contraception and hormone replacement therapy. Understanding the toxicological profile of these compounds is paramount for assessing their safety and risk-benefit profile. This guide focuses on the animal toxicology of two key synthetic progestins, Norgestrel and Norethisterone, and the endogenous hormone, Progesterone.
Toxicological Data Summary
The following tables summarize the quantitative toxicological data for Norgestrel, Norethisterone, and Progesterone across different animal models and toxicological endpoints.
Acute Toxicity
Table 1: Acute Toxicity of Norgestrel, Norethisterone, and Progesterone in Animal Models
| Compound | Animal Model | Route of Administration | LD50 / Maximum Lethal Dose | Observed Effects |
| Norgestrel | Mouse | Intraperitoneal | > 1000 mg/kg[1] | Central depressant symptoms at doses > 2000 mg/kg.[1] |
| Rabbit | Intraperitoneal | > 3000 mg/kg[1] | No lethality reported.[1] | |
| Norethisterone | Data not available in the reviewed literature | |||
| Progesterone | Mouse | Intravenous | 100 mg/kg[2] | |
| Rat | Intraperitoneal | 327 mg/kg[2] | ||
| Rabbit | Intravenous | 26.5 mg/kg[2] |
Subchronic and Chronic Toxicity
Table 2: Subchronic and Chronic Toxicity of Norgestrel and Norethisterone in Animal Models
| Compound | Animal Model | Route of Administration | Dosage | Duration | Observed Effects |
| Norgestrel | Dog | Oral | 1.0 mg/kg/day | 6 months | Decreased organ weights (ovary, uterus, prostate, testes).[1] |
| Norethisterone | Rabbit | Oral | 85 mcg/kg | Not specified | Pharmacokinetic effects observed.[3] |
| Rabbit | Oral | 7.2 mg/kg/day and 21.6 mg/kg/day | 28 days | No alterations in hematological or biochemical parameters; no histopathological changes in liver, spleen, or kidneys.[4] |
Reproductive and Developmental Toxicity
Table 3: Reproductive and Developmental Toxicity of Norgestrel, Norethisterone, and Progesterone in Animal Models
| Compound | Animal Model | Route of Administration | Dosage | Gestation/Treatment Period | Observed Effects |
| Norethisterone | Multiple Species | Not specified | Not specified | Not specified | Embryolethal in some species and produces virilization in female fetuses. |
| Progesterone | Rat | Subcutaneous | 1.5 mg/kg | Gestation days 8-21 | No significant effect on reproductive success or neonatal mortality. Offspring weighed less initially.[2] |
| Mouse | Subcutaneous | 0.25 mg or 0.5 mg | Gestation days 12-16 | Increased anogenital distance in female offspring.[2] | |
| Mouse | Neonatal exposure | Not specified | Not specified | Persistent vaginal estrous and altered sexual behavior in females.[5] | |
| Sheep and Rat | Postnatal exposure | Not specified | Not specified | Delayed puberty and altered male mating behavior.[5] |
Genotoxicity and Carcinogenicity
Table 4: Genotoxicity and Carcinogenicity of Norgestrel and Norethisterone in Animal Models
| Compound | Test System | Result | Observations |
| Norethisterone Acetate (B1210297) | Ames Salmonella Assay | Negative[6] | Unable to cause a significant increase in His+ revertants.[6] |
| Host-Mediated Assay | Negative[6] | ||
| Chromosome Aberrations (in vitro, human lymphocytes) | Positive[6] | Induced with and without S9 mix.[6] | |
| Sister Chromatid Exchanges (in vitro, human lymphocytes) | Positive[6] | Induced with and without S9 mix.[6] | |
| Micronucleus Formation (in vivo, mice) | Positive[6] | Increased frequency observed.[6] | |
| Sister Chromatid Exchanges (in vivo, mice) | Positive[6] | Increased frequency observed.[6] | |
| Norethisterone | Mouse (oral/subcutaneous) | Carcinogenic | Increased incidence of benign liver-cell tumors in males and pituitary tumors in females.[7] |
| Rat (oral) | Carcinogenic | Increased incidence of benign liver-cell tumors in males.[7] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of toxicological findings. The following sections outline typical methodologies for key toxicology studies, based on OECD guidelines and specific examples from the literature.
Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a test substance.
-
Test Animals: Typically, young adult rats (e.g., Wistar strain), nulliparous and non-pregnant females are often used.[8]
-
Housing and Diet: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.[8]
-
Dose Administration: The test substance is administered in a single dose by gavage.[8][9] The volume administered is typically kept constant by varying the concentration of the dosing solution.[9]
-
Procedure: A stepwise procedure is used with a group of three animals per step. Dosing is sequential, with the outcome of the previous animal(s) determining the dose for the next. Starting doses of 300 mg/kg or 2000 mg/kg are common.[8]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8][9] Observations are made frequently on the day of dosing and at least daily thereafter.[8]
-
Pathology: At the end of the observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study).[10]
Subchronic Oral Toxicity Study (90-day study, following OECD Guideline 408)
-
Objective: To characterize the toxic effects of a substance following repeated oral administration for 90 days.
-
Test Animals: Rodents, typically rats, are used. Both sexes are included.
-
Dose Levels: At least three dose levels and a concurrent control group are used.
-
Administration: The test substance is administered daily by gavage or in the diet or drinking water for 90 days.
-
Observations:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at termination (and optionally at an interim period) for analysis of a standard set of parameters.
-
Ophthalmology: Examinations are performed prior to dosing and at termination.
-
-
Pathology: All animals are subjected to a full gross necropsy. A comprehensive set of organs and tissues are weighed and preserved for histopathological examination.
Prenatal Developmental Toxicity Study (Following OECD Guideline 414)
-
Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female.[11][12]
-
Test Animals: Typically rats or rabbits are used.[11]
-
Mating and Dosing: Females are mated, and the day of confirmation of mating is designated as gestation day 0. The test substance is administered daily, typically from implantation to the day before scheduled cesarean section.[13][14]
-
Maternal Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.[14]
-
Fetal Evaluations: Near term, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.[13][14]
In Vivo Micronucleus Test (Following OECD Guideline 474)
-
Objective: To detect damage to chromosomes or the mitotic apparatus by identifying micronuclei in erythrocytes.
-
Test Animals: Typically, young adult mice are used.[15]
-
Dose Administration: The test substance is usually administered once or twice.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after treatment.
-
Analysis: Erythrocytes are prepared on slides and stained. The frequency of micronucleated immature (polychromatic) erythrocytes is determined by microscopic analysis.[15]
Carcinogenicity Bioassay (Following OECD Guideline 451)
-
Objective: To observe animals for a major portion of their lifespan for the development of neoplastic lesions after exposure to a test substance.[16]
-
Test Animals: Typically, rats and mice of both sexes are used.[17]
-
Dosing: The test substance is administered continuously for up to 24 months, usually in the diet or by gavage. Dose levels are based on the results of shorter-term toxicity studies.
-
Observations: Animals are observed for clinical signs and palpable masses. Body weight and food consumption are monitored regularly.
-
Pathology: A complete necropsy is performed on all animals. All organs and tissues are examined microscopically for evidence of neoplasia.
Signaling Pathways and Mechanisms of Action
The biological effects of Norgestrel, Norethisterone, and Progesterone are primarily mediated through their interaction with steroid hormone receptors, leading to both genomic and non-genomic signaling cascades.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of the progestogen to its intracellular receptor (Progesterone Receptor - PR), which then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to changes in protein synthesis and cellular function.[18]
Caption: Genomic signaling pathway of progestogens.
Non-Genomic Signaling Pathway
Progestogens can also elicit rapid cellular responses through non-genomic pathways. These actions are often initiated at the cell membrane, where membrane-associated progesterone receptors (mPRs) or progesterone receptor membrane component 1 (PGRMC1) can activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[19][20]
Caption: Non-genomic signaling pathway of progestogens.
Androgenic Effects of Norethisterone
Norethisterone and its metabolites can also bind to the androgen receptor (AR), leading to androgenic effects. This interaction is a key consideration in its toxicological profile. The 5-alpha reduction of Norethisterone enhances its binding to the androgen receptor.[21]
Caption: Androgenic signaling of Norethisterone.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a reproductive and developmental toxicology study.
Caption: Workflow for a developmental toxicity study.
Conclusion
The toxicological profiles of Norgestrel, Norethisterone, and Progesterone in animal models reveal a range of effects that are largely predictable based on their progestogenic and, in the case of Norethisterone, androgenic activities. While acute toxicity is generally low, reproductive and developmental effects, as well as carcinogenic potential with chronic exposure, are key areas of consideration. The detailed experimental protocols and understanding of the underlying signaling pathways presented in this guide are crucial for the continued safety assessment of these and future progestogenic compounds. It is important to note that extrapolation of animal data to human risk requires careful consideration of species-specific differences in metabolism and sensitivity.
References
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- 2. Non-clinical studies of progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of norethisterone in the rabbit and rat after systemic and oral administration: effect of phenobarbitone [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yhqs.vn [yhqs.vn]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. Genotoxicity evaluation of norethisterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Acute toxicity studies-425 | PPTX [slideshare.net]
- 10. Acute oral toxicity –acute class method | PPTX [slideshare.net]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. oecd.org [oecd.org]
- 13. ecetoc.org [ecetoc.org]
- 14. oecd.org [oecd.org]
- 15. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 17. files.toxplanet.com [files.toxplanet.com]
- 18. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 19. Progesterone attenuates Aβ25-35-induced neuronal toxicity by activating the Ras signalling pathway through progesterone receptor membrane component 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 21. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Norethisterone's Role in Steroid Hormone Signaling Pathways: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of norethisterone, a first-generation synthetic progestin, within steroid hormone signaling pathways. As a potent agonist of the progesterone (B1679170) receptor, norethisterone's primary therapeutic effects are mediated through the classical genomic pathway, leading to the regulation of gene expression in reproductive tissues. This document details its interactions with the progesterone receptor and other steroid receptors, including the androgen and estrogen receptors, which contribute to its overall pharmacological profile and side effects. We present quantitative data on receptor binding affinities and biological potencies in structured tables for comparative analysis. Furthermore, detailed methodologies for key in vitro and in vivo experiments are described to provide a practical framework for research and development. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to illustrate the complex molecular interactions and processes. This guide is intended to serve as a core technical resource for professionals in pharmacology, drug discovery, and endocrine research.
A Note on Nomenclature: The term "Norgesterone" is not a standard chemical or pharmaceutical name. This document focuses on the widely studied and clinically significant synthetic progestin Norethisterone (also known as Norethindrone) and related compounds such as Norgestrel. These are potent 19-nortestosterone derivatives central to the field of hormonal therapeutics and are presumed to be the subject of interest.
Introduction
Synthetic progestins, or progestogens, are a class of drugs that mimic the effects of the endogenous steroid hormone progesterone.[1] Norethisterone, a derivative of 19-nortestosterone, was one of the first orally active progestins to be developed and has been widely used for over six decades in oral contraceptives, hormone replacement therapy, and the treatment of various gynecological disorders such as endometriosis and abnormal uterine bleeding.[1][2][3][4]
The biological effects of norethisterone are exerted through its interaction with intracellular steroid hormone receptors, primarily the progesterone receptor (PR).[5] This interaction triggers a cascade of molecular events that modulate the transcription of target genes, thereby altering cellular function in tissues like the uterus, pituitary gland, and hypothalamus.[2] Understanding the intricate details of these signaling pathways is critical for optimizing therapeutic applications and for the development of new, more selective progestins with improved safety profiles. This guide will dissect the molecular pharmacology of norethisterone, from receptor binding to gene regulation, and outline the standard experimental protocols used to characterize its activity.
Molecular Mechanism of Action
The effects of norethisterone, like other steroid hormones, are mediated through both classical genomic and rapid non-genomic signaling pathways.
The Classical Genomic Signaling Pathway
The primary mechanism of norethisterone action is through the classical genomic pathway, which involves the modulation of gene expression.[6][7] This is a relatively slow process, with cellular responses typically occurring over hours to days.
The key steps are as follows:
-
Cellular Entry: Being lipophilic, norethisterone diffuses across the cell membrane into the cytoplasm.[8]
-
Receptor Binding: In the cytoplasm, norethisterone binds to the ligand-binding domain (LBD) of the progesterone receptor (PR), which is part of an inactive complex with heat shock proteins (HSPs) and other chaperones.
-
Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the PR, leading to the dissociation of the HSPs.
-
Dimerization and Nuclear Translocation: The activated PRs form homodimers (or heterodimers) and translocate into the nucleus.[9]
-
DNA Binding: Within the nucleus, the PR dimers bind to specific DNA sequences known as Progesterone Response Elements (PREs) located in the promoter regions of target genes.[9]
-
Gene Transcription: The receptor-DNA complex recruits co-activators or co-repressors, which in turn modulate the activity of RNA polymerase II, leading to an increase or decrease in the transcription of specific genes.[7]
This pathway is responsible for the main therapeutic effects of norethisterone, such as the suppression of ovulation by inhibiting the release of gonadotropin-releasing hormone (GnRH) and blunting the luteinizing hormone (LH) surge.[2][5]
Non-Genomic Signaling Pathways
Evidence suggests that steroid hormones, including progesterone, can also elicit rapid biological responses that are too fast to be explained by gene transcription.[6][10] These non-genomic actions are typically initiated at the cell membrane and involve the activation of intracellular second messenger and kinase cascades, such as the MAPK pathway.[9][10] While less characterized for norethisterone specifically, these pathways are a feature of progesterone signaling.[9] They may be mediated by membrane-associated PRs (mPRs) or a subpopulation of classical PRs located near the cell membrane.[6][10]
Receptor Binding Profile and Pharmacodynamics
The overall pharmacological effect of a synthetic progestin is determined by its binding affinity and activity at various steroid receptors. Norethisterone is primarily a potent progestogen but also possesses weak androgenic and estrogenic properties.[3]
Off-Target Receptor Interactions
-
Androgenic Activity: Norethisterone binds to the androgen receptor (AR).[3][11] This interaction is responsible for some of its androgenic side effects, such as acne and hirsutism, particularly at higher doses.[12] Its binding affinity for the AR is significantly lower than that of dihydrotestosterone (B1667394) (DHT) but is still clinically relevant.[11]
-
Estrogenic Activity: Norethisterone itself has insignificant affinity for the estrogen receptor (ER).[3] However, it is a prodrug to a small amount of the potent estrogen ethinylestradiol (EE), which is formed via metabolism by aromatase enzymes in the liver.[3] This metabolic conversion accounts for the weak estrogenic effects observed, which can influence factors like SHBG levels and the risk of venous thromboembolism at high doses.[3]
-
Other Receptors: Norethisterone shows negligible binding and transactivation activity for the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR).[11][13]
Quantitative Pharmacological Data
The following table summarizes the relative binding affinities (RBA) of norethisterone and related progestins for various steroid receptors. This data is crucial for predicting the clinical profile of these compounds.
Table 1: Comparative Receptor Binding Affinity of Norethisterone and Other Progestins
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) |
|---|---|---|---|---|
| Progesterone | 100% (Reference) | <1% | <1% | ~3% |
| Norethisterone (NET) | ~200%[11] | ~3.2%[11] | No activity[11] | <1%[11] |
| Levonorgestrel (LNG) | ~500% (vs. P)[14] | ~10-20% (vs. DHT)[14] | No activity | Negligible |
| Norgestimate (B1679921) | ~100% (vs. P)[14] | ~0.3% (vs. DHT)[14] | No activity | Negligible |
| Org 2058 | ~500-800% (vs. NET)[11] | N/A | N/A | N/A |
| Dihydrotestosterone (DHT) | N/A | 100% (Reference)[11] | N/A | N/A |
Note: Values are approximate and can vary based on the specific assay conditions (e.g., tissue source, reference compound). Data synthesized from multiple sources.[11][14] RBA is relative to a reference compound (e.g., Progesterone for PR, DHT for AR) set to 100%.
Key Experimental Methodologies
The characterization of progestins like norethisterone relies on a suite of standardized in vitro and in vivo assays.
In Vitro Receptor Binding Assays
These assays quantify the affinity of a compound for a specific receptor.
-
Objective: To determine the relative binding affinity (RBA) or inhibition constant (Ki) of a test compound (e.g., norethisterone) for a steroid receptor.
-
Principle: A competitive binding format is used where the test compound competes with a high-affinity radiolabeled ligand for binding to the receptor.
-
Methodology:
-
Receptor Source: Cytosolic extracts are prepared from tissues rich in the target receptor (e.g., rabbit or rat uterus for PR, rat ventral prostate for AR) or from cells engineered to overexpress the human receptor.[14]
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled steroid (e.g., [³H]-Org 2058 for PR, [³H]-R1881 or [³H]-DHT for AR) and varying concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, bound and free radioligand are separated, typically by dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is often compared to a reference steroid to calculate the RBA.
-
In Vitro Transactivation (Reporter Gene) Assays
These functional assays measure the ability of a ligand-receptor complex to activate gene transcription.
-
Objective: To quantify the agonist or antagonist activity and potency (EC50/IC50) of a compound at a specific steroid receptor.
-
Principle: Cells are genetically engineered to express a steroid receptor and a reporter gene whose transcription is controlled by hormone response elements (HREs).
-
Methodology:
-
Cell Culture: An appropriate cell line that lacks endogenous receptors (e.g., COS-1, U2OS, MDA-MB-231) is used.[15]
-
Co-transfection: Cells are transiently transfected with two plasmids: an expression vector containing the cDNA for the human steroid receptor (e.g., hPR-B) and a reporter plasmid containing multiple copies of the corresponding HRE (e.g., PRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Treatment: Transfected cells are treated with varying concentrations of the test compound.
-
Cell Lysis and Assay: After an incubation period (e.g., 18-24 hours), cells are lysed, and the activity of the reporter enzyme is measured (e.g., by adding luciferin (B1168401) and measuring luminescence).
-
Data Analysis: Dose-response curves are generated by plotting reporter activity against ligand concentration to determine the EC50 (concentration for 50% of maximal response) and efficacy (maximal response).[16]
-
In Vivo Animal Models
Classical animal bioassays are used to determine the integrated physiological effect of a compound.
-
McPhail Test (Progestational Activity): Immature female rabbits are primed with estrogen, then treated with the test compound. The progestational effect is quantified by histologically scoring the degree of endometrial proliferation.[11]
-
Hershberger Assay (Androgenic/Antiandrogenic Activity): Castrated immature male rats are treated with the test compound. Androgenic activity is measured by the change in weight of androgen-sensitive tissues like the ventral prostate and seminal vesicles.[11]
-
Allen-Doisy Test (Estrogenic Activity): Ovariectomized female rats or mice are treated with the test compound. The presence of cornified epithelial cells in a vaginal smear indicates an estrogenic response.[11]
Table 2: In Vivo Biological Activity of Norethisterone
| Assay | Activity Measured | Species | Potency (Mean Active Dose, s.c.) |
|---|---|---|---|
| McPhail Test | Progestational | Rabbit | 0.63 mg/kg[17] |
| Hershberger Assay | Androgenic | Rat | 2.5 mg/kg[17] |
| Allen-Doisy Test | Estrogenic | Rat | 4.0 mg/kg[17] |
| Ovulation Inhibition | Antigonadotropic | Rat | 0.235 mg/kg[17] |
Data from in vivo assays reported for subcutaneous (s.c.) administration.[17]
Conclusion
Norethisterone exerts its primary physiological and therapeutic effects by acting as a potent agonist at the progesterone receptor, modulating gene transcription through the classical genomic signaling pathway. Its clinical profile is further defined by weaker, but significant, interactions with the androgen receptor and by its metabolic conversion to an estrogenically active compound. The balance of these activities dictates its efficacy in applications such as contraception and the management of gynecological disorders, as well as its potential for androgenic and estrogenic side effects. A thorough understanding of its complex interactions within the steroid hormone signaling network, quantified by the experimental methodologies detailed herein, is fundamental for the rational use of norethisterone and for the continued development of next-generation progestins with enhanced receptor selectivity and improved therapeutic indices.
References
- 1. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Understanding How Norethisterone Works for Effective Hormonal Regulation - Los Angeles Hub [wdch10.laphil.com]
- 3. Norethisterone - Wikipedia [en.wikipedia.org]
- 4. Effect of norethisterone dose and duration in the management of abnormal uterine bleeding: a narrative review and case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. norethisterone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Regulation of signal transduction pathways by estrogen and progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Hormonal properties of norethisterone, 7alpha-methyl-norethisterone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomedicus.gr [biomedicus.gr]
- 13. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterisation of progestins used in hormonal contraception and progesterone via the progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
Gene Expression Changes Induced by Norgestimate Treatment: A Technical Guide
Abstract
Norgestimate (B1679921) is a third-generation synthetic progestin characterized by its high progestational selectivity and minimal androgenicity.[1] As a prodrug, it is rapidly metabolized into its primary active metabolites, norelgestromin (B1679859) and levonorgestrel, which mediate its biological effects.[2][3] The primary mechanism of action involves interaction with nuclear steroid receptors, functioning as a ligand-activated transcription factor to modulate the expression of target genes. This guide provides an in-depth analysis of the molecular pathways through which Norgestimate induces changes in gene expression. It details its multi-receptor binding profile, focusing on its potent agonism at the progesterone (B1679170) receptor (PR) and its weak activity at the androgen receptor (AR).[4][5] Furthermore, it elucidates the indirect anti-androgenic effects mediated by the upregulation of Sex Hormone-Binding Globulin (SHBG) gene expression when co-administered with an estrogen.[6][7] This document summarizes quantitative receptor binding data, outlines key experimental methodologies used to assess its activity, and provides visual diagrams of the core signaling pathways.
Molecular Mechanism of Norgestimate Action
Pharmacokinetics: A Prodrug
Norgestimate (NGM) itself is considered a prohormone.[6] Following oral administration, it undergoes rapid and extensive first-pass metabolism in the intestine and liver.[2] The primary metabolic pathway involves deacetylation to form 17-deacetylnorgestimate (norelgestromin), which is the major active metabolite responsible for most of the progestational activity.[2][8] Norgestimate is also metabolized to norgestrel (B7790687) (levonorgestrel), another active progestin.[2][8] Due to this rapid conversion, circulating levels of the parent Norgestimate compound are very low.[3]
Multi-Receptor Binding and Activity Profile
The diverse physiological effects of Norgestimate and its metabolites are dictated by their binding affinities and functional activities at various steroid hormone receptors. These interactions can either activate (agonist) or block (antagonist) the receptor's ability to regulate gene transcription.[6]
-
Progesterone Receptor (PR): As a progestin, Norgestimate's primary therapeutic action is mediated through its agonist activity at the PR.[3][4] The binding of its active metabolites to PR initiates a conformational change in the receptor, leading to the regulation of progesterone-responsive genes.[2][9]
-
Androgen Receptor (AR): A defining characteristic of Norgestimate is its minimal androgenicity.[1] Both Norgestimate and its primary metabolite, norelgestromin, exhibit very poor binding affinity for the AR compared to older progestins.[1][5][10] This low affinity translates to very weak androgen-like properties.[10]
-
Estrogen Receptor (ER): Studies have shown that Norgestimate and its metabolite 17-deacetylnorgestimate act as weak partial agonists, specifically at the Estrogen Receptor α (ERα).[4]
-
Glucocorticoid (GR) and Mineralocorticoid (MR) Receptors: Norgestimate also functions as a full antagonist at both the GR (low affinity) and the MR (moderate affinity).[4] Its anti-mineralocorticoid activity may contribute to a favorable cardiovascular profile.[6][7]
Signaling Pathways and Gene Regulation
Progesterone Receptor (PR) Signaling Pathway
The canonical pathway for progestin-induced gene expression involves direct transcriptional regulation via the PR. The active metabolites of Norgestimate diffuse into target cells and bind to the PR, which resides in the cytoplasm or nucleus.[2] This binding event triggers the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus. The activated PR dimer then binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate the rate of gene transcription.[9]
Caption: Norgestimate's Progesterone Receptor (PR) signaling pathway.
Indirect Anti-Androgenic Pathway via SHBG
While Norgestimate has intrinsically low androgenicity, its most significant anti-androgenic effects in clinical practice, particularly in treating acne, are indirect and rely on its combination with an estrogen, such as ethinyl estradiol.[6][11] The estrogen component potently stimulates the hepatic synthesis and secretion of Sex Hormone-Binding Globulin (SHBG).[7] SHBG is a plasma glycoprotein (B1211001) that binds androgens like testosterone (B1683101) with high affinity.[12][13] By increasing circulating SHBG levels, the amount of free, biologically active testosterone is significantly reduced.[2] This leads to decreased signaling through the Androgen Receptor and a downregulation of androgen-responsive genes in peripheral tissues like the skin.[6]
Caption: Indirect anti-androgenic action via increased SHBG expression.
Quantitative Data on Receptor Interactions
The selectivity of Norgestimate is quantified by its relative binding affinity (RBA) or its potency (EC50/IC50) at various receptors compared to other progestins. The data consistently show a high affinity for the PR with a significantly lower affinity for the AR, underscoring its improved selectivity profile.
| Compound | Receptor/Protein | Assay Type | Value | Relative To | Reference(s) |
| Norgestimate (NGM) | Progesterone (PR) | RBA | Similar to Progesterone | Progesterone | [5] |
| Androgen (AR) | RBA | 0.003x DHT | Dihydrotestosterone (DHT) | [1][5] | |
| Estrogen α (ERα) | Agonist Potency | EC50: 30.4 nM | - | [4] | |
| Glucocorticoid (GR) | Antagonist Potency | IC50: 325 nM | - | [4] | |
| Mineralocorticoid (MR) | Antagonist Potency | IC50: 81.2 nM | - | [4] | |
| SHBG | Binding (Displacement) | No significant displacement | Testosterone | [12] | |
| Norelgestromin | Progesterone (PR) | RBA | Similar to Progesterone | Progesterone | [5] |
| (17-deacetyl-NGM) | Androgen (AR) | RBA | 0.013x DHT | Dihydrotestosterone (DHT) | [1] |
| Estrogen α (ERα) | Agonist Potency | EC50: 43.4 nM | - | [4] | |
| Glucocorticoid (GR) | Antagonist Potency | IC50: 255 nM | - | [4] | |
| Mineralocorticoid (MR) | Antagonist Potency | IC50: 83.7 nM | - | [4] | |
| Levonorgestrel | Progesterone (PR) | RBA | ~5x Progesterone | Progesterone | [5] |
| (Metabolite of NGM) | Androgen (AR) | RBA | 0.220x DHT | Dihydrotestosterone (DHT) | [1][5] |
| SHBG | Binding (Displacement) | IC50: 53.4 nM | Testosterone | [12] |
Key Experimental Methodologies
The characterization of Norgestimate's activity relies on a suite of established in vitro and in vivo assays.
In Vitro Receptor Binding Assays
These assays determine the affinity of a compound for a specific receptor. A common method is a competitive binding assay, where the compound of interest (e.g., Norgestimate) competes with a known radiolabeled ligand for binding to a receptor preparation (e.g., from uterine or prostate tissue cytosol).[5][14] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, which is inversely proportional to its binding affinity.[12]
Cellular Transactivation (Reporter Gene) Assays
To measure the functional consequence of receptor binding (i.e., agonist or antagonist activity), reporter gene assays are employed. In this system, cells that may or may not endogenously express the receptor of interest are transiently transfected with two plasmids: an expression vector for the steroid receptor (e.g., AR) and a reporter vector.[10] The reporter vector contains a promoter with hormone response elements (e.g., AREs) upstream of a reporter gene, such as luciferase.[10][15] When the cells are treated with an agonist, the activated receptor binds to the response elements and drives the expression of luciferase. The resulting light output, measured with a luminometer, is proportional to the transcriptional activity of the receptor.[10]
Caption: Workflow for a typical luciferase reporter gene assay.
In Vivo Assessment of Hormonal Activity
Animal models are used to confirm the in vitro findings in a whole-organism context.
-
Progestational Activity: The ability of Norgestimate to stimulate the endometrium in estrogen-primed immature rabbits is a classic assay for determining progestational potency.[1][5]
-
Androgenic Activity: Androgenic effects are measured by assessing the stimulation of prostatic growth in castrated, immature rats.[1][5] Norgestimate exhibits minimal activity in this model, confirming its low androgenic potential.[5]
Conclusion
The gene expression changes induced by Norgestimate are a direct consequence of its molecular interactions with the progesterone receptor and an indirect consequence of its minimal androgenicity, which is amplified by increased SHBG levels when used in combination with an estrogen. Its primary effect is to modulate the transcription of progesterone-responsive genes, which underlies its efficacy as a contraceptive. Concurrently, its unique receptor binding profile results in a net anti-androgenic effect at the gene expression level in peripheral tissues. While the overarching pathways are well-defined, future transcriptomic studies, such as RNA-sequencing, in relevant cell types would provide a comprehensive, unbiased catalog of the specific genes and networks regulated by Norgestimate treatment.
References
- 1. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norgestimate - Wikipedia [en.wikipedia.org]
- 4. Molecular action of norgestimate: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The paradigm of norgestimate: a third-generation testosterone-derivative progestin with a peripheral anti-androgenic activity and the lowest risk of venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 10. Induction of androgen receptor activity by norgestimate and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Norgestimate/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. Relative binding affinity of norgestimate and other progestins for human sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sex hormone–binding globulin - Wikipedia [en.wikipedia.org]
- 14. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Norgestrel in Human Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestrel (B7790687), a synthetic progestin, is a key component in oral contraceptives. Accurate and sensitive quantification of norgestrel in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed, overcoming the limitations of immunoassays such as cross-reactivity.[1][2] This application note provides a detailed protocol for the quantification of norgestrel in human plasma using a validated HPLC-MS/MS method.
Principle
This method utilizes reversed-phase HPLC for the separation of norgestrel from endogenous plasma components. The analyte is then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. An internal standard (IS), such as norethisterone or an isotopically labeled version of the analyte, is used for accurate quantification.[3][4] Sample preparation involves either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate norgestrel from the plasma matrix.[1][5]
Experimental Protocol
Materials and Reagents
-
Norgestrel reference standard
-
Norethisterone (Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Methyl-t-butyl ether (MTBE)
-
Ammonium formate
-
Deionized Water
-
Drug-free human plasma (K2EDTA)
Instrumentation
-
HPLC system (e.g., Shimadzu Nexera, Agilent Infinity 1260)[2][6]
-
Tandem Mass Spectrometer (e.g., AB Sciex API 3000 or 4000 QTRAP)[3][5]
-
Analytical column (e.g., Phenomenex Gemini C18, 4.6 mm x 150 mm, 5 µm or Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[2][3]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 0.500 mL of plasma sample into a clean tube.
-
Add 0.020 mL of the internal standard solution.
-
Add 4.0 mL of methyl-t-butyl ether.[1]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 1000 x g for 5 minutes.[1]
-
Freeze the aqueous (lower) layer by placing the tubes at ≤ -70°C for 10 minutes.[1]
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 0.100 mL of 0.1% formic acid in a 1:1 methanol:water solution.[1]
-
Transfer to an autosampler vial for analysis.
HPLC-MS/MS Conditions
Table 1: HPLC Parameters
| Parameter | Value |
| Column | Phenomenex Gemini C18, 4.6 mm x 150 mm, 5 µm[3] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient (e.g., 80% B) |
| Flow Rate | 1 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 40°C[5] |
| Run Time | 5.5 minutes[5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Instrument | PE Sciex API 3000[3] |
| Ionization Mode | APCI, Positive Ion[3] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transitions | Norgestrel: m/z 313 -> 245[3][4] |
| Norethisterone (IS): m/z 299 -> 109[3][4] | |
| Dwell Time | 200 ms[3] |
| Curtain Gas (CUR) | 12[3] |
| Collision Gas (CAD) | 6[3] |
| Ion Source Temp. | 450°C[3] |
Method Validation Data
Table 3: Quantitative Performance Parameters
| Parameter | Result |
| Linearity Range | 0.2 - 50 ng/mL[3][4] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[3][4] |
| Intra-assay Precision (%RSD) | < 10%[3][4] |
| Inter-assay Precision (%RSD) | < 9%[3][4] |
| Accuracy (% Bias) | Within ±15% |
Experimental Workflow
Caption: Experimental workflow for norgestrel quantification.
Conclusion
The described HPLC-MS/MS method provides a selective, reliable, and rapid approach for the quantification of norgestrel in human plasma.[4] The simple liquid-liquid extraction procedure offers a clean sample extract, and the chromatographic and mass spectrometric conditions ensure accurate and precise results. This method is well-suited for high-throughput analysis in clinical and research settings, aiding in the development and monitoring of norgestrel-containing pharmaceuticals.
References
- 1. Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives in Plasma via Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantitative determination of norgestrel and progesterone in human serum by high-performance liquid chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
Application Notes and Protocols for Progesterone Administration in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for the administration of progesterone (B1679170) in rodent models. Progesterone, a neurosteroid, has shown significant therapeutic potential in preclinical studies of neurological injuries, including traumatic brain injury (TBI) and ischemic stroke.[1] Its neuroprotective effects are linked to various mechanisms, such as reducing cerebral edema, inflammation, and apoptosis, while promoting neurogenesis.[1]
Data Presentation: Progesterone Administration Parameters
The following tables summarize quantitative data from various studies on progesterone administration in rodents, offering a comparative overview of dosages, timing, and administration routes across different research models.
Table 1: Progesterone Administration Protocols in Traumatic Brain Injury (TBI) Models
| Rodent Model | Progesterone Dosage | Route of Administration | Timing of Administration | Key Outcomes | Reference |
| Adult Male C57BL/6J Mice | 8 mg/kg per day | Intraperitoneal (i.p.) | Daily injections post-injury | Improved cognitive deficits, reduced brain edema, decreased pro-inflammatory cytokines. | [1] |
| Adult Male Rats | 4 mg/kg | Subcutaneous (s.c.) and i.p. | First injection 1 hour post-injury, followed by i.p. injections at 6, 24, and 48 hours. | Significant reduction in cerebral edema. | [1] |
| Adult Male Rats | 16 mg/kg | i.p. and s.c. | i.p. injection 1 hour post-injury, followed by s.c. injections at 6 and 12 hours. | Attenuated inflammation and apoptosis in the hippocampus, improved cognitive outcome. | [1] |
| 11-day-old Rats | 16 mg/kg | i.p. and s.c. | i.p. injection immediately post-injury, followed by s.c. injections at 6 hours and then daily for 6 days. | Reduced cognitive deficits and neuronal hyperexcitability in adolescence. | [1] |
Table 2: Progesterone Administration Protocols in Ischemic Stroke Models
| Rodent Model | Progesterone Dosage | Route of Administration | Timing of Administration | Key Outcomes | Reference |
| Male Sprague-Dawley Rats | 8, 16, or 32 mg/kg | i.p. and s.c. | i.p. injection at 1 hour post-occlusion, followed by s.c. injections at 6 hours and then daily for 7 days. | 8 and 16 mg/kg doses reduced infarct volume and improved functional outcomes. | [1] |
| Male Sprague-Dawley Rats | 8 mg/kg | i.p. and s.c. | First dose given at 3, 6, or 24 hours post-stroke. | Significant reduction in infarct size with treatment delayed up to 6 hours. | [1] |
| Male Rats | 4 mg/kg | i.p. | Immediately prior to or 2 hours after reperfusion following MCAO. | Significant reduction in cerebral edema. | [1] |
| Male C57 Bl/6 Mice | 8 mg/kg | i.p. | Single bolus injection. | Short half-life (0.2 h) in both plasma and brain.[2][3] | [2][3] |
| Male C57 Bl/6 Mice | Bolus i.p. (8 mg/kg) + s.c. infusion (1.0 µl/h of 50 mg/ml) | i.p. and s.c. via osmotic minipump | Continuous infusion post-bolus. | Higher, sustained concentrations of progesterone in plasma and brain.[2][3] | [2][3] |
Table 3: Progesterone Administration Protocols in Cognitive and Behavioral Models
| Rodent Model | Progesterone Dosage | Route of Administration | Timing of Administration | Key Outcomes | Reference |
| Young Ovariectomized C57BL/6 Mice | 5, 10, or 20 mg/kg | i.p. | Immediately after training in object recognition or Morris water maze tasks. | 10 and 20 mg/kg enhanced object recognition memory consolidation.[4] | [4] |
| Middle-aged (16 mo) & Aged (22 mo) Ovariectomized C57BL/6 Mice | 5, 10, or 20 mg/kg | i.p. | Immediately after training. | Age-dependent effects; 20 mg/kg improved spatial memory in aged mice.[5] | [5] |
| Jcl:MCH(ICR) Mice | 1 or 2 mg | s.c. | Days 17 and 18 of gestation. | A dose of 1 mg was sufficient to induce delayed parturition.[6] | [6] |
Experimental Protocols
Preparation of Progesterone Solution for Injection
Objective: To prepare a sterile progesterone solution for administration to rodents.
Materials:
-
Progesterone powder
-
Sterile vehicle (e.g., sesame oil, 2-hydroxypropyl-β-cyclodextrin (HBC) in saline, dimethyl sulfoxide (B87167) (DMSO))[1][2][3][4][7]
-
Sterile vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
Protocol:
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the required amount of progesterone powder.
-
Dissolve the progesterone powder in the chosen vehicle to the desired final concentration. For example, to prepare an 8 mg/mL solution, dissolve 8 mg of progesterone in 1 mL of vehicle.[1]
-
Vortex the solution vigorously until the progesterone is completely dissolved. Gentle warming may be necessary for some vehicles, but care must be taken to avoid progesterone degradation.[1]
-
Sterile-filter the solution using a 0.22 µm syringe filter, dispensing it into a sterile vial.[1]
-
Store the solution as recommended for the specific vehicle, often protected from light at room temperature or refrigerated.[1]
Intraperitoneal (i.p.) Injection Protocol
Objective: To administer progesterone into the peritoneal cavity of a mouse or rat.
Materials:
-
Prepared sterile progesterone solution
-
Appropriately sized sterile syringe and needle (e.g., 25-27g for mice, 23-25g for rats)[8]
-
70% ethanol (B145695) or other appropriate antiseptic
-
Animal restrainer (optional)
Protocol:
-
Restraint:
-
Positioning: Tilt the animal's head downwards at a 30-40° angle. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[9]
-
Site Identification: Locate the injection site in the lower right abdominal quadrant. This avoids the cecum (on the left) and the urinary bladder in the midline.[8][9] If multiple injections are required, alternating between the right and left sides may be justified in the protocol.[8]
-
Injection:
-
Cleanse the injection site with an antiseptic swab.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[1][8]
-
Gently aspirate by pulling back the plunger to ensure no blood or urine is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[9]
-
If aspiration is clear, slowly depress the plunger to inject the solution.
-
-
Post-Injection: Withdraw the needle swiftly and return the animal to its cage. Monitor the animal for any signs of distress.
Subcutaneous (s.c.) Injection Protocol
Objective: To administer progesterone into the space between the skin and underlying muscle.
Materials:
-
Prepared sterile progesterone solution
-
Appropriately sized sterile syringe and needle
-
70% ethanol or other appropriate antiseptic
Protocol:
-
Restraint: Restrain the rodent on a flat surface. Scruff the loose skin over the neck and shoulders.
-
Site Identification: The injection site is typically the dorsal midline, between the shoulder blades, where the skin is loose.
-
Injection:
-
Lift the scruffed skin to create a "tent."
-
Cleanse the injection site with an antiseptic.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's back.
-
Gently aspirate to ensure a blood vessel has not been entered.
-
Slowly inject the solution, which will form a small bleb or pocket under the skin.
-
-
Post-Injection: Withdraw the needle and gently massage the area to aid dispersal of the solution. Return the animal to its cage and monitor.
Visualizations
Signaling Pathways
Progesterone exerts its biological effects through both classical (genomic) and non-classical (non-genomic) signaling pathways. The classical pathway involves progesterone binding to intracellular progesterone receptors (PRs), which then act as transcription factors to regulate gene expression.[10][11][12] The non-classical pathway is initiated by progesterone binding to membrane-associated receptors, leading to rapid activation of intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways.[1][10][13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Progesterone pharmacokinetics in the mouse: implications for potential stroke therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. POST-TRAINING PROGESTERONE DOSE-DEPENDENTLY ENHANCES OBJECT, BUT NOT SPATIAL, MEMORY CONSOLIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of Acute Progesterone Administration on Spatial and Object Memory in Middle-Aged and Aged Female C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study of Doses of Exogenous Progesterone Administration Needed to Delay Parturition in Jcl:MCH(ICR) Mice [jstage.jst.go.jp]
- 7. 2.3. Rat PWD Model [bio-protocol.org]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research.vt.edu [research.vt.edu]
- 10. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Progesterone Pathway [gentarget.com]
- 13. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays to Determine Norgesterone Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vitro cell culture assays to characterize the progestogenic activity of Norgesterone. The protocols outlined below are essential for determining the binding affinity, potency, and efficacy of this compound and other progestogenic compounds.
Progesterone (B1679170) Receptor (PR) Signaling Pathway
This compound, as a synthetic progestin, exerts its biological effects primarily through binding to and activating the progesterone receptor (PR). The PR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon binding to this compound, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the this compound-PR complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This binding event recruits co-activators and the basal transcription machinery, leading to the initiation of gene transcription and subsequent translation into proteins that mediate the physiological responses.[1][2]
References
- 1. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
Norgesterone ELISA Kit: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgesterone, a synthetic progestin, is widely utilized in various pharmaceutical formulations. Accurate quantification of this compound concentrations in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring. This document provides a detailed protocol and validation guidelines for the determination of this compound levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). While a dedicated commercial this compound ELISA kit may not be readily available, this protocol adapts the well-established principles of progesterone (B1679170) ELISA kits, leveraging the structural similarity between this compound and progesterone. It is imperative for researchers to perform a thorough in-house validation to ensure the accuracy and reliability of this adapted assay for their specific sample types and experimental conditions.
Principle of the Assay
This competitive ELISA is based on the competition between this compound in the sample and a fixed amount of horseradish peroxidase (HRP) labeled this compound for a limited number of binding sites on a microplate coated with a this compound-specific antibody. During incubation, unbound components are washed away. The amount of bound HRP conjugate is inversely proportional to the concentration of this compound in the sample. After the addition of a substrate solution, the intensity of the color developed is measured, which allows for the quantification of this compound concentration by comparison against a standard curve.
Materials and Reagents
-
This compound ELISA Plate (pre-coated with anti-norgesterone antibody)
-
This compound Standard
-
This compound-HRP Conjugate
-
Assay Buffer
-
Wash Buffer Concentrate (20X)
-
TMB Substrate
-
Stop Solution (e.g., 1N HCl)
-
Distilled or deionized water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Plate shaker (optional)
-
Absorbent paper
Experimental Workflow
Caption: A streamlined workflow of the this compound Competitive ELISA protocol.
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1X): Dilute the 20X Wash Buffer Concentrate with distilled or deionized water. For example, add 50 mL of the concentrate to 950 mL of water to prepare 1 L of 1X Wash Buffer.
-
This compound Standard Curve: Prepare a serial dilution of the this compound Standard in Assay Buffer to create a standard curve. A typical range might be 0.1 ng/mL to 40 ng/mL. It is recommended to prepare standards in duplicate.
-
This compound-HRP Conjugate: Dilute the concentrated this compound-HRP Conjugate with Assay Buffer according to the manufacturer's instructions (if adapting from a kit) or as optimized during in-house validation.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Determine the number of wells required for standards, samples, and controls. It is recommended to run all samples and standards in duplicate or triplicate.[1][2][3]
-
Add 50 µL of each standard and sample into the appropriate wells of the pre-coated microplate.
-
Add 50 µL of the diluted this compound-HRP Conjugate to each well.
-
Mix gently by tapping the plate or using a plate shaker for 30 seconds.
-
Cover the plate and incubate for 60 minutes at 37°C.[4]
-
After incubation, discard the contents of the wells. Wash the plate 3-5 times with 300 µL of 1X Wash Buffer per well.[5][6] After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate in the dark at room temperature (18-25°C) for 15-30 minutes.[5][7]
-
Add 100 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.[4]
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.[4]
Data Analysis
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Subtract the average absorbance of the blank (zero standard) from all other readings.[2]
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for competitive ELISAs.[2]
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if samples were diluted prior to the assay.[3]
Assay Validation
A thorough in-house validation is critical to ensure the reliability of this adapted assay for this compound quantification. Key validation parameters are outlined below.
| Validation Parameter | Methodology | Acceptance Criteria |
| Precision (Intra-assay) | Assay three samples with low, medium, and high concentrations of this compound in 20 replicates on the same plate. | Coefficient of Variation (CV) < 10% |
| Precision (Inter-assay) | Assay three samples with low, medium, and high concentrations of this compound in duplicate on 10 different plates, on different days, and by different operators.[8] | CV < 15% |
| Accuracy (Recovery) | Spike known concentrations of this compound into the sample matrix at low, medium, and high levels. Calculate the percentage of recovery. | 80-120% recovery[8] |
| Linearity of Dilution | Serially dilute a high-concentration sample with the assay buffer and measure the this compound concentration in each dilution. The back-calculated concentrations should be consistent across the dilution series.[8] | R² > 0.99 for the plot of expected vs. measured concentrations |
| Specificity (Cross-reactivity) | Test structurally related steroids (e.g., progesterone, testosterone, estradiol (B170435), cortisol) at high concentrations to determine their potential interference with the assay. Cross-reactivity is calculated as: (Concentration of this compound at 50% B/B₀) / (Concentration of cross-reactant at 50% B/B₀) x 100%. | Minimal cross-reactivity with endogenous and exogenous compounds expected in the samples. |
| Limit of Detection (LOD) | Determined as the lowest concentration of this compound that can be distinguished from the blank with a certain level of confidence (e.g., Mean of blank + 2 or 3 x Standard Deviation of blank). | To be determined based on the assay's performance and the required sensitivity. |
| Limit of Quantification (LOQ) | The lowest concentration of this compound on the standard curve that can be measured with acceptable precision and accuracy. | To be determined based on validation data. |
This compound Signaling Pathway
This compound, as a progestin, primarily exerts its effects by binding to and activating progesterone receptors (PRs). This interaction can trigger both genomic and non-genomic signaling pathways.
Caption: Overview of genomic and non-genomic signaling pathways of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Reagents not added in the correct order or missing. | Follow the protocol carefully. Ensure all reagents are added. |
| Insufficient incubation time or temperature. | Adhere to the recommended incubation times and temperatures. | |
| Inactive conjugate or substrate. | Check the expiration dates and storage conditions of reagents. | |
| High Background | Insufficient washing. | Increase the number of wash cycles or the soaking time during washes.[9] |
| High concentration of HRP-conjugate. | Optimize the dilution of the HRP-conjugate. | |
| Cross-contamination between wells. | Be careful during pipetting to avoid splashing. Use fresh pipette tips for each sample and standard. | |
| Poor Standard Curve | Improper standard dilution. | Prepare fresh standards and ensure accurate pipetting. |
| Plate reader settings are incorrect. | Verify the correct wavelength (450 nm) is being used. | |
| Inconsistent pipetting. | Use calibrated pipettes and practice consistent pipetting technique. | |
| High Coefficient of Variation (CV) | Inconsistent pipetting or temperature variations across the plate. | Ensure uniform pipetting and incubate the plate in a stable temperature environment.[2] |
| Improper mixing of reagents. | Ensure all reagents are thoroughly mixed before use. |
Conclusion
This document provides a comprehensive framework for the quantification of this compound using a competitive ELISA. The provided protocols and validation guidelines are intended to serve as a starting point for researchers. Successful implementation of this assay requires careful attention to detail, adherence to good laboratory practices, and a thorough in-house validation to ensure data of the highest quality and reliability for your specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reaction of contraceptive steroids in competitive binding assays of progesterone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding How Norethisterone Works for Effective Hormonal Regulation - Los Angeles Hub [wdch10.laphil.com]
- 5. assaygenie.com [assaygenie.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Radiolabeled Norgesterone in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, and application of radiolabeled Norgesterone for in vitro and in vivo tracer studies. Detailed protocols, data presentation, and diagrams are included to guide researchers in the utilization of this valuable tool for studying steroid hormone action and metabolism.
Introduction
This compound, a synthetic progestin, is a potent agonist of the progesterone (B1679170) receptor and is widely used in hormonal contraceptives.[1] Understanding its pharmacokinetic and pharmacodynamic properties is crucial for drug development and elucidating its mechanism of action. Radiolabeled this compound serves as an invaluable tracer for these studies, enabling sensitive and specific tracking of the molecule in biological systems. This document outlines the methodologies for the synthesis of Carbon-14 ([¹⁴C]) and Tritium (B154650) ([³H]) labeled this compound and their application in tracer studies.
Data Presentation
Table 1: Physicochemical Properties of Radiolabeled this compound
| Property | [¹⁴C]-Norgesterone | [³H]-Norgesterone |
| Molecular Formula | C₂₀¹⁴CH₂₈O₂ | C₂₁H₂₇³H O₂ |
| Molecular Weight | Approx. 314.47 g/mol | Approx. 314.47 g/mol |
| Radiochemical Purity | > 98% | > 98% |
| Specific Activity | 50-60 mCi/mmol | 20-100 Ci/mmol |
| Storage | -20°C in ethanol | -20°C in ethanol |
Table 2: Comparison of Radiolabeling Methods
| Feature | Carbon-14 Labeling | Tritium Labeling |
| Isotope | ¹⁴C | ³H |
| Half-life | 5730 years | 12.3 years |
| Emission | Beta (β⁻) | Beta (β⁻) |
| Energy | Low (0.156 MeV max) | Very Low (0.0186 MeV max) |
| Detection | Liquid Scintillation Counting | Liquid Scintillation Counting |
| Typical Position | Stable position in the steroid backbone (e.g., C-4) | Positions of exchangeable protons or via reduction of a double bond |
| Advantages | Metabolically stable label, long half-life for long-term studies | High specific activity achievable, versatile labeling positions |
| Disadvantages | Lower specific activity, multi-step synthesis often required | Potential for isotope exchange, shorter half-life |
Experimental Protocols
Protocol 1: Synthesis of [4-¹⁴C]-Norgesterone
This protocol is a proposed synthetic route adapted from established methods for the synthesis of steroid hormones, incorporating a ¹⁴C-labeled precursor. The synthesis of norgestrel (B7790687) typically involves the construction of the steroid skeleton from smaller precursors.
Materials:
-
[¹⁴C]Sodium cyanide (Na¹⁴CN)
-
Precursor A (a suitable intermediate for steroid synthesis)
-
All necessary reagents and solvents for multi-step organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
-
Standard organic synthesis glassware
-
Thin Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Introduction of the ¹⁴C Label: The synthesis commences with the introduction of the ¹⁴C label at an early and stable position. A common strategy for labeling steroids in the A ring is to utilize a labeled cyanating agent. The specific precursor will depend on the overall synthetic strategy, but a key step would involve the reaction of a suitable electrophilic precursor with [¹⁴C]sodium cyanide to introduce the ¹⁴C at what will become the C-4 position of the this compound molecule.
-
Multi-step Synthesis: Following the introduction of the radiolabel, a series of well-established organic reactions are performed to construct the full steroid nucleus of this compound. These steps are based on published total synthesis routes for norgestrel.[2][3][4][5] This multi-step process involves cyclizations, reductions, and functional group manipulations to yield the final this compound structure.
-
Purification: The crude [4-¹⁴C]-Norgesterone is purified using column chromatography followed by preparative HPLC. The purity of the final product is assessed by analytical HPLC with both UV and radioactivity detectors.
-
Characterization: The identity of the synthesized [4-¹⁴C]-Norgesterone is confirmed by co-elution with an authentic, non-radiolabeled this compound standard on HPLC. The radiochemical purity and specific activity are determined using a calibrated liquid scintillation counter.
Protocol 2: Synthesis of [³H]-Norgesterone by Catalytic Tritiation
This protocol describes a general method for the introduction of tritium into the this compound molecule via catalytic reduction of an unsaturated precursor.
Materials:
-
Unsaturated this compound precursor (e.g., with a double bond at a suitable position)
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., ethyl acetate, ethanol)
-
Tritiation manifold
-
Standard organic synthesis glassware
-
Thin Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Preparation of the Precursor: An unsaturated precursor of this compound is synthesized or obtained. This precursor should have a double bond at a position where the addition of tritium will not affect the biological activity of the final molecule.
-
Catalytic Tritiation: The unsaturated precursor is dissolved in an anhydrous solvent in a reaction vessel connected to a tritiation manifold. The Pd/C catalyst is added, and the system is evacuated and flushed with an inert gas. Tritium gas is then introduced into the reaction vessel, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Work-up and Purification: After the reaction, the excess tritium gas is removed, and the catalyst is filtered off. The solvent is evaporated, and the crude [³H]-Norgesterone is purified by preparative HPLC.
-
Characterization: The radiochemical purity and specific activity of the final product are determined by analytical HPLC with a radioactivity detector and liquid scintillation counting. The position of the tritium label can be confirmed by ³H-NMR if necessary.
Protocol 3: Quality Control of Radiolabeled this compound
Objective: To determine the radiochemical purity of the synthesized radiolabeled this compound.
Method: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector
-
In-line radioactivity detector (e.g., flow scintillation analyzer)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: A suitable gradient from, for example, 50% B to 100% B over 20 minutes.
Procedure:
-
Prepare a solution of the radiolabeled this compound in the mobile phase.
-
Inject a small aliquot of the solution onto the HPLC column.
-
Monitor the elution profile using both the UV detector (at a wavelength where this compound absorbs, e.g., 240 nm) and the radioactivity detector.
-
The radiochemical purity is calculated as the percentage of the total radioactivity that elutes at the same retention time as the non-radiolabeled this compound standard.
Signaling Pathway
This compound, as a progestin, primarily exerts its effects by binding to and activating the progesterone receptor (PR). This interaction initiates a cascade of molecular events that ultimately lead to changes in gene expression and cellular function.
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for conducting tracer studies using radiolabeled this compound.
Caption: Workflow for tracer studies.
Applications
Radiolabeled this compound is a versatile tool with numerous applications in pharmacology and drug development:
-
Receptor Binding Assays: To determine the affinity and selectivity of this compound and its metabolites for the progesterone receptor and other steroid receptors.
-
Metabolism Studies: To identify and quantify the metabolites of this compound in various biological matrices (e.g., liver microsomes, plasma, urine). Studies have shown that [¹⁴C]Norgestrel is metabolized in humans, with a biological half-life of the radioactivity being 24 hours.[6][7][8]
-
Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models and humans. Following administration of [¹⁴C]-Norgestrel to human subjects, about 43% of the dose was excreted in the urine within 5 days.[6][7][8]
-
Biodistribution Studies: To determine the tissue and organ distribution of this compound and its accumulation in target tissues.
-
Drug-Drug Interaction Studies: To assess the effect of co-administered drugs on the metabolism and disposition of this compound.
References
- 1. Norgestrel - Wikipedia [en.wikipedia.org]
- 2. CN111647035A - Preparation method of levonorgestrel - Google Patents [patents.google.com]
- 3. WO2012110947A1 - An improved process for preparation of levonorgestrel - Google Patents [patents.google.com]
- 4. CN101982472A - Synthesis process of levonorgestrel by methoxydienone - Google Patents [patents.google.com]
- 5. CN101982472B - Synthesis process of levonorgestrel by methoxydienone - Google Patents [patents.google.com]
- 6. scilit.com [scilit.com]
- 7. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Norgesterone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgesterone and its analogs are synthetic progestins that exert their biological effects primarily through interaction with the progesterone (B1679170) receptor (PR). The progesterone receptor is a well-established therapeutic target for various applications, including contraception, hormone replacement therapy, and the treatment of endometriosis and certain cancers.[1] High-throughput screening (HTS) is a critical component in the discovery and development of novel progesterone receptor modulators, enabling the rapid evaluation of large compound libraries.[1]
This document provides detailed application notes and protocols for three robust HTS assays commonly used to identify and characterize this compound analogs and other PR modulators:
-
Reporter Gene Assay: A cell-based functional assay to measure the ability of compounds to modulate PR-mediated gene transcription.
-
Fluorescence Polarization (FP) Binding Assay: A biochemical assay to quantify the binding affinity of compounds to the PR ligand-binding domain.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay: A biochemical assay to assess the ability of a ligand to promote the interaction between the PR and a coactivator peptide.
Progesterone Receptor Signaling Pathways
This compound analogs, as progesterone receptor modulators, can influence both genomic and non-genomic signaling pathways.
Genomic Pathway: The classical mechanism involves the binding of a this compound analog to the progesterone receptor in the cytoplasm, leading to the dissociation of heat shock proteins (HSPs).[1] The receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
Caption: Genomic signaling pathway of this compound analogs.
Non-Genomic Pathway: Progesterone receptors can also mediate rapid signaling events from the cell membrane or cytoplasm. This can involve the activation of protein kinases such as Src and the subsequent stimulation of downstream pathways like the MAPK/ERK cascade.
Data Presentation
The following table summarizes the relative binding affinities (RBA) of Norgestimate and its metabolites to the progesterone receptor, as determined by competitive binding assays. Levonorgestrel (B1675169), a major active metabolite of Norgestimate, demonstrates high affinity for the progesterone receptor.[2][3]
| Compound | Progesterone Receptor | Relative Binding Affinity (RBA %) | Reference |
| Norgestimate | Rabbit Uterine | 1.2 | [2] |
| Human Uterine | 3.2 | [2] | |
| Recombinant Human | 9 | [2] | |
| Levonorgestrel-oxime | Rabbit Uterine | 30 | [2] |
| Human Uterine | 20 | [2] | |
| Recombinant Human | 18 | [2] | |
| Levonorgestrel | Rabbit Uterine | 125 | [2] |
| Human Uterine | 143 | [2] | |
| Recombinant Human | 125 | [2] | |
| Progesterone | Rabbit, Human | 100 | [2] |
Experimental Protocols
Reporter Gene Assay for Progesterone Receptor Modulators
Application Note:
This cell-based assay provides a functional readout of a compound's ability to act as an agonist or antagonist of the progesterone receptor.[1] It utilizes a mammalian cell line engineered to express the human progesterone receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing PREs.[1][4] Agonists will induce reporter gene expression, while antagonists will inhibit the expression induced by a known agonist.[1]
Experimental Workflow:
Caption: Workflow for a progesterone receptor reporter gene assay.
Protocol:
Materials:
-
PR Reporter Cell Line (e.g., INDIGO Biosciences, Cayman Chemical)[1][5]
-
Cell Culture Medium (as recommended by the supplier)[1]
-
Progesterone (agonist)[1]
-
Test Compounds (this compound analogs)
-
Luciferase Assay Reagent
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Cell Plating:
-
Thaw and culture the PR reporter cells as per the supplier's protocol.
-
On the day of the assay, harvest the cells and resuspend them in the recommended medium to the appropriate cell density.
-
Dispense the cell suspension into the wells of a white, opaque microplate.[1]
-
Incubate the plate for the recommended time (typically 4-24 hours) to allow for cell attachment.[1]
-
-
Compound Preparation and Addition:
-
For Agonist Mode: Prepare serial dilutions of the test compounds.
-
For Antagonist Mode: Prepare serial dilutions of the test compounds and a stock solution of progesterone at a concentration that gives a submaximal response (e.g., EC80).[6]
-
Add the diluted compounds (and progesterone for antagonist mode) to the appropriate wells. Include vehicle controls (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.
-
-
Signal Detection:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add the Luciferase Assay Reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
For agonist mode, calculate the fold activation relative to the vehicle control and determine EC50 values.
-
For antagonist mode, calculate the percent inhibition of the progesterone-induced signal and determine IC50 values.
-
The Z'-factor should be calculated to assess the quality of the assay.[7]
Fluorescence Polarization (FP) Binding Assay
Application Note:
This is a homogenous biochemical assay that measures the binding of a fluorescently labeled progesterone ligand (tracer) to the PR ligand-binding domain (LBD).[8] When the small fluorescent tracer binds to the larger PR-LBD, its rotation slows, resulting in a higher fluorescence polarization value.[9] Test compounds that bind to the PR-LBD will compete with the tracer, leading to a decrease in fluorescence polarization.[8]
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative progestational activity of norgestimate, levonorgestrel-oxime and levonorgestrel in the rat and binding of these compounds to the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic availability of levonorgestrel after single oral administration of a norgestimate-containing combination oral contraceptive to 12 young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. caymanchem.com [caymanchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Norgestimate and Metabolite Extraction from Biological Tissues
Introduction
Norgestimate (B1679921) is a synthetic progestin widely used in oral contraceptives. As a prodrug, it undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver, converting to its primary active metabolites: norelgestromin (B1679859) (17-deacetylnorgestimate) and norgestrel.[1][2][3] Consequently, when analyzing biological tissues, the focus is often on the quantification of these more stable and pharmacologically active metabolites. This document provides detailed protocols for the extraction of norgestimate and its metabolites from biological tissues, intended for researchers, scientists, and drug development professionals. The methodologies described are crucial for pharmacokinetic studies, bioequivalence assessments, and toxicological analyses.
The primary methods for extraction from complex biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[4] SPE is often preferred for its efficiency in removing interfering matrix components, which is critical for achieving the low limits of quantification required for these analytes.[4] The choice of extraction method can significantly impact the accuracy and precision of quantification, especially when using highly sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Norgestimate
Norgestimate is rapidly metabolized after administration. The primary pathway involves deacetylation to form norelgestromin, which is then deoximated to form norgestrel.[1] These metabolites are further processed, including hydroxylation and conjugation, before excretion.[1][2]
Experimental Protocols
Several methods can be employed for the extraction of norgestimate and its metabolites from biological tissues. The following protocols describe two common approaches: Solid-Phase Extraction (SPE) and a general organic solvent extraction suitable for tissues.
Protocol 1: Solid-Phase Extraction (SPE) for Tissue Homogenate
This protocol is adapted from methods used for plasma and other biological matrices and is suitable for tissue homogenates after initial processing.[4][5]
Materials:
-
Tissue homogenate
-
Internal standards (e.g., deuterated norgestimate and metabolites)
-
Acetonitrile
-
Formic acid
-
Deionized water
-
SPE cartridges (e.g., Oasis HLB)
-
Vacuum manifold
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To a pre-weighed amount of tissue, add a suitable homogenization buffer.
-
Homogenize the tissue sample on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
Transfer a known volume (e.g., 0.5 mL) of the supernatant to a clean tube.
-
-
Internal Standard Spiking:
-
Add the internal standard working solution to the tissue supernatant.
-
-
Acidification:
-
Add an equal volume of 1% formic acid and vortex.[5]
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.[4]
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through at a slow, steady rate.[4]
-
-
Washing:
-
Elution:
-
Evaporation and Reconstitution:
Protocol 2: Organic Solvent Extraction for Solid Tissues
This protocol is a general method for extracting steroids from solid tissue samples.[7][8][9]
Materials:
-
Dried and powdered tissue sample
-
Ethanol (B145695) or Ethyl Acetate[7][8]
-
Glass test tubes
-
Shaker
-
Centrifuge
-
Nitrogen evaporator or centrifugal vacuum concentrator (SpeedVac)
-
Assay buffer
Procedure:
-
Sample Preparation:
-
Extraction:
-
Separation:
-
Evaporation:
-
Reconstitution:
Workflow for Tissue Extraction
The general workflow for extracting norgestimate and its metabolites from tissue samples for analysis is depicted below.
Data Presentation
The following tables summarize the performance characteristics of typical analytical methods for norgestimate and its metabolites. This data is primarily derived from studies on human plasma but provides a benchmark for what can be expected from a validated tissue assay.
Table 1: Method Performance Characteristics
| Parameter | Norgestimate & Metabolites (in Plasma) | Expected Performance in Tissue | Reference |
| Linearity Range | 0.1 - 5.0 ng/mL for 17-DA-NGM and NGL | Similar range, dependent on tissue concentrations | [10] |
| 0.5 - 5.0 ng/mL for NGM and 3-keto-NGM | [10] | ||
| Inter-assay Reproducibility | < 10% | < 15% | [10] |
| Overall Recovery | 72 - 92% | 70 - 90% | [10] |
Table 2: Comparison of Extraction Techniques
| Extraction Technique | Advantages | Disadvantages | Suitability for Tissue | Reference |
| Solid-Phase Extraction (SPE) | High recovery, clean extracts, minimizes matrix effects | Can be more costly and require method development | Highly suitable, especially for complex tissues | [4] |
| Liquid-Liquid Extraction (LLE) | Effective, relatively low cost | Can be labor-intensive, uses larger solvent volumes | Suitable, may require additional cleanup steps | [4][5] |
| Protein Precipitation (PP) | Simple, fast | Less effective at removing interferences, can lead to ion suppression | Generally less suitable for high-sensitivity assays | [4] |
References
- 1. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. arborassays.com [arborassays.com]
- 8. stressmarq.com [stressmarq.com]
- 9. arborassays.com [arborassays.com]
- 10. Determination of norgestimate and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Norgesterone using Gas Chromatography-Mass Spectrometry (GC-MS)
AN-GCMS-028
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norgesterone (17α-Vinyl-5(10)-estren-17β-ol-3-one) is a synthetic progestin, a class of steroid hormones that mimic the effects of progesterone.[1] Its accurate quantification in pharmaceutical formulations and biological matrices is essential for quality control, pharmacokinetic studies, and toxicological assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of thermally stable and volatile compounds.[2] For steroids like this compound, which have limited volatility, chemical derivatization is required to enhance their thermal stability and improve chromatographic performance, making them suitable for GC-MS analysis.[2] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound by GC-MS.
Principle of Analysis
The analytical method involves a multi-step process beginning with the isolation of this compound from the sample matrix using liquid-liquid extraction (LLE).[2] To improve volatility for GC analysis, the extracted analyte undergoes a two-step derivatization: methoximation of the ketone group followed by silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether derivative.[3] This derivatization significantly increases the analytical response.[3] The derivatized analyte is then separated on a nonpolar capillary GC column, such as an HP-5ms, and detected by a mass spectrometer.[4] Quantification is achieved by monitoring specific fragment ions in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity.
Experimental Protocols
Materials and Reagents
-
Solvents & Chemicals: Methanol (B129727), Ethyl Acetate (B1210297), Hexane (all HPLC or GC grade), Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), Methoxyamine hydrochloride (MOX).
-
Standards: this compound analytical standard, Internal Standard (IS) such as Norethisterone or a deuterated analog.
-
Equipment: GC-MS system, analytical balance, vortex mixer, centrifuge, heating block or oven, nitrogen evaporator, autosampler vials with inserts.
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Norethisterone) in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 500 ng/mL. Spike each standard with the internal standard to a final concentration of 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline for biological fluids (e.g., plasma, urine).
-
Pipette 1.0 mL of the sample into a glass centrifuge tube.
-
Add the internal standard solution and briefly vortex.
-
Add 5 mL of an extraction solvent mixture (e.g., hexane:ethyl acetate, 70:30 v/v).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.
Derivatization Protocol
To enhance sensitivity, a two-step derivatization targeting the ketone and hydroxyl functional groups of this compound is performed. The formation of TMS oxime-ether derivatives can increase instrument response significantly.[3]
-
Methoximation: To the dried extract, add 50 µL of 2% methoxyamine hydrochloride in pyridine. Seal the vial and heat at 60°C for 30 minutes. This step converts the ketone group to a methoxime.
-
Silylation: After cooling to room temperature, add 50 µL of BSTFA + 1% TMCS to the vial. Seal and heat at 70°C for 45 minutes. This step converts the hydroxyl group to a TMS-ether.[3]
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters are a representative starting point and may require optimization.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890/5973 inert GC/MS system or equivalent[5] |
| Column | HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness[4] |
| Injector | Splitless mode, 280°C |
| Injection Volume | 1-2 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[6] |
| Oven Program | Initial temperature 150°C, hold for 1 min. Ramp at 20°C/min to 240°C. Ramp at 5°C/min to 280°C. Ramp at 30°C/min to 310°C and hold for 5 min. (This is an example program and should be optimized for best separation).[6] |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) for identification. Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions | To be determined from the mass spectrum of the derivatized this compound standard. Based on its structure (MW=300.44), the di-TMS derivative would have a molecular weight of 444.7 g/mol . Key fragment ions should be selected for quantification (target ion) and confirmation (qualifier ions). |
Data Presentation and Performance
Quantitative data for this compound should be determined through validation. The following table presents illustrative performance characteristics based on published data for structurally similar progestins analyzed by GC-MS.
Table 1: Illustrative Performance Characteristics for Progestin Analysis by GC-MS
| Analyte (Derivative) | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Correlation Coefficient (R²) | Reference(s) |
| Norethisterone Acetate (Pentafluoropropionyl) | 0.10 - 10 | 0.10 | >0.99 | [7] |
| Progesterone & other steroids (TMS) | 1.0 - 250 | 2.5 - 5.0 | >0.99 | [8] |
| Norethisterone & other steroids (TMS-oxime) | 0.00188 - 0.750 | 0.00188 - 0.0375 | Linear | [3] |
Visualizations
Experimental Workflow
The overall process from sample receipt to data analysis is outlined below.
Caption: High-level workflow for this compound analysis by GC-MS.
This compound Derivatization Reaction
The chemical modification of this compound is crucial for successful GC-MS analysis.
Caption: Two-step derivatization of this compound for GC-MS analysis.
Conclusion
The described GC-MS method, incorporating liquid-liquid extraction and a two-step derivatization process, provides a robust and sensitive framework for the quantitative analysis of this compound. While the specific instrumental parameters and performance characteristics require validation for this compound, the protocols established for similar progestins demonstrate the suitability of this approach for achieving low detection limits and reliable quantification in complex matrices. This application note serves as a comprehensive guide for researchers developing and implementing methods for the analysis of this compound and related synthetic steroids.
References
- 1. Cas 13563-60-5,this compound | lookchem [lookchem.com]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of norethisterone acetate in human plasma by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes: Norgestimate as a Positive Control in Progestin Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestimate (B1679921) is a synthetic progestin widely used in hormonal contraceptives.[1][2] As a progesterone (B1679170) receptor (PR) agonist, it serves as an excellent positive control in various in vitro assays designed to screen for and characterize the progestational or anti-progestational activity of new chemical entities.[1] Norgestimate itself is a prodrug, rapidly metabolized to its active metabolites, primarily norelgestromin (B1679859) (17-deacetylnorgestimate) and levonorgestrel, which exhibit high affinity for the progesterone receptor.[3][4] This application note provides detailed protocols for using norgestimate as a positive control in progesterone receptor binding and transactivation assays, along with comparative data for other common progestins.
The progesterone receptor is a ligand-activated transcription factor that mediates the physiological effects of progesterone. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. There, it binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of coactivators and the initiation of target gene transcription.[5] Progestin assays are crucial for the development of new drugs targeting progesterone signaling, with applications in contraception, hormone replacement therapy, and the treatment of various hormone-dependent diseases.
Data Presentation
The following tables summarize the relative binding affinities and functional potencies of norgestimate, its metabolites, and other common progestins for the progesterone receptor. This data is essential for establishing appropriate positive control concentrations and for comparing the activity of test compounds.
Table 1: Relative Binding Affinity (RBA) of Norgestimate and its Metabolites for the Progesterone Receptor
| Compound | Receptor Source | Reference Compound | Relative Binding Affinity (%) | Citation(s) |
| Norgestimate (L-isomer) | Human Myometrial Cytosol | R5020 | 0.8 | [3] |
| Norelgestromin (Levonorgestrel-3-oxime) | Human Myometrial Cytosol | R5020 | 8 | [3] |
| Levonorgestrel-17-acetate | Human Myometrial Cytosol | R5020 | 110 | [3] |
| Levonorgestrel | Human Myometrial Cytosol | R5020 | ~110 | [3] |
| Norgestimate | Rabbit Uterine Cytosol | Progesterone | Similar to Progesterone | [6] |
| 17-deacetylnorgestimate | Rabbit Uterine Cytosol | Progesterone | Similar to Progesterone | [6] |
| 3-keto norgestimate | Rabbit Uterine Cytosol | Progesterone | ~500 | [6] |
Table 2: Comparative Progestin Activity (EC50 Values) in Progesterone Receptor Transactivation Assays
| Compound | Cell Line | Assay Type | EC50 (nM) | Citation(s) |
| Progesterone | T47D | PRE-luciferase | ~3.8 - 490 | [1] |
| Norgestomet* | Not Specified | PR Agonist Assay | 4.5 | [7] |
Signaling Pathways and Experimental Workflows
To provide a clear understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the progesterone receptor signaling pathway and a typical workflow for a progestin assay.
References
- 1. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of Levonorgestrel-Resistant Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Norgesterone Solution Preparation and Storage in In-Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgesterone and other synthetic progestins are pivotal compounds in biomedical research, particularly in studies related to reproductive biology, endocrinology, and oncology. Accurate and reproducible in vitro experimental results are critically dependent on the correct preparation, handling, and storage of these hydrophobic compounds. These application notes provide detailed protocols for the solubilization, dilution, and storage of this compound solutions to ensure stability, and minimize solvent-induced artifacts in cell-based assays.
Physicochemical Properties and Solubility
This compound, a synthetic progestin, is a hydrophobic molecule with low solubility in aqueous media. Therefore, organic solvents are required to prepare stock solutions for use in cell culture. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used solvents.
Data Presentation: Solubility and Storage of Progestins
The following table summarizes key quantitative data for this compound (specifically norgestrel (B7790687), a common synthetic progestin) and related compounds.
| Compound | Solvent | Solubility | Stock Solution Storage | Aqueous Solution Stability |
| Norgestrel | DMSO | ~5 mg/mL | -20°C for at least two years[1] | Not recommended for more than one day[1] |
| Ethanol | ~0.25 mg/mL[1] | -20°C[1] | Not recommended for more than one day[1] | |
| Dimethyl formamide (B127407) (DMF) | ~10 mg/mL[1] | -20°C[1] | Not recommended for more than one day[1] | |
| Progesterone (B1679170) | DMSO | Soluble to 100 mM | -20°C for several months[2][3] | Prepare fresh before use |
| Ethanol | Soluble to 100 mM[2] | -20°C | Prepare fresh before use | |
| Norethisterone | Ethanol, Methanol, Acetonitrile | ~1 mg/mL[4] | Room temperature (as solid)[4] | Prepare fresh before use |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (e.g., Norgestrel) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical polypropylene (B1209903) tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution of norgestrel (Molecular Weight: 312.45 g/mol ), weigh out 3.125 mg.
-
Solvent Addition: Add the calculated volume of DMSO to the tube. To continue the example, to make a 10 mM stock solution from 3.125 mg of norgestrel, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol for Preparation of a this compound Working Solution in Cell Culture Medium
This protocol details the dilution of the concentrated stock solution into a final working concentration in cell culture medium.
Materials:
-
This compound stock solution (from Protocol 3.1)
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing the Stock: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve low nanomolar or micromolar concentrations, it is recommended to perform serial dilutions. For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in pre-warmed complete cell culture medium.
-
Final Dilution: Add the appropriate volume of the diluted this compound solution to your cell culture vessel (e.g., flask, plate, or dish) containing the cells and medium to achieve the desired final concentration. Ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, typically below 0.1-0.5%, to avoid solvent-induced cytotoxicity.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the experimental conditions, but without the this compound.
Visualization of Workflows and Signaling Pathways
Experimental Workflow: this compound Solution Preparation
Caption: Workflow for this compound Solution Preparation.
This compound Signaling Pathway via Progesterone Receptor
This compound, as a progestin, primarily acts by binding to and activating the progesterone receptor (PR), a nuclear hormone receptor.[2][3] This activation leads to a cascade of events culminating in the regulation of target gene expression.
Caption: this compound's genomic signaling pathway.
Example Application: Progesterone Receptor (PR) Transcriptional Activity Assay
A common in vitro application for this compound is to assess its ability to activate the progesterone receptor using a luciferase reporter assay.
Principle: Cells are co-transfected with a plasmid expressing the progesterone receptor and a reporter plasmid containing a luciferase gene under the control of a promoter with progesterone response elements (PREs). Activation of the PR by this compound leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol Outline:
-
Cell Seeding: Seed a suitable cell line (e.g., T47D or Ishikawa cells, which endogenously express PR, or a PR-negative line like HEK293T for exogenous expression) in a 96-well plate.
-
Transfection: Co-transfect the cells with a PR expression vector (if necessary) and a PRE-luciferase reporter vector. A control vector expressing Renilla luciferase can be included for normalization.
-
Treatment: After allowing for transfection and cell recovery (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Measure firefly luciferase activity, followed by Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Norgestrel? [synapse.patsnap.com]
- 4. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
Application Notes and Protocols for Studying the Effects of Norgestimate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the preclinical evaluation of Norgestimate (B1679921), a synthetic progestin. The included protocols and data are intended to guide researchers in designing and conducting studies to assess the progestational, anti-ovulatory, and androgenic effects of this compound.
Introduction to Norgestimate
Norgestimate (NGM) is a third-generation progestin used in hormonal contraceptives and hormone replacement therapy.[1][2] It is a prodrug that is rapidly and extensively metabolized to its primary active metabolite, norelgestromin (B1679859) (17-deacetylnorgestimate), and to a lesser extent, levonorgestrel.[3][4] Norgestimate and its metabolites exert their effects primarily by acting as agonists at the progesterone (B1679170) receptor (PR), leading to the inhibition of ovulation and changes in the endometrium and cervical mucus.[5][6] A key feature of Norgestimate is its minimal androgenicity compared to older progestins, which is attributed to its low binding affinity for the androgen receptor (AR).[7][8]
Animal Models
Rabbits and rats are the most commonly used animal models for evaluating the in vivo effects of Norgestimate.[7][8]
-
Rabbits: The rabbit is a well-established model for assessing progestational and anti-ovulatory activity.[7][9] As induced ovulators, the timing of ovulation can be precisely controlled, making them ideal for studying the direct inhibitory effects of compounds on this process.[10] The rabbit uterus is also highly sensitive to progestins, making it suitable for evaluating endometrial proliferation.[8]
-
Rats: The rat model is widely used for studying the effects of progestins on the hypothalamic-pituitary-ovarian axis and for assessing androgenic activity.[7][11] The rat estrous cycle, while different from the human menstrual cycle, provides a valuable system for investigating the disruption of normal hormonal cycles.[11] Immature, castrated male rats are specifically used to evaluate the potential for androgenic effects by measuring the growth of androgen-sensitive tissues like the prostate.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the biological activity of Norgestimate and its metabolites.
Table 1: Relative Binding Affinities (RBA) for Progesterone and Androgen Receptors
| Compound | Progesterone Receptor (Rabbit Uterus) RBA (%)* | Androgen Receptor (Rat Prostate) RBA (%)** |
| Progesterone | ~100 | 0.025 |
| Norgestimate | 15 | 0.003 |
| Norelgestromin (17-deacetylnorgestimate) | 10 | 0.013 |
| Levonorgestrel | 150 | 0.220 |
| Gestodene | ~900 | 0.154 |
| 3-keto Desogestrel | ~900 | 0.118 |
*Relative to Promegestone (100%)[3] **Relative to Dihydrotestosterone (100%)[8]
Table 2: In Vivo Progestational and Androgenic Activity
| Compound | Progestational Potency (Rabbit Endometrium) | Androgenic Potency (Rat Prostate Growth) |
| Norgestimate | Potent | Minimal |
| Norelgestromin | Potent | Minimal |
| Levonorgestrel | Potent | Significant |
[8]
Table 3: Effects of Norgestimate on Pituitary-Ovarian Function in Women (Clinical Data for Reference) *
| Norgestimate Dosage | Effect on LH Levels | Effect on FSH Levels | Effect on Progesterone Levels | Ovulation Inhibition |
| 180 µ g/day | Suppression | Suppression | Suppressed in most cycles | Observed in most cycles |
| 250 µ g/day | Suppression | Suppression | Suppressed in most cycles | Observed in most cycles |
*Data from a clinical study in healthy women for contextual understanding.[12]
Experimental Protocols
Rabbit Model: Progestational Activity (Endometrial Stimulation)
This protocol is designed to assess the ability of Norgestimate to stimulate the endometrium in immature female rabbits.
Materials:
-
Immature female rabbits (e.g., New Zealand White)
-
Norgestimate
-
Vehicle (e.g., sesame oil)
-
Anesthetic agents
-
Surgical instruments for laparotomy
-
Fixative (e.g., 10% neutral buffered formalin)
-
Histology processing reagents and equipment
Procedure:
-
Animal Preparation: Acclimatize immature female rabbits to the housing conditions for at least one week.
-
Estrogen Priming: Administer a priming dose of estradiol to sensitize the uterus. This is typically done for 3-6 days prior to Norgestimate administration.
-
Norgestimate Administration:
-
Systemic Administration: Administer Norgestimate subcutaneously or orally at various dose levels for 5-7 consecutive days. A control group should receive the vehicle only.
-
Intrauterine Administration: To assess direct uterine effects, Norgestimate can be injected directly into the uterine cavity of one horn, with the contralateral horn serving as a control.[7][9]
-
-
Tissue Collection: On the day after the final treatment, euthanize the animals.
-
Uterine Weight: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight.
-
Histological Analysis: Fix the uterine tissue in 10% neutral buffered formalin, process for paraffin (B1166041) embedding, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Data Analysis:
-
Compare the uterine weights of the treated groups to the control group.
-
Microscopically evaluate the endometrial sections for glandular proliferation, stromal edema, and other signs of progestational activity using a semi-quantitative scoring system (e.g., McPhail index).
-
Rabbit Model: Ovulation Inhibition
This protocol assesses the ability of Norgestimate to inhibit ovulation in mature female rabbits.
Materials:
-
Mature female rabbits
-
Norgestimate
-
Vehicle
-
Ovulation-inducing agent (e.g., human chorionic gonadotropin - hCG)
-
Anesthetic agents
-
Surgical instruments for laparotomy
Procedure:
-
Animal Preparation: House mature female rabbits individually and allow for acclimatization.
-
Norgestimate Administration: Administer Norgestimate orally or subcutaneously at various dose levels for a predetermined period (e.g., 5-7 days). A control group should receive the vehicle only.
-
Induction of Ovulation: Following the treatment period, induce ovulation by administering a single intravenous injection of hCG.
-
Assessment of Ovulation: 24-48 hours after hCG administration, perform a laparotomy under anesthesia.
-
Ovarian Examination: Examine the ovaries for the presence of ovulation points (corpora hemorrhagica).
-
Data Analysis: Calculate the percentage of rabbits that ovulated in each group and the mean number of ovulation points per ovulating rabbit. A dose-dependent decrease in ovulation is expected in the Norgestimate-treated groups.
Rat Model: Androgenic Activity (Prostatic Growth)
This protocol evaluates the potential androgenic activity of Norgestimate in immature, castrated male rats.[7][8]
Materials:
-
Immature male rats (e.g., Sprague-Dawley)
-
Norgestimate
-
Vehicle
-
Positive control (e.g., testosterone (B1683101) propionate)
-
Anesthetic agents
-
Surgical instruments for castration and dissection
Procedure:
-
Animal Preparation: Castrate immature male rats and allow for a recovery period of at least 7 days.
-
Treatment Administration: Administer Norgestimate orally or subcutaneously at various dose levels for 7-10 consecutive days. Include a vehicle control group and a positive control group treated with testosterone propionate.
-
Tissue Collection: On the day after the final treatment, euthanize the animals.
-
Organ Weights: Carefully dissect the ventral prostate and seminal vesicles, blot them dry, and record their wet weights.
-
Data Analysis: Compare the mean weights of the ventral prostate and seminal vesicles of the Norgestimate-treated groups to both the vehicle control and the positive control groups. Minimal to no increase in the weights of these androgen-sensitive organs is expected for Norgestimate.
Rat Model: Effects on the Hypothalamic-Pituitary-Ovarian Axis
This protocol is designed to assess the impact of Norgestimate on the hormonal regulation of the estrous cycle in female rats.
Materials:
-
Mature female rats with regular estrous cycles
-
Norgestimate
-
Vehicle
-
Equipment for vaginal cytology
-
Kits for measuring serum LH, FSH, estradiol, and progesterone (e.g., ELISA or RIA)
Procedure:
-
Animal Preparation and Cycle Monitoring: Monitor the estrous cycle of mature female rats by daily vaginal smears for at least two consecutive regular cycles.
-
Norgestimate Administration: Administer Norgestimate orally or subcutaneously at various dose levels daily for a specified duration (e.g., 14-21 days). A control group should receive the vehicle only.
-
Cycle Monitoring During Treatment: Continue daily vaginal smears to assess for disruption of the estrous cycle.
-
Blood Collection: At selected time points during and after treatment, collect blood samples for hormone analysis.
-
Hormone Analysis: Measure serum concentrations of LH, FSH, estradiol, and progesterone using appropriate assay kits.
-
Data Analysis:
-
Compare the estrous cycle patterns of the treated groups to the control group.
-
Analyze the serum hormone levels to determine the extent of suppression of the hypothalamic-pituitary-ovarian axis. A decrease in LH and FSH levels is expected.
-
Visualization of Signaling Pathways and Workflows
Norgestimate's Mechanism of Action on the Hypothalamic-Pituitary-Ovarian Axis
Caption: Norgestimate's negative feedback on the HPG axis.
Experimental Workflow for Rabbit Ovulation Inhibition Assay
Caption: Workflow for the rabbit ovulation inhibition assay.
Logical Relationship of Norgestimate's Contraceptive Effects
Caption: Logical flow of Norgestimate's contraceptive actions.
References
- 1. drugs.com [drugs.com]
- 2. Effects of a Monophasic Hormonal Contraceptive With Norgestimate+Ethinyl Estradiol on Menstrual Bleeding: Protocol and Design of a Multicenter, Prospective, Open-Label, Noncomparative Study in Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norgestimate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Effects of norgestimate in combination with ethinyl estradiol on cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity. | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Normative reproductive indices for male and female adult Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of 180 micrograms and 250 micrograms norgestimate on pituitary-ovarian function and cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norgesterone Delivery in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgesterone, a synthetic progestin, is a crucial tool in a multitude of in vivo research areas, including reproductive biology, endocrinology, and the development of hormonal therapies. As a prodrug, this compound is rapidly metabolized to its primary active metabolite, norelgestromin, and to a lesser extent, levonorgestrel.[1][2] These metabolites exert their biological effects primarily through the activation of progesterone (B1679170) receptors (PRs).[3][4] Understanding the appropriate methods for delivering this compound is paramount to achieving reliable, reproducible, and translatable experimental outcomes.
These application notes provide a comprehensive overview of common this compound delivery methods for in vivo research in rodent models. Detailed protocols for oral gavage, subcutaneous pellet implantation, and intramuscular injection are provided, alongside quantitative pharmacokinetic data and diagrams of the relevant signaling pathways.
Data Presentation: Pharmacokinetics of Progestin Delivery
The selection of a delivery method significantly impacts the pharmacokinetic profile of the administered compound. The following tables summarize pharmacokinetic parameters for this compound's active metabolites and other relevant progestins to aid in the selection of the most appropriate delivery route for specific research questions.
| Compound | Animal Model | Delivery Route | Dose | Cmax | Tmax | AUC | Bioavailability | Reference |
| Norelgestromin | Human | Oral (from Norgestimate) | 250 µg | 1.82 ng/mL | 1.5 h | 16.1 hng/mL | N/A | [5] |
| Levonorgestrel | Rat | Subcutaneous | 60 µg | ~30 ng/mL | ~2 h | 55.0 ngh/mL | 90.3% | [6][7] |
| Levonorgestrel | Minipig | Intradermal | 30 µg | ~0.5 ng/mL | ~8 h | ~20 ng*h/mL | 97.7% | [6] |
| Progesterone | Rat | Intraperitoneal | 4 mg/kg | N/A | N/A | N/A | N/A | [8] |
Note: Pharmacokinetic data for this compound itself is limited due to its rapid conversion to active metabolites.[3]
Signaling Pathways
This compound, through its active metabolites, primarily signals through progesterone receptors (PRs), which are members of the nuclear receptor superfamily. This signaling occurs through two main pathways: a classical genomic pathway and a non-classical, rapid signaling pathway.
Classical Genomic Signaling Pathway
The classical pathway involves the binding of the progestin to PRs in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes.[4] This process typically occurs over hours to days and is responsible for the long-term effects of progestins.
Non-Classical (Rapid) Signaling Pathway
In addition to the classical pathway, progestins can elicit rapid, non-genomic effects that occur within minutes. This pathway is initiated by a subpopulation of PRs located at the cell membrane or in the cytoplasm.[9] Ligand binding to these receptors activates intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to rapid cellular responses independent of gene transcription.[9]
Experimental Protocols
The following protocols are provided as a guide for the in vivo administration of this compound in rodent models. It is essential to adhere to all institutional and national guidelines for animal welfare.
Oral Gavage
Oral gavage is a common method for the precise oral administration of a substance.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, sesame oil, or a solution of 0.5% methylcellulose)
-
Gavage needles (flexible or rigid with a ball-tip, appropriate size for the animal)[10][11]
-
Syringes
-
Animal scale
Protocol:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in a small amount of a suitable solvent (e.g., ethanol) if necessary, before adding the final vehicle.
-
The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight for mice and rats.[11]
-
Ensure the solution is homogenous. Gentle warming and vortexing may be required.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct dosing volume.
-
Gently restrain the animal to immobilize the head and straighten the esophagus.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth. Mark the needle if necessary.[10]
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.
-
Once the needle is in the esophagus, slowly administer the solution.
-
Gently remove the needle in the same direction it was inserted.
-
Monitor the animal for any signs of distress, such as labored breathing, for at least 15 minutes post-administration.[12]
-
Subcutaneous Pellet Implantation
This method allows for the sustained, long-term release of this compound.
Materials:
-
This compound
-
Pellet press
-
Binder/filler (e.g., cholesterol, cellulose)
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Anesthetic (e.g., isoflurane)
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics
Protocol:
-
Pellet Preparation:
-
Mix the desired amount of this compound with the binder/filler.
-
Use a pellet press to create a compressed pellet of the desired size and dose.
-
-
Surgical Procedure:
-
Anesthetize the animal.
-
Shave and disinfect the surgical area, typically on the dorsal side between the shoulder blades.
-
Make a small incision in the skin.
-
Using blunt forceps, create a subcutaneous pocket.
-
Insert the this compound pellet into the pocket.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as per your institution's guidelines.
-
Monitor the animal for recovery from anesthesia and signs of post-operative pain or infection.
-
Intramuscular Injection
Intramuscular injections provide a route for systemic delivery with relatively rapid absorption.
Materials:
-
This compound
-
Sterile vehicle (e.g., sesame oil, corn oil)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Antiseptic solution
Protocol:
-
Preparation of Injection Solution:
-
Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration. Ensure complete dissolution.
-
-
Injection Procedure:
-
Restrain the animal.
-
The preferred injection site in rodents is the quadriceps muscle of the hind limb.
-
Clean the injection site with an antiseptic solution.
-
Insert the needle into the muscle at a 90-degree angle.
-
Aspirate to ensure a blood vessel has not been entered. If blood appears in the syringe, withdraw the needle and select a new site.
-
Slowly inject the solution. The maximum recommended volume for a single site in a mouse is typically 0.05 mL, and in a rat, 0.3 mL.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal for any signs of distress or local reaction at the injection site.
-
Experimental Workflow Example
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
References
- 1. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Norgestimate - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Norgestimate? [synapse.patsnap.com]
- 5. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Rodent Models of Non-classical Progesterone Action Regulating Ovulation [frontiersin.org]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Detection of Progesterone Receptor (PR)
Introduction
The Progesterone (B1679170) Receptor (PR), also known as NR3C3 (Nuclear Receptor Subfamily 3, Group C, Member 3), is a crucial intracellular steroid receptor that mediates the physiological effects of progesterone.[1] As a ligand-activated transcription factor, PR plays a master regulatory role in female reproductive tissues, controlling processes like the menstrual cycle, pregnancy, and embryogenesis.[1][2] The receptor exists in two primary isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities.[3][4] PR-B is generally considered the transcriptionally active form, while PR-A can act as a repressor of PR-B and other steroid hormone receptors.[4][5]
Clinical Significance
In the context of oncology, particularly breast cancer, the expression of PR is a critical biomarker.[6][7] Estrogen receptor (ER) induces the expression of PR, making PR status a valuable indicator of a functional ER signaling pathway.[7] The presence of PR in breast cancer cells is a strong predictive factor for a positive response to endocrine therapies, such as tamoxifen (B1202) or aromatase inhibitors.[7][8] Consequently, the American Society of Clinical Oncology and the College of American Pathologists (ASCO/CAP) recommend routine testing for PR in all invasive breast cancers to guide treatment decisions.[7][9]
Principle of Immunohistochemistry (IHC)
Immunohistochemistry is the most widely used method for determining PR status in clinical practice.[7] The technique allows for the specific visualization of PR protein within the context of tissue morphology.[10] The process involves applying a primary antibody that specifically binds to the PR antigen in a formalin-fixed, paraffin-embedded (FFPE) tissue section.[1][10] This binding is then visualized using a secondary antibody conjugated to an enzyme, which catalyzes a reaction with a chromogenic substrate to produce a colored precipitate at the antigen site, most commonly in the nucleus of tumor cells.[6][11]
Progesterone Receptor Signaling Pathway
Progesterone receptor signaling occurs through two main pathways: a classical genomic pathway and a rapid non-genomic pathway.
-
Genomic Signaling: In its inactive state, PR resides in the cytoplasm within a complex of heat shock proteins (HSPs).[12] Upon binding to its ligand, progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus.[12] Inside the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, recruiting co-regulators to modulate gene transcription.[2][12][13]
-
Non-Genomic Signaling: PR can also mediate rapid cellular effects independent of gene transcription.[12] This pathway involves PR located outside the nucleus, where it can interact with signaling molecules like Src kinase, leading to the rapid activation of downstream pathways such as the MAPK/Erk cascade, which can influence cell cycle progression.[5][12]
Caption: Progesterone Receptor (PR) signaling pathways.
Detailed Immunohistochemistry Protocol for Progesterone Receptor
This protocol provides a standard procedure for the detection of PR in formalin-fixed, paraffin-embedded human tissue sections.
1. Specimen Preparation
-
Fix tissue in 10% neutral buffered formalin for 6 to 72 hours.[9][14] Inadequate or prolonged fixation can negatively impact results.[6]
-
Process the tissue and embed in paraffin (B1166041) wax.
-
Cut sections at 3-5 µm thickness and mount on positively charged glass slides.[1][6]
-
Bake slides in an oven at 55-65°C for at least 30 minutes to ensure tissue adherence.[6]
2. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5-10 minutes each.[1][11]
-
Rehydrate sections through a series of graded alcohols:
3. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER) is strongly recommended for PR detection.[6][16]
-
Immerse slides in a high pH antigen retrieval solution (e.g., Tris-EDTA, pH 9.0).[6][11]
-
Heat the slides in the retrieval solution using a validated method, such as a water bath, pressure cooker, or steamer at 95-100°C for 20-60 minutes.[11][17]
-
Allow slides to cool to room temperature in the buffer for at least 15-20 minutes.[11]
-
Rinse slides with a wash buffer (e.g., PBS or TBS).
4. Staining Procedure
-
Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide (H2O2) for 10-15 minutes at room temperature to block endogenous peroxidase activity.[1][11][18] Rinse with wash buffer.
-
Protein Block: Apply a protein blocking solution (e.g., normal serum from the same species as the secondary antibody) and incubate for 10-20 minutes to prevent non-specific antibody binding.[19]
-
Primary Antibody: Drain the blocking solution and apply the diluted primary anti-PR antibody. Incubate for 30-60 minutes at room temperature or overnight at 4°C in a humidified chamber.[6][11]
-
Detection System: Rinse slides with wash buffer. Apply a polymer-based detection system (e.g., HRP-linked secondary antibody) and incubate according to the manufacturer's instructions (typically 30-45 minutes).[6][10]
-
Chromogen: Rinse slides with wash buffer. Apply the chromogen solution (e.g., DAB) and incubate for 1-5 minutes, or until a brown precipitate is visible under the microscope.[1][11]
-
Counterstain: Rinse gently with distilled water. Immerse slides in Hematoxylin (B73222) for 1-5 minutes to stain the cell nuclei.[10][11]
-
Bluing: Rinse with water and then immerse in a bluing solution (e.g., 0.2% ammonia (B1221849) water or a commercial solution) for 30-60 seconds to turn the hematoxylin blue.[10] Rinse with water.
5. Dehydration and Mounting
-
Dehydrate the sections through graded alcohols (e.g., 95% and 100% ethanol).[11]
-
Clear in two changes of xylene for 2-5 minutes each.[11]
-
Apply a coverslip using a permanent mounting medium.
Data and Reagents
Table 1: Recommended Reagents and Materials
| Reagent/Material | Description/Example |
| Primary Antibody | Mouse Monoclonal Clones: PgR 636, 16; Rabbit Monoclonal: PgR 1294.[18][20][21] |
| Antigen Retrieval Buffer | Tris-EDTA Buffer (pH 9.0) or Citrate Buffer (pH 6.0).[11][17] |
| Detection System | Polymer-based HRP/AP detection kits (e.g., Leica BOND Polymer Refine, Ventana ultraView).[6] |
| Chromogen | DAB (3,3'-Diaminobenzidine).[1] |
| Counterstain | Harris or Mayer's Hematoxylin.[10] |
| Wash Buffer | Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with Tween-20. |
| Control Tissues | Positive Control: Uterine cervix or known PR-positive breast carcinoma tissue.[10][11][20] Negative Control: Tonsil tissue or tissue known to be PR-negative.[20] |
Table 2: Key Protocol Parameters for Automated Systems
| Parameter | Leica Bond-MAX[6] | Ventana BenchMark ULTRA[6] | Manual Method (Typical)[11] |
| Antigen Retrieval | ER Solution 2 (High pH), 30 min | CC1 (Tris-based), 64 min | Tris-EDTA pH 9.0, 20-60 min @ 95°C |
| Primary Antibody Incubation | 30 minutes | 32 minutes @ 37°C | 30-60 min @ RT or O/N @ 4°C |
| Antibody Dilution | Varies by clone (e.g., 1:50-1:500)[20] | Varies by clone | Varies by clone (e.g., 1:100)[11] |
| Detection System | BOND Polymer Refine Detection | ultraView Universal DAB | HRP Polymer Kit |
IHC Workflow Diagram
Caption: Standard workflow for PR immunohistochemistry.
Interpretation and Quality Control
-
Positive Staining: A positive result is indicated by brown (DAB) nuclear staining in the tumor cells.[11] Cytoplasmic staining is generally considered non-specific.
-
Scoring: PR status is typically reported based on the percentage of tumor cells with positive nuclear staining. The ASCO/CAP guidelines define a tumor as PR-positive if ≥1% of tumor cell nuclei are immunoreactive.[9] Scoring systems like the Allred score, which considers both the proportion and intensity of staining, may also be used.[7]
-
Controls:
-
Internal Positive Control: Normal adjacent epithelial or stromal cells within the test slide should show the expected PR staining, confirming the integrity of the tissue and the staining run.[9]
-
External Controls: A known PR-positive tissue (e.g., breast carcinoma) and a PR-negative tissue should be run with each batch of slides to verify reagent performance and assay specificity.[9][10]
-
Negative Reagent Control: Replacing the primary antibody with a non-immune immunoglobulin or antibody diluent should result in no staining.[10]
-
Troubleshooting
Table 3: Common IHC Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Staining / Weak Staining | Inadequate antigen retrieval | Optimize HIER time, temperature, and pH. Ensure slides remain submerged. |
| Primary antibody concentration too low | Perform a titration to determine the optimal antibody concentration. | |
| Improper tissue fixation (over- or under-fixation) | Adhere strictly to fixation guidelines (6-72 hours in 10% NBF).[9] | |
| Inactive reagents (antibody, chromogen) | Check expiration dates. Use fresh reagents. Store reagents properly. | |
| High Background Staining | Non-specific antibody binding | Increase blocking time or use a different blocking reagent.[19] |
| Primary antibody concentration too high | Reduce the primary antibody concentration. | |
| Inadequate rinsing between steps | Ensure thorough but gentle rinsing with wash buffer between each step. | |
| Endogenous biotin (B1667282) (if using biotin-based system) | Use a polymer-based system or perform an avidin-biotin blocking step. | |
| Tissue dried out during staining | Keep slides in a humidified chamber during incubations. | |
| Non-specific Nuclear Staining | Over-fixation of tissue | Can cause non-specific cross-linking. Ensure proper fixation times.[10] |
| Over-development with chromogen | Reduce DAB incubation time and monitor development microscopically. |
References
- 1. Progesterone Receptor (PR) Antibody Reagent for Immunohistochemistry,Primary Antibodies & Reagents Manufacturers -Talentdiagnostics [talentdiagnostics.com]
- 2. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Progesterone Receptor Polyclonal Antibody (BS-0111R) [thermofisher.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. genomeme.ca [genomeme.ca]
- 7. PR by IHC | BCM [bcm.edu]
- 8. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 9. Pathologists' Guideline Recommendations for Immunohistochemical Testing of Estrogen and Progesterone Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocare.net [biocare.net]
- 11. dbbiotech.com [dbbiotech.com]
- 12. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 14. Immunohistochemical Detection of Estrogen and Progesterone Receptor and HER2 Expression in Breast Carcinomas: Comparison of Cell Block and Tissue Block Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. IHC antigen retrieval protocol | Abcam [abcam.com]
- 17. Strategies for improving the immunohistochemical staining of various intranuclear prognostic markers in formalin-paraffin sections: androgen receptor, estrogen receptor, progesterone receptor, p53 protein, proliferating cell nuclear antigen, and Ki-67 antigen revealed by antigen retrieval techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Immunohistochemistry Procedure [sigmaaldrich.com]
- 20. nordiqc.org [nordiqc.org]
- 21. Immunohistochemical Performance of Estrogen and Progesterone Receptor Antibodies on the Dako Omnis Staining Platform: Evaluation in Multicenter Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptional Landscape: Application Notes and Protocols for RNA Sequencing Analysis of Progesterone-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to understanding the transcriptomic effects of progesterone (B1679170) on cells through RNA sequencing (RNA-seq). It outlines detailed protocols for cell culture and treatment, RNA extraction, library preparation, and a robust bioinformatics workflow for data analysis. Furthermore, it presents a framework for interpreting the resulting data, including the identification of differentially expressed genes and affected signaling pathways.
Introduction
Progesterone, a key steroid hormone, plays a pivotal role in a multitude of physiological processes, including the menstrual cycle, pregnancy, and mammary gland development.[1][2] Its influence extends to pathological conditions such as breast cancer.[1] The effects of progesterone are primarily mediated by the progesterone receptor (PR), a ligand-activated transcription factor that modulates the expression of specific target genes.[1][2] Understanding the global transcriptional changes induced by progesterone is crucial for elucidating its mechanisms of action and for the development of novel therapeutic strategies. RNA sequencing (RNA-seq) has emerged as a powerful tool for this purpose, offering a comprehensive and quantitative view of the transcriptome.
Progesterone Signaling Pathways
Progesterone initiates its effects through both genomic and non-genomic signaling pathways.
-
Genomic (Classical) Pathway: Progesterone binds to its intracellular receptors (PR-A and PR-B), which then translocate to the nucleus.[3] This ligand-receptor complex binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-regulators and the modulation of target gene transcription.[3][4] This is the primary mechanism through which progesterone regulates gene expression networks.[1]
-
Non-Genomic (Rapid) Pathway: Progesterone can also elicit rapid cellular responses through membrane-associated PRs.[2][5] This can involve the activation of intracellular signaling cascades, such as the Src/MAPK pathway, independent of direct nuclear receptor activity.[2][6] These rapid signaling events can, in turn, influence gene transcription by phosphorylating and activating other transcription factors.[4]
Experimental Protocols
A meticulously planned experimental design is fundamental to obtaining high-quality, reproducible RNA-seq data.
Cell Culture and Progesterone Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., T47D breast cancer cells, endometrial cells). Ensure the cell line expresses the progesterone receptor.
-
Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Hormone Depletion: Prior to progesterone treatment, it is crucial to remove any steroid hormones present in the FBS. This is achieved by culturing the cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped FBS for at least 24-48 hours.
-
Progesterone Treatment:
-
Prepare a stock solution of progesterone (e.g., in ethanol (B145695) or DMSO).
-
Treat the cells with the desired concentration of progesterone (e.g., 10 nM, 100 nM).
-
Include a vehicle control group treated with the same concentration of the solvent used for the progesterone stock.
-
Treat cells for a specific duration (e.g., 6, 12, or 24 hours) based on the experimental goals.
-
Ensure biological replicates (at least three) for each treatment condition.
-
-
Cell Harvesting: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for RNA extraction.
RNA Extraction, Library Preparation, and Sequencing
-
RNA Extraction:
-
Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Include a DNase I treatment step to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-seq.
-
-
Library Preparation:
-
Start with high-quality total RNA (typically 100 ng - 1 µg).
-
Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA.
-
Synthesize first and second-strand complementary DNA (cDNA).
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library using PCR.
-
Use a stranded library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina) to retain information about the transcript's strand of origin.
-
-
Library Quality Control and Sequencing:
-
Assess the quality and quantity of the prepared library using an automated electrophoresis system and qPCR.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis).
-
Bioinformatics Analysis Workflow
The analysis of RNA-seq data involves a series of computational steps to transform raw sequencing reads into meaningful biological insights.[7][8]
Quality Control of Raw Reads
-
Tool: FastQC
-
Purpose: Assess the quality of the raw sequencing reads. Check for per-base quality scores, GC content, sequence duplication levels, and adapter content.
Read Trimming and Filtering
-
Tool: Trimmomatic or Cutadapt
-
Purpose: Remove adapter sequences and low-quality bases from the reads to improve alignment accuracy.
Alignment to a Reference Genome
-
Tool: STAR or HISAT2
-
Purpose: Align the high-quality reads to a reference genome (e.g., human genome build GRCh38). These aligners are splice-aware, meaning they can map reads that span across introns.
Quantification of Gene Expression
-
Tool: featureCounts or HTSeq
-
Purpose: Count the number of reads that map to each gene based on a gene annotation file (e.g., GENCODE or Ensembl). The output is a raw read count matrix.
Differential Gene Expression Analysis
-
Tools: DESeq2 or edgeR (R packages)
-
Purpose: Identify genes that are significantly up- or down-regulated between the progesterone-treated and vehicle control groups. These tools normalize the raw read counts and perform statistical tests to determine differential expression.
-
Key Parameters:
-
p-value: The probability of observing the data, or something more extreme, assuming the null hypothesis (no difference in expression) is true.
-
Adjusted p-value (FDR): The p-value corrected for multiple testing to control the false discovery rate. A common threshold is an adjusted p-value < 0.05.
-
Log2 Fold Change: The logarithm (base 2) of the ratio of gene expression in the treated group to the control group. A log2 fold change of 1 represents a 2-fold increase, while -1 represents a 2-fold decrease.
-
Data Presentation
The results of the differential expression analysis should be summarized in a clear and concise manner.
Table 1: Differentially Expressed Genes in Progesterone-Treated Cells
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) |
| GENE_A | 2.5 | 1.2e-8 | 3.5e-7 |
| GENE_B | -1.8 | 5.6e-6 | 8.9e-5 |
| GENE_C | 3.1 | 2.3e-10 | 7.1e-9 |
| ... | ... | ... | ... |
Table 2: Enriched Signaling Pathways in Progesterone-Treated Cells (from Pathway Analysis)
| Pathway Name | Number of DEGs | p-value |
| MAPK Signaling Pathway | 15 | 0.001 |
| PI3K-Akt Signaling Pathway | 12 | 0.005 |
| Cell Cycle | 20 | 0.0001 |
| ... | ... | ... |
DEGs: Differentially Expressed Genes
Downstream Analysis
Beyond identifying individual differentially expressed genes, further analysis can provide deeper biological insights:
-
Gene Ontology (GO) and Pathway Analysis: Use tools like DAVID, Metascape, or GSEA to identify biological processes, molecular functions, and signaling pathways that are significantly enriched among the differentially expressed genes.
-
Visualization: Generate volcano plots to visualize the relationship between fold change and statistical significance for all genes, and heatmaps to visualize the expression patterns of the most significantly changed genes across samples.
Conclusion
RNA sequencing is a powerful methodology for dissecting the complex transcriptional responses to progesterone. By following the detailed protocols and analysis workflow outlined in these application notes, researchers can generate high-quality, reproducible data to advance our understanding of progesterone's role in health and disease, and to identify novel targets for drug development.
References
- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progesterone Pathway [gentarget.com]
- 4. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. RNA-Seq Workflow | Bio-Rad [bio-rad.com]
- 8. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
Application Notes and Protocols: Investigating the Effects of Norgestimate on Ion Channels Using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestimate (B1679921), a synthetic progestin widely used in oral contraceptives, primarily exerts its effects through the regulation of the hypothalamic-pituitary-ovarian axis, leading to the suppression of ovulation.[1][2][3] However, emerging research on the parent compound, progesterone (B1679170), reveals direct, non-genomic effects on various ion channels, suggesting a broader physiological and pharmacological role for progestins.[4][5][6] Progesterone has been shown to modulate the activity of voltage-gated calcium (CaV), potassium (KV), and sodium (NaV) channels, as well as GABAA receptors, often through direct interaction with the channel proteins at the plasma membrane.[4][5]
These findings open up new avenues for investigating the potential effects of norgestimate on neuronal excitability, synaptic transmission, and the activity of other excitable cells. The patch-clamp technique remains the gold standard for studying the direct effects of compounds on ion channel function, offering unparalleled resolution of ionic currents.[7][8][9][10]
These application notes provide a comprehensive guide for researchers to investigate the potential effects of norgestimate on various ion channels using patch-clamp electrophysiology. The protocols are based on established methodologies for studying the effects of steroids on ion channels.
Data Presentation: Expected Effects of Progestins on Ion Channels
While direct patch-clamp data for norgestimate is limited, the following tables summarize the known quantitative effects of progesterone on major ion channel families. These data can serve as a foundational reference for designing experiments and forming hypotheses regarding the potential actions of norgestimate.
Table 1: Progesterone's Effect on Voltage-Gated Ion Channels
| Ion Channel Type | Cell Type | Progesterone Concentration | Effect | Reference |
| Voltage-Gated Ca²⁺ Channels | Cultured Rat Striatal Neurons | Micromolar concentrations | Inhibition of conductance | [4][5] |
| Voltage-Gated K⁺ Channels | Cultured Rat Striatal Neurons | 50µM | 52 ± 4% reduction of current | [4] |
| Voltage-Gated Na⁺ Channels | Cultured Rat Striatal Neurons | Micromolar concentrations | Inhibition | [4][6] |
Table 2: Progesterone's Effect on Ligand-Gated Ion Channels
| Ion Channel Type | Cell Type | Progesterone Concentration | Effect | Reference |
| GABA-A Receptors | Cultured Rat Striatal Neurons | Micromolar concentrations | Inhibition of GABA-A currents | [4] |
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recordings to assess the impact of norgestimate on various ion channels.
Cell Preparation
Cultured neuronal cells (e.g., primary hippocampal or cortical neurons, or cell lines like SH-SY5Y or HEK293 expressing the ion channel of interest) are suitable for these experiments.
-
Cell Culture: Plate cells on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine) to promote adherence.
-
Transfection (for cell lines): If using a heterologous expression system, transfect cells with the cDNA encoding the specific ion channel subunit(s) of interest 24-48 hours prior to recording. Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.
Solutions and Reagents
Norgestimate Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of norgestimate in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, dilute the stock solution to the final desired concentrations in the extracellular solution.
-
Ensure the final DMSO concentration in the recording chamber does not exceed a level that could independently affect channel activity (typically <0.1%).
Table 3: Intracellular and Extracellular Solutions for Patch-Clamp Recording
| Solution Type | For Voltage-Gated Cation Channels (K⁺, Na⁺, Ca²⁺) | For GABA-A Receptors |
| Extracellular (Bath) Solution (in mM) | 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH) | 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, plus GABA (agonist, concentration dependent on experiment) (pH adjusted to 7.4 with NaOH) |
| Intracellular (Pipette) Solution (in mM) | 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH) | 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 5 QX-314 (to block Na⁺ channels) (pH adjusted to 7.2 with CsOH) |
Note: Ionic compositions can be adjusted based on the specific channel being studied and to isolate specific currents. For example, using Cs⁺ in the pipette solution can block K⁺ channels when studying other currents.
Whole-Cell Patch-Clamp Recording Protocol
-
Pipette Preparation: Pull borosilicate glass capillaries to achieve a resistance of 3-5 MΩ when filled with the appropriate intracellular solution.
-
Cell Visualization: Place the coverslip with the cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution.
-
Gigaohm Seal Formation: Approach a selected cell with the patch pipette and apply gentle positive pressure. Once in proximity to the cell, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip. This establishes the whole-cell configuration, allowing for electrical access to the entire cell membrane.
-
Data Acquisition:
-
Set the amplifier to voltage-clamp mode.
-
Establish a stable baseline recording in the absence of norgestimate.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of norgestimate.
-
Record the changes in ion channel activity in the presence of the compound.
-
Perform a washout by perfusing with the control extracellular solution to observe the reversibility of the effect.
-
Voltage-Clamp Protocols
The specific voltage protocol will depend on the ion channel being investigated.
-
Voltage-Gated Channels (K⁺, Na⁺, Ca²⁺):
-
Hold the cell at a negative membrane potential (e.g., -80 mV) to ensure channels are in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit channel opening.
-
To study voltage-dependence of inactivation, a pre-pulse protocol can be used where the cell is held at various potentials before a test pulse to a fixed potential.
-
-
GABA-A Receptors:
-
Hold the cell at a constant negative potential (e.g., -60 mV).
-
Apply the agonist (GABA) via a rapid perfusion system in the absence and presence of norgestimate to measure the modulation of the GABA-induced current.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for patch-clamp analysis of Norgestimate's effect on ion channels.
Caption: Hypothesized direct, non-genomic signaling pathway for Norgestimate's effect on ion channels.
References
- 1. What is the mechanism of Norgestimate? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Norgestimate/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Progesterone Blocks Multiple Routes of Ion Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progesterone Inhibition of Neuronal Calcium Signaling Underlies Aspects of Progesterone-Mediated Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. aurorabiomed.com [aurorabiomed.com]
- 9. Patch clamp protocols to study ion channel activity in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Norgesterone (Norethisterone) Dosage for In Vivo Experiments
Welcome to the technical support center for optimizing Norgesterone (Norethisterone) dosage in in vivo animal studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Norethisterone) and its primary mechanism of action?
Norethisterone (NET), also known as norethindrone, is a synthetic progestin, a type of hormone that mimics the effects of the natural hormone progesterone (B1679170).[1][2] Its primary mechanism of action is as an agonist of the progesterone receptor (PR).[1][2] By binding to and activating the PR, Norethisterone can suppress ovulation, alter the uterine lining to make it less receptive to implantation, and thicken cervical mucus to impede sperm transport.[1][2] It is a first-generation progestogen derived from nortestosterone, which means it may also exhibit some androgenic activity.[2]
Q2: What are the common in vivo applications of Norethisterone in animal models?
Norethisterone and its esters (Norethisterone Acetate (B1210297) - NETA; Norethisterone Enanthate - NETE) are studied in animal models for various effects, including:
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Contraception and Reproduction: Investigating its ability to inhibit ovulation and prevent pregnancy.[1][3]
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Gynecological Disorders: Evaluating its potential to treat conditions like endometriosis and abnormal uterine bleeding.[2][4][5]
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Hormone Therapy: Assessing its role in menopausal hormone therapy.[5]
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Neuroprotection: Studying its effects on neuronal cell proliferation and viability.[6]
Q3: What are the key metabolites of Norethisterone?
Norethisterone (NET) is an active compound. Its prodrug, Norethisterone acetate (NETA), is converted to NET in vivo to exert its progestational effects.[6] A notable aspect of Norethisterone's metabolism is its partial conversion to the potent estrogen, ethinylestradiol (EE).[5][7][8] This conversion is an important consideration in interpreting experimental outcomes, as some effects may be attributable to estrogenic activity.[5][9]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
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Possible Cause: Incorrect Vehicle Preparation or Compound Instability.
-
Solution: Norethisterone is sparingly soluble in water but soluble in organic solvents and oils.[1] For subcutaneous or oral administration, it is commonly dissolved in a sterile oil-based vehicle like corn or sesame oil.[1] To ensure complete dissolution, first dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol) before adding the oil vehicle.[1] Prepare fresh solutions for each experiment or store aliquots at -20°C for short periods to prevent degradation.[1]
-
-
Possible Cause: Species-Specific Differences in Metabolism and Potency.
-
Solution: The bioavailability and terminal half-life of Norethisterone can vary significantly between animal species such as rats, beagles, and rhesus monkeys.[10] For example, the progestational activity of Norethisterone is lower in dogs compared to humans, with estrogenic effects being more predominant in canines.[9] It is crucial to consult literature specific to your chosen animal model to determine appropriate dosage ranges and expected effects.
-
Issue 2: Difficulty in determining the optimal dosage.
-
Solution: Conduct a Dose-Response Study.
-
The optimal dose depends on the animal model, administration route, and the intended biological effect.[1] Start with doses reported in similar studies and perform a dose-ranging experiment to determine the minimal effective dose and to identify potential toxicity. Monitor relevant biomarkers or physiological endpoints to assess efficacy.
-
Issue 3: Observed adverse effects in animal models.
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Possible Cause: Androgenic or Estrogenic Side Effects.
-
Solution: Due to its origin from nortestosterone and its partial metabolism to ethinylestradiol, Norethisterone can have androgenic and estrogenic side effects.[2][5] These can include changes in uterine histology, such as endometrial atrophy with prolonged high-dose treatment.[2] If adverse effects are observed, consider reducing the dosage or using a more specific progestin with lower androgenic or estrogenic activity if the experimental design allows.
-
Data Presentation
Table 1: Reported In Vivo Dosages of Norethisterone and its Derivatives in Different Animal Models
| Animal Model | Compound | Dosage | Route of Administration | Application Studied | Reference |
| Albino Rats | Norethisterone Acetate | 20 µ g/day | Oral | Uterine Histology | [4] |
| Sprague Dawley Rats | Norethindrone | 30 µg/kg | Subcutaneous | Neurogenesis | [6] |
| Male Bonnet Monkeys | Norethisterone | 300 µg (single dose) | Oral, Nasal, Sublingual | Pharmacokinetics | [11] |
| Mice | Norethisterone Enanthate | Not specified | Intramuscular | Genital Mucosal Permeability | [12] |
Table 2: Pharmacokinetic Parameters of Norethisterone via Different Administration Routes in Male Bonnet Monkeys (300 µg single dose)
| Parameter | Oral Ingestion | Nasal Spraying | Sublingual Spraying |
| Cmax (ng/ml) | 4.8 ± 0.9 | 5.9 ± 1.1 | 10.2 ± 1.5 |
| AUC (ng.h/ml) | 28.5 ± 5.4 | 33.8 ± 6.2 | 55.1 ± 8.3 |
| t½ alpha (h) | 1.2 ± 0.2 | 1.1 ± 0.1 | 1.0 ± 0.1 |
| t½ beta (h) | 9.8 ± 1.5 | 10.5 ± 1.8 | 11.2 ± 1.6 |
| Data adapted from Kumar et al., 1987.[11] |
Experimental Protocols
Protocol 1: Preparation of Norethisterone for Subcutaneous Injection
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Objective: To prepare a stable solution of Norethisterone in an oil-based vehicle for subcutaneous administration in rodents.
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Materials:
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Norethisterone powder
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Ethanol (B145695) (100%, sterile)
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Sesame oil or Corn oil (sterile)
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Sterile glass vials
-
Sterile syringes and needles
-
-
Methodology:
-
Weigh the required amount of Norethisterone powder under sterile conditions.
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In a sterile vial, dissolve the Norethisterone powder in a small volume of 100% ethanol to ensure complete dissolution. The final concentration of ethanol in the injection solution should be minimal (e.g., <5%).
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Gradually add the sterile sesame or corn oil to the ethanol-Norethisterone mixture while vortexing to ensure a homogenous solution.
-
The final solution should be clear. If precipitation occurs, gentle warming may be required.
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Store the prepared solution in sterile, light-protected vials at -20°C for short-term storage. It is recommended to prepare fresh solutions for each set of experiments.[1]
-
Protocol 2: Pharmacokinetic Study in a Rodent Model
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Objective: To determine the pharmacokinetic profile of Norethisterone following a single administration.
-
Methodology:
-
Animal Model: Use an appropriate rodent model (e.g., Sprague Dawley rats).
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Administration: Administer the prepared Norethisterone solution via the desired route (e.g., subcutaneous or oral gavage).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.[3]
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Sample Processing: Process the blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Analysis: Determine the concentration of Norethisterone in the plasma/serum samples using a validated analytical method such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[10]
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Data Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).
-
Mandatory Visualization
Caption: Workflow for an in vivo this compound (Norethisterone) pharmacokinetic study.
Caption: Simplified signaling pathway of Norethisterone via the Progesterone Receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of Norethisterone acetate on the uterus of albino rats: histological, histochemical and ultrastructure study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The effect of Norethisterone acetate on the uterus of albino rats: histological, histochemical and ultrastructure study | Faculty of Veterinary Medicine [b.aun.edu.eg]
- 5. Norethisterone and its acetate - what's so special about them? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinically Relevant Progestins Regulate Neurogenic and Neuroprotective Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norethisterone Reduces Vaginal Bleeding Caused by Progesterone-Only Birth Control Pills - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Formation of Ethinylestradiol After Intramuscular Administration of Norethisterone Enantate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contraceptive steroid toxicology in the Beagle dog and its relevance to human carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Terminal half-lives in plasma and bioavailability of norethisterone, levonorgestrel, cyproterone acetate and gestodene in rats, beagles and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of norethisterone following its oral administration and by spraying it nasally or sublingually to male bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Norethisterone Enanthate Increases Mouse Susceptibility to Genital Infection with Herpes Simplex Virus Type 2 and HIV Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Norgesterone synthesis
Welcome to the Technical Support Center for Norgesterone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the synthesis of this compound, a key component in various pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound, also known as norgestimate, is a synthetic progestin. A common synthetic route involves the conversion of a precursor steroid, typically a derivative of levonorgestrel (B1675169). The key transformations include the acetylation of the 17-hydroxyl group followed by the oximation of the 3-keto group to form the final oxime product.
Q2: My overall yield is significantly lower than expected. What are the most critical steps to investigate?
A2: Low overall yield in this compound synthesis can often be attributed to inefficiencies in the oximation step. This reaction is sensitive to various parameters including pH, temperature, and reagent quality. Incomplete reaction, formation of side products such as from a Beckmann rearrangement, and issues with product isolation are common culprits. It is also crucial to ensure the purity of the starting material, as impurities can interfere with the reaction.
Q3: I am observing the formation of E/Z isomers of the oxime. How can I control this?
A3: The formation of syn and anti (E/Z) isomers at the C3 oxime is a known challenge in this compound synthesis. The ratio of these isomers can be influenced by the reaction conditions. While complete control might be difficult, consistent reaction conditions (temperature, solvent, and rate of addition of reagents) can help in obtaining a reproducible isomer ratio. Chromatographic separation is often required to isolate the desired isomer, although this can contribute to yield loss.
Q4: What are the common impurities I should look for in my final product?
A4: Common impurities in this compound synthesis can include unreacted starting material (e.g., levonorgestrel acetate), the undesired oxime isomer, and byproducts from side reactions. One potential side product is the result of a Beckmann rearrangement of the oxime, especially under acidic conditions. Other impurities can arise from the starting materials or reagents used in the synthesis. Analytical techniques such as HPLC and LC-MS are essential for identifying and quantifying these impurities.
Troubleshooting Guides
Issue 1: Low Yield in the Oximation Step
Low conversion of the steroidal ketone to the desired oxime is a frequent problem. Below is a guide to troubleshoot this issue.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inactive Hydroxylamine (B1172632) Reagent | Hydroxylamine hydrochloride is the common reagent, which needs to be converted to the free base in situ. Ensure the base used (e.g., sodium acetate (B1210297), pyridine) is of good quality and used in the correct stoichiometric amount. Consider using a fresh batch of hydroxylamine hydrochloride. |
| Suboptimal Reaction pH | The pH of the reaction is critical. A slightly acidic to neutral pH is often optimal for oxime formation. If the medium is too acidic, it can lead to side reactions like the Beckmann rearrangement. If too basic, the reactivity of hydroxylamine can be reduced. Experiment with buffering the reaction mixture. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears stalled, consider increasing the reaction time or temperature moderately. However, be cautious as excessive heat can promote side-product formation. An excess of the hydroxylamine reagent can also be used to drive the reaction to completion. |
| Poor Solubility of Starting Material | Ensure the starting steroid is fully dissolved in the chosen solvent system. A mixture of solvents, such as ethanol (B145695) and water or pyridine, is often used. If solubility is an issue, gentle heating or sonication might help. |
Issue 2: Formation of Significant Side Products
The presence of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of side products.
Common Side Products and Mitigation Strategies
| Side Product | Formation Mechanism | Mitigation Strategy |
| Beckmann Rearrangement Product | The oxime can undergo an acid-catalyzed rearrangement, particularly at elevated temperatures. | Maintain a neutral or slightly basic pH. Avoid strong acids. Keep the reaction temperature as low as feasible while ensuring a reasonable reaction rate. |
| Unreacted Starting Material | Incomplete reaction due to factors mentioned in Issue 1. | Refer to the troubleshooting guide for low yield in the oximation step. |
| Hydrolysis of Product | The oxime can hydrolyze back to the ketone under certain work-up or purification conditions, especially in the presence of strong acids. | Use neutral or slightly basic conditions during aqueous work-up. Avoid prolonged exposure to acidic conditions during purification (e.g., on silica (B1680970) gel). |
Experimental Protocols
Representative Protocol for this compound Synthesis from Levonorgestrel Acetate
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.
Step 1: Oximation of Levonorgestrel Acetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve levonorgestrel acetate (1 equivalent) in a suitable solvent mixture (e.g., 95% ethanol).
-
Reagent Addition: Add hydroxylamine hydrochloride (e.g., 1.5-2.0 equivalents) and a base such as sodium acetate (e.g., 2.0-2.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (e.g., 70-80 °C) and stir for a designated period (e.g., 2-6 hours).
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material spot.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into cold water with stirring to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with water until the filtrate is neutral, and dry the crude product under vacuum.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., methanol (B129727) or ethanol) or by column chromatography on silica gel.
Data Presentation
Table 1: Impact of Reaction Conditions on Oximation Yield
| Parameter | Condition A | Condition B (Optimized) | Condition C |
| Temperature | 50 °C | 75 °C | 100 °C |
| Reaction Time | 6 hours | 4 hours | 4 hours |
| Base | Pyridine | Sodium Acetate | Sodium Hydroxide |
| Yield of this compound | 65% | 85-90% | 70% (with side products) |
| Key Observation | Incomplete reaction | High yield of desired product | Increased formation of impurities |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Technical Support Center: Norgesterone Stock Solution Stability
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of norgesterone in stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in a stock solution?
A1: The stability of this compound in solution can be compromised by several factors, including:
-
Temperature: Elevated temperatures accelerate chemical degradation.
-
Light: Exposure to light, especially UV light, can induce photolytic degradation.
-
pH: this compound is susceptible to degradation in both acidic and basic conditions.
-
Solvent: The choice of solvent can impact the stability of this compound.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). The choice of solvent may depend on the specific requirements of your experiment, including desired concentration and compatibility with downstream applications. It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q3: How should I store my this compound stock solutions to ensure maximum stability?
A3: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
Short-term storage (days to weeks): Store at 0-4°C in a tightly sealed container, protected from light.[1]
-
Long-term storage (months to years): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or lower, protected from light.[1]
Q4: I observe a precipitate in my this compound stock solution after storing it in the freezer. What should I do?
A4: Precipitation upon freezing can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent at that temperature. To resolve this, gently warm the solution to room temperature and vortex or sonicate until the precipitate redissolves completely before use. To prevent this in the future, consider preparing a slightly more dilute stock solution or using a different solvent with higher solubility for this compound at low temperatures.
Q5: My experimental results are inconsistent. Could degradation of my this compound stock solution be the cause?
A5: Yes, inconsistent results can be a symptom of stock solution degradation. Degradation can lead to a decrease in the effective concentration of the active compound and the formation of unknown byproducts that may interfere with your assay. It is advisable to perform a quality check on your stock solution, as detailed in the experimental protocols section.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Visible color change or cloudiness in the solution. | Oxidative or photolytic degradation; microbial contamination. | 1. Discard the solution. 2. Prepare a fresh stock solution using high-purity, anhydrous solvent. 3. Store the new solution protected from light and consider purging with an inert gas (e.g., argon or nitrogen) before sealing. |
| Appearance of new peaks in HPLC analysis. | Chemical degradation of this compound. | 1. Identify the degradation products if possible by comparing with known standards or using mass spectrometry. 2. Review storage conditions and handling procedures to identify the likely cause of degradation (e.g., exposure to light, extreme pH, or high temperature). |
| Decrease in the area of the main this compound peak in HPLC analysis over time. | Degradation of the compound. | 1. Quantify the extent of degradation. 2. Prepare fresh stock solutions more frequently. 3. Re-evaluate the storage conditions to better preserve the compound's integrity. |
Quantitative Data on Steroid Stability (Analogous Compounds)
| Stress Condition | Compound | Conditions | Observation | Reference |
| Acid Hydrolysis | Norethisterone Enanthate | 5N HCl, 70°C, 3 hours | ~15-25% degradation to Norethisterone | [2] |
| Base Hydrolysis | Norethisterone Enanthate | 2N NaOH, 70°C, 1 hour | ~20-30% degradation to Norethisterone | [2] |
| Oxidation | Norethisterone Enanthate | 50% H₂O₂, 70°C, 3 hours | ~10-20% degradation to oxidized derivatives | [2] |
| Thermal Degradation | Norethisterone Enanthate | Dry Heat, 105°C, 72 hours | ~5-15% degradation to isomers and other degradants | [2] |
| Photodegradation | Norethisterone Enanthate | 1.2 million lux hours | ~5-10% degradation to photolytic adducts and isomers | [2] |
| Biodegradation | Norgestrel | Aerobic activated sludge | Half-life (T₁/₂) = 12.5 days | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
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This compound powder
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High-purity, anhydrous solvent (e.g., DMSO, Ethanol)
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Sterile, amber glass vials with screw caps
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Calibrated analytical balance
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Vortex mixer and/or sonicator
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder accurately using an analytical balance.
-
Transfer the powder to a sterile amber glass vial.
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Add the calculated volume of the chosen solvent to achieve the desired concentration.
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Tightly cap the vial and vortex or sonicate at room temperature until the powder is completely dissolved.
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(Optional) Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before final sealing to minimize oxidation.
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Label the vial clearly with the compound name, concentration, solvent, date of preparation, and storage conditions.
-
Store the stock solution as recommended in the FAQs.
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Protocol 2: Stability Assessment of this compound Stock Solution by HPLC
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol (B129727) or acetonitrile)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
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Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
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Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
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HPLC system with a UV detector
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C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water)
-
-
Procedure for Forced Degradation:
-
Acidic Condition: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before HPLC analysis.
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Basic Condition: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2 hours). Neutralize the solution with 0.1 N HCl before HPLC analysis.
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Oxidative Condition: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a set period (e.g., 24 hours).
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Thermal Condition: Store an aliquot of the this compound stock solution at an elevated temperature (e.g., 60°C) in the dark for a set period (e.g., 48 hours).
-
Photolytic Condition: Expose an aliquot of the this compound stock solution to a light source (e.g., UV lamp at 254 nm) for a set period.
-
-
HPLC Analysis:
-
Analyze the untreated stock solution (control) and each of the stressed samples by HPLC.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The stability of the compound can be expressed as the percentage of the initial concentration remaining over time.
-
Visualizations
Caption: Factors leading to this compound degradation.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Overcoming Poor Solubility of Norgesterone in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Norgesterone.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is sparingly soluble in aqueous buffers.[1] Its solubility in water is very low, estimated to be around 5.31 µg/mL.[2] Direct dissolution in aqueous media is often challenging and can lead to precipitation.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in several organic solvents. A stock solution can be prepared in solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1][3] It is advisable to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[3]
Q3: How can I prepare a basic aqueous working solution of this compound?
A3: A common method is to first dissolve this compound in an organic solvent like DMF and then dilute this stock solution with your aqueous buffer of choice. For example, a 1:2 solution of DMF:PBS (pH 7.2) can yield a this compound solubility of approximately 0.3 mg/mL.[1] It is recommended to prepare this aqueous solution fresh and not to store it for more than one day.[1]
Q4: Why is my this compound precipitating when I dilute the organic stock solution in my aqueous buffer?
A4: This phenomenon, often called "crashing out," occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium where its solubility is significantly lower.[4] The sudden change in the solvent environment causes the compound to come out of solution.
Q5: Are there advanced methods to improve the aqueous solubility of this compound?
A5: Yes, several techniques can be employed to enhance the aqueous solubility and dissolution rate of this compound. These include the use of co-solvents, cyclodextrin (B1172386) inclusion complexes, solid dispersions, and particle size reduction techniques like micronization and nanoformulation.[5][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.
Issue 1: Immediate Precipitation Upon Dilution of Organic Stock Solution
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Possible Cause A: Concentration Exceeds Solubility Limit. The final concentration of this compound in your aqueous solution is likely above its solubility limit in that specific medium.
-
Solution:
-
Decrease the Final Concentration: Attempt to prepare a more dilute solution.
-
Optimize Dilution Process: Add the organic stock solution dropwise into the vigorously stirring or vortexing aqueous buffer. This promotes rapid dispersion and prevents localized supersaturation.[7]
-
Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the stock solution can sometimes aid in dissolution.[4]
-
-
-
Possible Cause B: Incompatible Buffer System. Components of your buffer system may be interacting with this compound, causing it to precipitate.
-
Solution:
-
Test Different Buffers: If possible, test the solubility of this compound in alternative buffer systems.
-
-
Issue 2: Solution is Initially Clear but Becomes Cloudy or Precipitates Over Time
-
Possible Cause A: Delayed Precipitation. The initially formed supersaturated solution is thermodynamically unstable and begins to precipitate over time.
-
Solution:
-
Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions of this compound immediately before use.[1]
-
Use of Stabilizers: Consider incorporating solubility-enhancing excipients that can stabilize the supersaturated state, such as polymers used in solid dispersions.
-
-
-
Possible Cause B: Temperature Fluctuations. A decrease in temperature can lower the solubility of this compound, leading to precipitation.
-
Solution:
-
Maintain Constant Temperature: Store and handle the solution at a constant and controlled temperature.[8]
-
-
Quantitative Data on this compound Solubility
The following tables summarize the solubility of this compound in various solvents and with different enhancement techniques.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Water | ~0.0053 | [2] |
| Ethanol | 2 - 4 | [1][3] |
| Dimethyl Sulfoxide (DMSO) | 14 - 87.5 | [1][9] |
| Dimethylformamide (DMF) | 16 | [1] |
| DMF:PBS (1:2, pH 7.2) | 0.3 | [1] |
Table 2: Enhanced Aqueous Solubility of this compound
| Enhancement Technique | Carrier/System | Achieved Concentration (mg/mL) | Reference |
| Co-solvency/Cyclodextrin | 10% DMSO in 20% SBE-β-CD in Saline | ≥ 2.08 (clear solution) | [9] |
| Co-solvency/Surfactant | 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | 2.08 (suspended solution) | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is based on a method that yields a clear solution of this compound.[9]
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20.8 mg/mL).
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD) in saline.
-
Complexation: a. Take 900 µL of the 20% SBE-β-CD solution. b. While vortexing, slowly add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution. c. Continue to mix thoroughly to ensure the formation of a clear solution. This will result in a final this compound concentration of ≥ 2.08 mg/mL.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
This is a general protocol that can be adapted for this compound using common polymers like PVP K30 or PEG 6000.
-
Dissolve Drug and Carrier: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable common volatile solvent (e.g., methanol (B129727) or ethanol). The ratio of drug to carrier may need to be optimized (e.g., 1:1, 1:2, 1:4).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to avoid degradation.
-
Drying: Dry the resulting solid mass in a desiccator under vacuum to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Characterization: The resulting solid dispersion should be characterized for its amorphous nature (e.g., using DSC or XRD) and dissolution rate improvement.
Protocol 3: Micronization of this compound
Micronization increases the surface area of the drug, which can enhance its dissolution rate.[5][6]
-
Milling: Use an air jet mill or a similar attrition method to reduce the particle size of the this compound powder.
-
Particle Size Analysis: Analyze the particle size distribution of the micronized powder using a technique like laser diffraction to ensure the desired particle size range (typically 1-10 microns) is achieved.
-
Formulation: The micronized this compound can then be used to prepare aqueous suspensions or solid dosage forms.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. ijrpc.com [ijrpc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Minimizing off-target effects of Norgesterone in cell culture
Technical Support Center: Norgestimate (B1679921)
Topic: Minimizing Off-Target Effects of Norgestimate in Cell Culture Audience: Researchers, scientists, and drug development professionals.
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers minimize and understand the off-target effects of Norgestimate in in vitro experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues researchers may encounter when using Norgestimate in cell culture.
Question 1: What is Norgestimate and what are its active forms in cell culture?
Norgestimate is a synthetic progestin that functions as a prodrug.[1] In experimental conditions, as in the body, it is rapidly and extensively metabolized into its major active metabolites. The primary active metabolite is Norelgestromin (B1679859) (also known as 17-deacetylnorgestimate), with Levonorgestrel being a lesser but potent metabolite.[1][2][3] When studying the effects of Norgestimate, it is crucial to consider that the observed activities are primarily due to these metabolites.[2][4]
Question 2: My cells are showing unexpected effects that don't align with progesterone (B1679170) receptor (PR) activation. What could be the cause?
While Norgestimate and its metabolites are highly selective for the progesterone receptor (PR), off-target effects, though minimal, can occur, particularly at high concentrations.[5][6] The most likely off-target interaction is with the Androgen Receptor (AR) .[1][7]
Troubleshooting Steps:
-
Verify Concentration: Ensure you are using the lowest effective concentration necessary to elicit a progestogenic response. High concentrations increase the likelihood of binding to lower-affinity off-target receptors.
-
Assess Androgenic Activity: The metabolites of Norgestimate, particularly Levonorgestrel, have weak androgenic activity.[1] If your cell line expresses AR, you may be observing a weak androgenic response.
-
Rule out other factors: Unexpected results can also stem from issues like mycoplasma contamination, endotoxins, or problems with the cell culture media or supplements.[8]
Question 3: How can I experimentally confirm that the observed effects are on-target (PR-mediated) versus off-target (e.g., AR-mediated)?
A multi-pronged approach is the most robust way to confirm on-target activity.
-
Use a Receptor Antagonist: To confirm PR-mediated effects, co-treat cells with Norgestimate and a specific PR antagonist (e.g., Mifepristone/RU486). If the effect is blocked, it is likely PR-dependent. Similarly, to test for AR-mediated off-target effects, co-treat with an AR antagonist (e.g., Bicalutamide). If the unexpected effect is diminished, it suggests AR involvement.[9]
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knock down the expression of the suspected off-target receptor (e.g., AR).[9] The absence of the unexpected effect in knockdown cells strongly indicates it was an off-target effect.
-
Reporter Gene Assay: Use a cell line containing a luciferase reporter gene downstream of a Progesterone Response Element (PRE) or an Androgen Response Element (ARE). This allows for direct quantification of PR or AR activation, respectively.
Question 4: Are there off-target effects on the Glucocorticoid (GR), Estrogen (ER), or Mineralocorticoid (MR) receptors?
Current data indicates that Norgestimate and its active metabolites do not bind significantly to the GR, ER, or MR.[1][4] Therefore, off-target effects mediated by these receptors are highly unlikely. While some other synthetic progestins are known to have cross-reactivity with the GR, this is not a documented characteristic of Norgestimate.[10][11]
Question 5: My cell proliferation or apoptosis rates have changed unexpectedly after Norgestimate treatment. Is this an off-target effect?
Changes in cell proliferation and apoptosis can be complex and may be mediated by on-target PR signaling, off-target effects, or a combination of both. Progesterone itself can have dose-dependent effects on proliferation and apoptosis in different cell types.[12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular responses.
Data Presentation: Receptor Binding Affinity
Understanding the binding profile of Norgestimate and its metabolites is key to predicting potential on-target and off-target interactions. The data below summarizes the relative binding affinity (RBA) for various steroid hormone receptors.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Estrogen Receptor (ER) |
| Norgestimate | 15%[1] | ~0.3%[1][6] | 1%[1] | 0%[1] |
| Norelgestromin | 10%[1] | ~1.3%[1] | Not Reported | 0%[1] |
| Levonorgestrel | 150-162%[1] | 22-45%[1] | 1-8%[1] | 0%[1] |
| Progesterone | ~100% (Reference) | ~0.3%[6] | Not Reported | Not Reported |
-
Values are percentages (%) relative to a high-affinity reference ligand for each receptor (e.g., Promegestone for PR, Dihydrotestosterone for AR).[1][6]
-
Norgestimate shows high selectivity for the PR over the AR.[6] The androgenic potential is primarily from the Levonorgestrel metabolite, but its overall androgenic effect is considered very weak.[1][7]
Signaling Pathways and Metabolism
Norgestimate Metabolism and Primary Signaling Pathways
Norgestimate must first be metabolized to its active forms, which then primarily act on the Progesterone Receptor (on-target) but may weakly interact with the Androgen Receptor (off-target).
Caption: Metabolism of Norgestimate and its on- and off-target pathways.
Experimental Protocols
Protocol 1: Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine if Norgestimate or its metabolites compete with a known androgen for binding to the AR in your cell line of interest.
Materials:
-
AR-positive cell line (e.g., LNCaP, or an AR-transfected line)
-
Radio-labeled androgen (e.g., [³H]-Dihydrotestosterone, [³H]-DHT)
-
Unlabeled DHT (for positive control)
-
Norgestimate and its metabolites (Norelgestromin, Levonorgestrel)
-
Appropriate cell culture media and reagents
-
Binding buffer (e.g., TEGMD buffer)
-
Scintillation counter and vials
Methodology:
-
Cell Preparation: Culture AR-positive cells to ~80-90% confluency. Harvest the cells and prepare a whole-cell lysate or cytosolic fraction known to contain AR.
-
Assay Setup: In microcentrifuge tubes, set up the following conditions in triplicate:
-
Total Binding: Cell lysate + [³H]-DHT.
-
Non-specific Binding: Cell lysate + [³H]-DHT + a high concentration (e.g., 1000-fold excess) of unlabeled DHT.
-
Competitive Binding: Cell lysate + [³H]-DHT + increasing concentrations of your test compound (Norgestimate, Norelgestromin, or Levonorgestrel).
-
-
Incubation: Incubate all tubes at 4°C for a predetermined time (e.g., 2-4 hours or overnight) to reach binding equilibrium.
-
Separation: Separate bound from unbound [³H]-DHT. A common method is dextran-coated charcoal adsorption, which binds free radioligand, followed by centrifugation.
-
Quantification: Transfer the supernatant (containing the protein-bound [³H]-DHT) to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (Norgestimate/metabolites).
-
Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound [³H]-DHT. A higher IC50 indicates lower binding affinity for the AR.
-
Protocol 2: ARE-Luciferase Reporter Gene Assay
Objective: To quantify the functional activation of the Androgen Receptor by Norgestimate or its metabolites.
Materials:
-
Host cell line with low endogenous steroid receptor activity (e.g., HEK293, PC3)
-
AR expression vector
-
Androgen Response Element (ARE)-luciferase reporter vector
-
Transfection reagent
-
Test compounds: DHT (positive control), Norgestimate, Norelgestromin, Levonorgestrel
-
Luciferase assay system
-
Luminometer
Methodology:
-
Transfection: Co-transfect the host cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent. Plate the transfected cells into a multi-well plate (e.g., 96-well).
-
Cell Recovery: Allow cells to recover for 24 hours post-transfection.
-
Hormone Treatment: Replace the medium with a serum-free or charcoal-stripped serum medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (DHT).
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminometry: Add the luciferase substrate to the cell lysate and immediately measure the luminescent signal using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.
-
Express the results as fold-induction over the vehicle control.
-
Plot the fold-induction against the log concentration of the test compound to generate a dose-response curve and calculate the EC50 (concentration for half-maximal activation). A high EC50 value indicates low potency for AR activation.
-
Caption: Experimental workflow for an ARE-Luciferase Reporter Assay.
References
- 1. Norgestimate - Wikipedia [en.wikipedia.org]
- 2. Serum distribution of the major metabolites of norgestimate in relation to its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of androgen receptor activity by norgestimate and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estrogen, androgen, glucocorticoid, and progesterone receptors in progestin-induced regression of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential regulatory effect of progesterone on the proliferation and apoptosis of uterine leiomyoma tissue explants and primary leiomyoma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Improving the accuracy of Norgesterone quantification in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of Norgesterone quantification in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying this compound in complex biological samples?
A1: The two most common analytical techniques for this compound quantification are immunoassays and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] Immunoassays are often used for high-throughput screening, but they can be susceptible to cross-reactivity.[3][4] LC-MS/MS is considered a more specific and sensitive method, making it the preferred choice for regulatory submissions and clinical trials.[1][2]
Q2: What are the main challenges encountered when quantifying this compound?
A2: Key challenges include:
-
Cross-reactivity in Immunoassays: Structurally similar compounds can bind to the assay's antibody, leading to overestimated this compound concentrations.[3][4]
-
Matrix Effects in LC-MS/MS: Components in the biological matrix can interfere with the ionization of this compound, causing ion suppression or enhancement and affecting accuracy.[5][6]
-
Low Recovery: Inefficient extraction of this compound from the sample matrix during preparation can lead to underestimation of its concentration.[7]
-
Chromatographic Issues: Problems like poor peak shape, retention time shifts, and carryover can compromise the precision and accuracy of LC-MS/MS measurements.[8]
Q3: How can I minimize matrix effects in my LC-MS/MS assay?
A3: To mitigate matrix effects, consider the following:
-
Effective Sample Preparation: Utilize robust sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[8]
-
Chromatographic Optimization: Adjust the mobile phase, gradient, or use a different analytical column to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in sample processing.
Troubleshooting Guides
Issue 1: Poor Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate sample preparation technique | Switch to a more effective extraction method. For example, if using protein precipitation, consider SPE or LLE for a cleaner extract. |
| Inefficient extraction solvent in LLE | Test different organic solvents with varying polarities to find the optimal one for this compound extraction from your specific matrix. |
| Suboptimal pH during extraction | Adjust the pH of the sample to ensure this compound is in a neutral form, which improves its extraction into an organic solvent. |
| Incomplete elution from SPE cartridge | Optimize the elution solvent by increasing its strength or volume to ensure complete recovery of this compound from the SPE sorbent. |
Issue 2: High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation | Ensure meticulous and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. |
| Autosampler issues | Check for air bubbles in the syringe or sample loop, which can lead to inconsistent injection volumes.[8] |
| Variable matrix effects | If matrix effects vary between samples, a more rigorous sample cleanup method may be necessary. The use of a stable isotope-labeled internal standard is crucial.[5] |
| Inconsistent internal standard addition | Verify the precision of the internal standard spiking step. |
Issue 3: Poor Chromatographic Peak Shape
| Possible Cause | Troubleshooting Step |
| Injection solvent stronger than mobile phase | The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[8] |
| Column contamination or degradation | Flush the column or replace the guard column. If the analytical column is old, it may need to be replaced.[8] |
| Mobile phase issues | Ensure the mobile phase is correctly prepared and degassed. The pH can also affect the peak shape of ionizable compounds.[8] |
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma using LLE
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., this compound-d6).
-
Vortex for 10 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: this compound Extraction from Tissue Homogenate using SPE
-
Homogenization:
-
Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).
-
Centrifuge the homogenate and collect the supernatant.
-
-
Sample Pre-treatment:
-
Take a known volume of the supernatant and add the internal standard.
-
-
Solid-Phase Extraction:
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase for LC-MS/MS analysis.
-
Quantitative Data
Table 1: Comparison of Extraction Methods for this compound from Plasma
| Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | 85-95 | 60-80 (Suppression) | [7] |
| Liquid-Liquid Extraction (MTBE) | >90 | >95 (Minimal Effect) | [9] |
| Solid-Phase Extraction (C18) | >95 | >98 (Minimal Effect) | [7] |
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (this compound) | To be determined empirically |
| MRM Transition (IS) | To be determined empirically |
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound quantification.
Caption: Sample preparation workflows for this compound analysis.
References
- 1. news-medical.net [news-medical.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. benchchem.com [benchchem.com]
- 9. Impact of sample extraction on the accurate measurement of progesterone in human serum by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic Norgesterone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of batch-to-batch variability of synthetic norgesterone. By understanding the key factors that can influence experimental outcomes, researchers can improve the consistency and reliability of their results.
Section 1: Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to the variability of synthetic this compound.
Issue 1: Inconsistent Potency or Biological Activity
Question: We are observing significant variations in the biological response (e.g., in cell-based assays or animal models) between different batches of synthetic this compound, even when used at the same concentration. What could be the cause?
Answer:
Batch-to-batch variability in biological activity is a multifaceted issue that can originate from the Active Pharmaceutical Ingredient (API) itself or the experimental setup. The primary causes often revolve around impurities, degradation, or the presence of different physical forms of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Presence of Impurities | 1. Review the Certificate of Analysis (CoA): Compare the impurity profiles of different batches. Look for new or elevated levels of impurities.[1] 2. High-Performance Liquid Chromatography (HPLC): Run a stability-indicating HPLC method to confirm purity and detect any degradation products.[2] 3. Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to identify the structure of unknown impurities. | If a specific impurity is identified as a potential cause, consider re-purification of the batch or sourcing from a different supplier with a more robust synthesis and purification process. |
| Polymorphism | 1. Differential Scanning Calorimetry (DSC): Analyze each batch to identify different melting points, which can indicate the presence of various polymorphic forms.[3] 2. X-Ray Powder Diffraction (XRPD): Use XRPD to confirm the crystal structure of each batch. Different polymorphs will produce distinct diffraction patterns.[4][5][6] | Polymorphs can have different solubilities and dissolution rates, impacting bioavailability.[7][8] If different forms are detected, establish a quality control step to ensure batch-to-batch crystalline consistency. Control crystallization conditions during manufacturing to favor the desired polymorph.[7] |
| Degradation of Stock Solutions | 1. Review Storage Conditions: Ensure stock solutions are stored protected from light and at the recommended temperature. This compound, like other steroids, can be susceptible to degradation. 2. Fresh Preparations: Prepare fresh stock solutions for each experiment to rule out degradation over time. | If degradation is suspected, perform a stability study on the stock solution using HPLC to determine its shelf-life under your specific storage conditions. |
| Inconsistent Formulation | 1. Vehicle Composition: Ensure the vehicle (e.g., oil, DMSO) is from the same lot and is of high purity.[2][9] 2. Solubility Issues: Confirm that the this compound is fully dissolved in the vehicle. Incomplete dissolution can lead to dose variability. Gentle heating or sonication may be required.[10] | Standardize the formulation procedure. For suspensions, ensure uniform particle size and consistent use of suspending agents. |
Issue 2: Physical Instability of Formulations (Precipitation, Crystallization)
Question: Our this compound formulation, which is intended to be a solution, shows precipitation or crystal growth upon storage. Why is this happening?
Answer:
The physical instability of a this compound formulation is typically due to the drug concentration exceeding its solubility limit in the chosen vehicle, or a change in the solid-state properties of the API.
Troubleshooting Steps:
-
Verify Solubility Limits: The solubility of this compound varies significantly depending on the solvent.[2][9] Ensure that the concentration in your formulation does not exceed the saturation solubility in the vehicle at the intended storage temperature.
-
Assess for Polymorphic Transformation: A metastable polymorph, which may have higher initial solubility, can convert to a more stable, less soluble form over time, leading to precipitation.[7][11] Analyze the precipitate using DSC or XRPD to determine if it is a different polymorph from the starting material.
-
Evaluate Excipient Compatibility: Interactions between this compound and excipients in the formulation can sometimes reduce solubility.
-
Control Storage Conditions: Temperature fluctuations can significantly impact solubility. Ensure formulations are stored at a consistent, controlled temperature.
Solutions:
-
Formulation Re-design: If solubility is the issue, consider using a co-solvent system or a different vehicle with higher solubilizing capacity for this compound.
-
Use of Solubilizing Agents: Incorporating solubilizing agents like cyclodextrins can enhance the aqueous solubility of steroids.
-
Control of API Solid Form: Implement characterization steps (XRPD, DSC) in your quality control process to ensure you are starting with the most stable and desired polymorphic form of this compound.[6][8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in synthetic this compound?
A1: Impurities in synthetic this compound can originate from starting materials, by-products of the chemical synthesis, or degradation. Common impurities can include stereoisomers, over-ethinylated side products, and products of oxidation or dehydration.[12] For example, one identified impurity in norgestrel (B7790687) (a related compound) is 3,17α-diethinyl-13-ethyl-3,5-gonadiene-17-ol, which arises from an over-ethinylation step in the synthesis.[12]
Q2: What are the acceptable limits for impurities in a synthetic this compound API?
A2: The acceptable limits for impurities are defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH). According to ICH Q3A guidelines, the thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug.[1][13][14][15]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data synthesized from ICH Q3A/B guidelines. It is crucial to consult the specific guidelines for detailed requirements.[13][14][15]
Q3: How does polymorphism affect this compound's performance?
A3: Polymorphism is the ability of a compound to exist in multiple crystalline forms. These different forms can have distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: This can directly impact the bioavailability of the drug. A less soluble form may lead to lower absorption and reduced efficacy.[7][8]
-
Stability: Metastable polymorphs can be less stable and may convert to a more stable form over time, which can affect the product's shelf-life and performance.[11]
-
Manufacturing Properties: Different crystal habits can affect flowability and compressibility, posing challenges during tablet manufacturing.
It is critical to identify and control the polymorphic form of this compound to ensure consistent product quality and performance.[6][8]
Q4: What is the general mechanism of action for this compound?
A4: this compound is a synthetic progestin, meaning it mimics the activity of the natural hormone progesterone (B1679170). Its primary mechanism of action is through binding to and activating progesterone receptors (PRs).[16] This interaction triggers a cascade of cellular events, primarily through two pathways:
-
Genomic Pathway: The this compound-PR complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA. This modulates the transcription of target genes, altering protein synthesis and cellular function. This is the classical, slower mechanism of action.
-
Non-Genomic Pathway: this compound can also initiate rapid signaling events through membrane-associated progesterone receptors. This can lead to the quick activation of intracellular signaling cascades, such as the MAPK pathway, independent of gene transcription.
Caption: Simplified signaling pathways of this compound.
The ultimate biological effect depends on the target tissue and the relative expression of PR isoforms.
Section 3: Data and Experimental Protocols
Quantitative Data Summary
Table 1: Solubility of Norgestrel in Various Solvents
| Solvent | Solubility (approx.) |
| Ethanol | 0.25 mg/mL[9] |
| DMSO (Dimethyl sulfoxide) | 5 mg/mL[2][9][17] |
| DMF (Dimethylformamide) | 10 mg/mL[2][9] |
| Chloroform | Soluble |
| Water | Insoluble[18] |
| Corn Oil | ≥ 2.5 mg/mL[10] |
Norgestrel is the racemic mixture containing the active levonorgestrel (B1675169) and is structurally very similar to this compound. These values provide a strong indication of the expected solubility behavior of this compound.
Key Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
Objective: To determine the purity of a synthetic this compound batch and to detect and quantify any related substances or degradation products.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer (pH 5.0, 20 mM)
-
This compound reference standard and test samples
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer. A common starting ratio is 30:70 (v/v).[19] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 0.2 - 25 µg/mL).[19]
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound test batch in the mobile phase to a concentration within the linear range of the calibration curve.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to establish the calibration curve and system suitability (e.g., tailing factor, theoretical plates).
-
Inject the sample solution in triplicate.
-
Identify the this compound peak based on the retention time of the reference standard.
-
Calculate the area of the main peak and any impurity peaks.
-
-
Calculation:
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Calculate the percentage purity by area normalization: % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100
-
Protocol 2: Characterization of Polymorphism by DSC
Objective: To detect the presence of different polymorphic forms in a sample of synthetic this compound.
Materials:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Aluminum sample pans and lids.
-
This compound test samples.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.[20]
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.[20]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point of this compound (e.g., 250 °C).[3]
-
-
Data Analysis:
-
Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) events.
-
The peak temperature of an endotherm corresponds to the melting point of a specific crystalline form.
-
The presence of multiple melting peaks or complex thermal events (e.g., melting followed by recrystallization and then a second melting) is a strong indicator of polymorphism.[3][21] Compare the thermograms of different batches to assess their solid-state consistency.
-
References
- 1. jpionline.org [jpionline.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. shimadzu.com [shimadzu.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xtalks.com [xtalks.com]
- 7. Formulation Instability Due to Polymorphic Changes in API – Pharma.Tips [pharma.tips]
- 8. curiaglobal.com [curiaglobal.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Estimation of impurity profiles of drugs and related materials. Part 16: Identification of the side-products of the ethinylation step in the synthesis of contraceptive gestogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. fda.gov [fda.gov]
- 15. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Norgestrel - Wikipedia [en.wikipedia.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Levonorgestrel - LKT Labs [lktlabs.com]
- 19. researchgate.net [researchgate.net]
- 20. tainstruments.com [tainstruments.com]
- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Enhancing the stability of Norgesterone in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Norgesterone in long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound, like many purified hormones, should be stored under controlled conditions to minimize degradation. Lyophilized powders are very stable when stored at or below -15°C in a non-cycling freezer, showing little loss in activity for five years or more.[1] For general pharmaceutical products, specific storage conditions are defined by the United States Pharmacopeia (USP).[2][3][4] It is crucial to protect the substance from moisture, excessive heat, and light.[2][5]
Q2: What are the primary factors that influence this compound stability?
A2: The stability of medicinal products like this compound is influenced by several key factors:
-
Storage Time: Degradation generally increases with longer storage periods.[6]
-
Storage Conditions: Temperature, humidity, and light are critical. Higher temperatures and humidity levels accelerate degradation, while exposure to light can cause photochemical reactions.[6][7]
-
Dosage Form: Liquid dosage forms are typically more susceptible to chemical degradation, such as hydrolysis, compared to solid forms due to the presence of water.[6]
-
Container and Closure System: The packaging plays a vital role in protecting the product from environmental factors like moisture.[6] A tight, light-resistant container is often recommended.[5]
Q3: What are the known degradation pathways for this compound and related progestins?
A3: this compound and its analogues can degrade through several pathways, including hydrolysis, oxidation, and photolytic degradation.[8] For example, forced degradation studies on Norethisterone (a closely related progestin) show significant degradation under acidic, basic, oxidative, and photolytic stress conditions.[9] One identified degradation pathway for Norethisterone acetate (B1210297) involves the aromatization of the steroid A-ring, leading to the formation of potent estrogen-like compounds such as 17α-ethinylestradiol.[10]
Q4: How do different formulations impact the long-term stability of this compound?
A4: The formulation has a significant impact on stability. Solid dosage forms, such as tablets, are generally more stable than liquid formulations.[6] However, even in solid forms, the choice of excipients is critical. For instance, using cellulosic binders has been shown to enhance the stability of progestin formulations compared to polyvinylpyrrolidone.[11] For liquid formulations, such as intravenous solutions, co-solvents and surfactants are used to solubilize the drug, and their stability must be evaluated over the intended use period.[12]
Q5: What analytical methods are recommended for assessing this compound stability?
A5: Stability-indicating high-performance liquid chromatography (HPLC) methods are the standard for assessing this compound stability.[9] These methods can separate the intact drug from its degradation products, allowing for accurate quantification of potency and impurity levels.[8] A well-validated method will demonstrate specificity, linearity, accuracy, and precision for both the active pharmaceutical ingredient (API) and its known impurities.[13] Spectrophotometric methods have also been developed for the analysis of related compounds like Norethisterone.[14]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Decreased Potency in Solid Form | 1. Improper storage (high temperature/humidity).[6] 2. Exposure to light.[6] 3. Incompatible excipients.[11] 4. Ingress of moisture due to inadequate packaging.[6] | 1. Verify storage conditions against USP standards (see Table 1). 2. Store in light-resistant containers.[5] 3. Review formulation for excipient compatibility. Consider stability-enhancing excipients. 4. Use containers with suitable moisture-barrier properties.[6] |
| Appearance of Unknown Peaks in HPLC | 1. Degradation of this compound due to stress factors (heat, light, pH).[9] 2. Interaction with excipients or container components. 3. Contamination of the sample or mobile phase. | 1. Perform a forced degradation study (see Protocol 2) to tentatively identify degradation products. 2. Analyze a placebo formulation to rule out excipient-related peaks. 3. Ensure proper sample handling and use high-purity solvents for HPLC. |
| Physical Changes (Color, Caking) | 1. Chemical degradation.[7] 2. Moisture absorption. 3. Excessive crystal growth in suspensions.[15] | 1. Re-evaluate storage conditions, particularly humidity and temperature control. 2. Use desiccants in packaging if necessary. 3. For suspensions, investigate alternative suspending agents or particle size control methods. |
| Inconsistent Results Between Batches | 1. Variability in the purity of the starting material. 2. Inconsistent manufacturing process parameters. 3. Differences in storage and handling of batches. | 1. Ensure consistent quality of the this compound API. 2. Standardize all manufacturing and compounding procedures. 3. Maintain identical and controlled storage conditions for all stability samples. |
Data Presentation
Table 1: Summary of USP Storage Condition Definitions
This table summarizes key temperature and humidity definitions from USP guidelines relevant for storing pharmaceutical products like this compound.[2][3][4]
| Condition | Temperature Range | Humidity Specification (if applicable) |
| Freezer | -25°C to -10°C (-13°F to 14°F) | Not specified |
| Refrigerator | 2°C to 8°C (36°F to 46°F) | Not specified |
| Cool | 8°C to 15°C (46°F to 59°F) | Not specified |
| Controlled Room Temperature | 20°C to 25°C (68°F to 77°F); excursions permitted between 15°C and 30°C.[2] | Not specified |
| Warm | 30°C to 40°C (86°F to 104°F) | Not specified |
| Excessive Heat | Above 40°C (104°F) | Not specified |
| Dry Place | Not to exceed 40% average relative humidity at 20°C.[2] | ≤ 40% RH |
Table 2: Example Conditions for Forced Degradation Studies of Related Progestins
This table outlines typical stress conditions used in forced degradation studies to establish the stability-indicating nature of analytical methods.[8]
| Stress Condition | Reagent / Condition | Duration & Temperature |
| Acid Hydrolysis | 5N Hydrochloric Acid (HCl) | 3 hours at 70°C |
| Base Hydrolysis | 2N Sodium Hydroxide (NaOH) | 1 hour at 70°C |
| Oxidation | 50% Hydrogen Peroxide (H₂O₂) | 3 hours at 70°C |
| Thermal Degradation | Dry Heat | 72 hours at 105°C |
| Photolytic Degradation | UV / Visible Light | Expose to 1.2 million lux hours |
| Humidity | High Relative Humidity | 72 hours at 25°C / 92% RH |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method
This protocol provides a general methodology for a stability-indicating assay of this compound, based on common practices for related steroids.
-
Chromatographic System:
-
Column: Reverse-phase C18 column (e.g., Inertsil ODS-3V, 150 x 4.6mm, 5µm).
-
Mobile Phase: A filtered and degassed isocratic mixture of an aqueous buffer and acetonitrile (B52724) (e.g., 60:40 v/v). The buffer could be 1.0 mL of triethylamine (B128534) in 1000 mL of water, adjusted to pH 2.5 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 240 nm.
-
Injection Volume: 20 µL.
-
-
Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Standard Solution: Accurately weigh about 28 mg of this compound reference standard into a 200 mL volumetric flask. Add 150 mL of diluent, sonicate to dissolve, and dilute to volume. Further dilute 5 mL of this solution to 20 mL with diluent to achieve a final concentration of approximately 35 µg/mL.
-
Sample Solution: Prepare sample solutions from the test formulation (e.g., dissolved tablets) in the diluent to achieve a similar target concentration as the standard solution.
-
-
Procedure:
-
Inject the standard solution multiple times to ensure system suitability (e.g., check for consistent retention times and peak areas).
-
Inject the sample solutions.
-
Calculate the amount of this compound in the sample by comparing the peak area from the sample to the peak area from the standard.
-
Monitor for any additional peaks, which may indicate degradation products.
-
Protocol 2: Forced Degradation Study
This protocol outlines a procedure to intentionally degrade a this compound sample to identify potential degradation products and validate the specificity of the HPLC method.
-
Sample Preparation: Prepare separate, accurately weighed samples of this compound API or formulation.
-
Acid Hydrolysis: To one sample, add 4 mL of 5N HCl. Heat at 70°C for 3 hours. Cool and neutralize with an appropriate base before diluting to the final concentration with diluent.
-
Base Hydrolysis: To another sample, add 4 mL of 2N NaOH. Heat at 70°C for 1 hour. Cool and neutralize with an appropriate acid before diluting.
-
Oxidative Degradation: To a third sample, add 4 mL of 50% H₂O₂. Heat at 70°C for 3 hours. Cool and dilute to volume.
-
Thermal Degradation: Expose a solid sample to dry heat at 105°C for 72 hours. After exposure, cool and prepare a solution in the diluent.
-
Photolytic Degradation: Expose a sample (solid or solution) to light providing an overall illumination of 1.2 million lux hours. Prepare a solution for analysis afterward.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method (Protocol 1).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Figure 1: General Workflow for a this compound Stability Study.
Caption: Figure 2: Troubleshooting Logic for Decreased Potency.
Caption: Figure 3: Example Degradation Pathway of a Progestin.
References
- 1. scrippslabs.com [scrippslabs.com]
- 2. uspnf.com [uspnf.com]
- 3. laiyangpackaging.com [laiyangpackaging.com]
- 4. USP <659> Packaging and Storage Requirements Explained | Sensitech Blog [sensitech.com]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 8. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US20060257472A1 - Stability of progestogen formulations - Google Patents [patents.google.com]
- 12. Norelgestromin/ethinyl estradiol intravenous infusion formulation optimization, stability and compatibility testing: A case study to overcome polysorbate 80 interference in chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A RAPID STABILITY INDICATING HPLC-METHOD FOR DETERMINATION OF NORETHISTERONE ACETATE IN PLASMA, TABLETS AND IN A MIXTURE WITH OTHER STEROIDS Original Article | Semantic Scholar [semanticscholar.org]
- 14. ijirset.com [ijirset.com]
- 15. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
Reducing background noise in Norgesterone immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during progesterone (B1679170) immunoassays, with a specific focus on reducing high background noise.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background noise in a progesterone immunoassay?
High background noise in a progesterone immunoassay can obscure results and reduce assay sensitivity.[1] The most common causes include:
-
Insufficient Washing: Inadequate removal of unbound antibodies and reagents is a primary cause of high background.[1][2][3]
-
Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate wells can lead to the binding of primary or secondary antibodies, increasing the background signal.[1][4]
-
High Antibody Concentration: Using excessively high concentrations of the primary or secondary antibody can result in non-specific binding.[4][5]
-
Antibody Cross-Reactivity: The progesterone antibody may cross-react with other structurally similar steroid hormones present in the sample, leading to a false-positive signal.[4][5][6]
-
Matrix Effects: Components within the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding, causing non-specific signal.[7][8]
-
Contaminated Reagents: The use of contaminated buffers or reagents can introduce substances that contribute to background noise.[4][5]
-
Substrate Issues: If the substrate solution is old, contaminated, or improperly prepared, it may produce a high background signal.[9]
Q2: How can I determine if my washing steps are sufficient?
Insufficient washing is a frequent cause of high background.[1] To ensure your washing is adequate, you can increase the number of wash cycles and the soaking time. For example, if the protocol suggests three washes, try increasing to five. Also, ensure that the wash buffer is completely removed after each step by inverting the plate and tapping it on absorbent paper.[1][2] If using an automated plate washer, ensure all dispensing tubes are clean and not obstructed.[2]
Q3: What should I consider when selecting a blocking buffer?
The ideal blocking buffer effectively blocks all non-specific binding sites without interfering with the specific antibody-antigen interaction.[1] Common blocking agents include Bovine Serum Albumin (BSA) and casein.[10] It is crucial to optimize the blocking buffer for your specific assay. You can test different blocking agents and concentrations to find the one that provides the lowest background and highest signal-to-noise ratio.[10] Adding a small amount of a non-ionic detergent like Tween 20 to the blocking buffer can also help reduce non-specific binding.[4]
Q4: My progesterone antibody shows cross-reactivity with other steroids. How can I mitigate this?
Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to progesterone.[5][6] To address this:
-
Select a Highly Specific Antibody: Whenever possible, choose a monoclonal antibody with documented low cross-reactivity to other relevant steroids.[11]
-
Sample Purification: If your sample contains high concentrations of cross-reacting steroids, consider a sample purification step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove these interfering compounds before the immunoassay.
-
Confirm with an Alternative Method: If significant cross-reactivity is suspected, confirm your results using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q5: What is the "matrix effect" and how can I reduce it?
The matrix effect refers to the interference caused by various components in the sample (e.g., proteins, lipids, salts) on the assay's performance.[7][12] This can lead to either an increase or decrease in the measured signal. To mitigate matrix effects:
-
Sample Dilution: Diluting your sample can often reduce the concentration of interfering substances to a level where they no longer significantly impact the assay.[13]
-
Use a Matrix-Matched Standard Curve: Prepare your standards in a matrix that is similar to your samples. For instance, if you are analyzing serum samples, prepare your standards in serum that is known to have a very low or no progesterone concentration.[13]
-
Sample Extraction: As with cross-reactivity, techniques like SPE or LLE can be employed to purify the sample and remove interfering matrix components.[14]
Troubleshooting Guide: High Background Noise
This guide provides a systematic approach to identifying and resolving the root cause of high background noise in your progesterone immunoassay.
Diagram: Troubleshooting Workflow for High Background
Caption: A step-by-step workflow for troubleshooting high background noise.
Data Presentation
Table 1: Cross-Reactivity of Common Steroids in Progesterone Immunoassays
This table summarizes the percentage of cross-reactivity of various steroid hormones with progesterone antibodies in different immunoassay kits. This data is crucial for assessing potential interferences from other endogenous or exogenous steroids.
| Steroid Hormone | Assay/Kit Manufacturer | % Cross-Reactivity | Reference |
| Progesterone | All | 100% | [6] |
| 5β-Dihydroprogesterone | Roche Elecsys Progesterone II | 18.2% | [5][6] |
| 11α-Hydroxyprogesterone | Eagle Biosciences | 100% | [6] |
| Deoxycorticosterone | Eagle Biosciences | 1.7% | [6] |
| 17-Hydroxyprogesterone | Roche Elecsys Progesterone II | Weak (0.5-4.9%) | [5][6] |
| Eagle Biosciences | 0.4% | [6] | |
| Corticosterone | Demeditec Diagnostics (RIA) | 3.87% | [6] |
| Sigma-Aldrich | 0.74% | [2][6] | |
| Pregnenolone | Eagle Biosciences | 0.2% | [6] |
| Androsterone | Sigma-Aldrich | 0.086% | [2][6] |
| Cortisone | Sigma-Aldrich | 0.11% | [2][6] |
| Testosterone (B1683101) | Abnova | 0.1% | [6] |
| Estrone | Sigma-Aldrich | 0.08% | [6] |
| Estradiol | Sigma-Aldrich | <0.01% | [6] |
Table 2: Typical Incubation Parameters for Progesterone ELISAs
This table provides a general overview of incubation times and temperatures from various commercially available progesterone ELISA kits. These parameters are a starting point and may require optimization for your specific assay.
| Assay Step | Incubation Time | Incubation Temperature | Reference |
| Sample + Antibody/Conjugate | 45 - 90 minutes | Room Temperature (18-26°C) or 37°C | [11][15][16] |
| HRP-Streptavidin Conjugate | 30 minutes | 37°C | [15] |
| Substrate | 10 - 30 minutes | Room Temperature (18-26°C) or 37°C | [15][16][17] |
Experimental Protocols
Protocol 1: Optimizing Washing Steps
Objective: To determine the optimal number of washes and soak times to minimize background without significantly reducing the specific signal.
Methodology:
-
Prepare a standard progesterone ELISA plate according to your protocol, including positive and negative controls in replicate.
-
Divide the plate into sections to test different washing conditions:
-
Section A: Standard protocol (e.g., 3 washes, no soak time).
-
Section B: Increased washes (e.g., 5 washes, no soak time).
-
Section C: Standard washes with soak time (e.g., 3 washes, 30-second soak with wash buffer in each well per wash).
-
Section D: Increased washes with soak time (e.g., 5 washes, 30-second soak).
-
-
For each wash step, add a sufficient volume of wash buffer to each well (e.g., 300-400 µL).[9]
-
After the final wash, ensure all residual buffer is removed by inverting the plate and tapping it firmly on a clean paper towel.[1]
-
Proceed with the remaining steps of your ELISA protocol (e.g., substrate addition, stopping the reaction, and reading the plate).
-
Analysis: Compare the signal-to-noise ratio for each condition. The optimal condition will have a low background in the negative control wells and a strong signal in the positive control wells.
Protocol 2: Blocking Buffer Optimization
Objective: To identify the most effective blocking buffer to reduce non-specific binding.
Methodology:
-
Coat a microplate with the capture antibody as per your standard protocol.
-
Prepare several different blocking buffers to test. Examples include:
-
1% BSA in PBS
-
3% BSA in PBS
-
1% Casein in TBS
-
A commercially available blocking buffer.
-
-
Add the different blocking buffers to replicate wells and incubate for the recommended time and temperature.
-
Wash the plate thoroughly.
-
To test the effectiveness of the blocking, add only the detection antibody (conjugated to an enzyme) to a set of wells for each blocking condition (no sample or primary antibody). This will measure the level of non-specific binding of the detection antibody.
-
In a parallel set of wells, run your complete assay with a known concentration of progesterone to ensure the blocking buffer does not interfere with specific binding.
-
Develop the plate with the substrate and measure the absorbance.
-
Analysis: The most effective blocking buffer will show the lowest signal in the wells with only the detection antibody (indicating low non-specific binding) while maintaining a strong signal in the complete assay wells.
Diagram: Cause-and-Effect of High Background Noise
Caption: Logical relationship between causes of high background noise.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. intimex.cz [intimex.cz]
- 3. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Matrix effects on an antigen immobilized format for competitive enzyme immunoassay of salivary testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a dry‐slide immunoassay for progesterone analysis in canine plasma in a clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 11. atlas-medical.com [atlas-medical.com]
- 12. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. assaygenie.com [assaygenie.com]
- 16. artekinmedikal.com.tr [artekinmedikal.com.tr]
- 17. neogen.com [neogen.com]
Technical Support Center: Optimizing HPLC Separation of Norgestimate and its Metabolites
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the High-Performance Liquid Chromatography (HPLC) separation of Norgestimate (B1679921) and its key metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of Norgestimate and its metabolites.
Q1: Why am I seeing poor peak resolution between Norgestimate and its metabolites, particularly 17-deacetylnorgestimate?
A1: Poor resolution is a common challenge due to the structural similarity of these compounds. Several factors can be optimized:
-
Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer are critical. If using acetonitrile (B52724), try systematically decreasing the concentration in 2% increments to increase retention and improve separation.[1] Alternatively, switching the organic modifier to methanol (B129727) can alter selectivity, as it interacts differently with the analytes and the stationary phase.[1]
-
Gradient Elution: For complex separations involving a parent drug and multiple metabolites, a shallow gradient elution can be more effective than an isocratic method.[1] A slow, gradual increase in organic solvent strength often enhances the resolution between closely eluting compounds.[1]
-
Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the interaction time between the analytes and the stationary phase, which can improve resolution.[1]
-
Column Temperature: Adjusting the column temperature can alter elution patterns. Lowering the temperature may enhance differential interactions with the stationary phase, potentially improving the separation of isomers and related substances.[1][2]
Q2: My Norgestimate peak is tailing. What are the likely causes and solutions?
A2: Peak tailing can compromise peak integration and quantification. Common causes include:
-
Column Choice: Steroid compounds can interact with free silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase. Using a modern, high-purity, end-capped C8 or C18 column can minimize these secondary interactions.[1]
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak shape distortion. Try diluting your sample and reinjecting it to see if the tailing improves.[1]
-
Column Contamination: Impurities from previous injections can build up on the column, creating active sites that cause tailing. Flush the column with a strong solvent, such as 100% acetonitrile or isopropanol, to remove strongly retained contaminants.[1]
Q3: I am struggling to separate the syn and anti isomers of Norgestimate. What should I do?
A3: The presence of syn and anti isomers of the oxime group in Norgestimate adds a layer of complexity to the separation. A stability-indicating method must be able to separate these isomers.[3][4][5]
-
Optimize Selectivity: This is primarily a selectivity challenge. Experiment with different mobile phase compositions. A mobile phase containing tetrahydrofuran (B95107) (THF), such as water:tetrahydrofuran:methanol (65:25:10 v/v/v), has been shown to be effective in separating the isomers on a reversed-phase column.[3][4][5]
-
Stationary Phase: Consider a phenyl-based stationary phase. The pi-pi interactions offered by a phenyl column can provide alternative selectivity for compounds with aromatic features and isomers compared to standard alkyl (C8, C18) phases.[1]
Q4: My analyte signal is low and inconsistent, especially when using LC-MS. What could be the problem?
A4: Low and variable signals in LC-MS analysis are often due to ion suppression from matrix components.
-
Sample Preparation: The method of sample preparation is critical. For complex matrices like plasma, protein precipitation is often insufficient for removing phospholipids, a major cause of ion suppression. Solid-Phase Extraction (SPE) is a more robust method that provides cleaner extracts and higher analyte recovery.[6][7] A hydrophilic-lipophilic balanced (HLB) SPE cartridge is often recommended.[6]
-
Chromatography: Ensure that the chromatographic method separates the analytes from the regions where matrix components elute, which is often at the beginning of the run. Adjusting the gradient can help move the analyte peak away from the solvent front.[6]
-
Internal Standards: Use a stable isotope-labeled internal standard (SIL-IS) for Norgestimate or its main metabolite. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate and precise quantification based on the analyte-to-IS ratio.[6]
Metabolic Pathway and Experimental Workflow
Norgestimate is a prodrug that is rapidly metabolized in the body. Understanding this pathway is key to developing a comprehensive analytical method. The primary active metabolite is 17-deacetylnorgestimate (also known as norelgestromin), with levonorgestrel (B1675169) being a less prominent but also active metabolite.[8][9]
Caption: Metabolic conversion of Norgestimate to its primary active metabolites.
A typical workflow for analyzing Norgestimate and its metabolites from a biological matrix involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for Norgestimate metabolite analysis.[8]
Data Presentation: HPLC Method Parameters
The following tables summarize typical starting conditions for the HPLC separation of Norgestimate and its related compounds. Optimization is often required based on the specific instrument, column, and sample matrix.
Table 1: Example HPLC Methods for Norgestimate Analysis
| Parameter | Method 1 (Isocratic - Isomer Separation) | Method 2 (Gradient - Impurity Profiling) |
| Stationary Phase | Reversed-Phase C18 or C8, 5 µm | Sub-2 µm Fused Core C8[2][10] |
| Column Dimensions | 250 x 4.6 mm | 150 x 4.6 mm[2][5][10] |
| Mobile Phase | Water:THF:Methanol (65:25:10 v/v/v)[3] | A: Water, B: Acetonitrile[2][5][10] |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[2][5][10] |
| Detection (UV) | 230 nm[2][10] | 230 nm[2][10] |
| Column Temp. | 30 °C | 25 °C[2] |
| Key Feature | Separation of syn and anti isomers[3][5] | Separation from potential impurities[2][5][10] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Resolution
Objective: To improve the chromatographic resolution between Norgestimate and 17-deacetylnorgestimate by systematically adjusting the mobile phase.
Materials:
-
HPLC-grade Water, Acetonitrile, and Methanol
-
Norgestimate and 17-deacetylnorgestimate reference standards
-
HPLC system with UV or MS detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
Procedure:
-
Initial Conditions:
-
Prepare a mobile phase of Acetonitrile:Water (50:50 v/v).
-
Set the flow rate to 1.0 mL/min and column temperature to 30°C.
-
Equilibrate the column for at least 20 minutes.
-
Prepare a standard solution containing both Norgestimate and 17-deacetylnorgestimate in the mobile phase.
-
-
Solvent Strength Adjustment:
-
Inject the standard and record the chromatogram.
-
If resolution is poor, decrease the acetonitrile concentration in 2% increments (e.g., to 48:52, then 46:54 Acetonitrile:Water) and reinject.[1]
-
Observe the increase in retention time and the corresponding change in resolution.
-
-
Solvent Selectivity Adjustment:
-
If adjusting solvent strength is insufficient, switch the organic modifier to methanol.
-
Prepare a mobile phase of Methanol:Water (60:40 v/v). Note: Methanol is a weaker solvent, so a higher proportion is needed to achieve similar retention times as acetonitrile.[1]
-
Equilibrate the column thoroughly with the new mobile phase for at least 30 minutes.
-
Inject the standard and compare the selectivity and resolution to the results from the acetonitrile mobile phase.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To extract Norgestimate and its metabolites from human plasma while minimizing matrix effects for LC-MS/MS analysis.[6][8]
Materials:
-
Human plasma sample
-
Internal standard solution (e.g., Norgestimate-d6)
-
HPLC-grade Methanol, Water, Ethyl Acetate (B1210297)
-
Polymeric reversed-phase SPE cartridges (e.g., HLB, 30 mg/1 mL)
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard solution and vortex briefly.[8]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.[6][8]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, consistent rate.[8]
-
Washing:
-
Drying: Dry the SPE cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.[8]
-
Elution: Elute the analytes using 1 mL of ethyl acetate or another suitable organic solvent.[8]
-
Evaporation & Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition for LC-MS/MS analysis.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination of norgestimate and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Norgestimate and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Cross-reactivity issues in Norgesterone antibody-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding cross-reactivity issues encountered in antibody-based assays designed to measure norgestimate (B1679921) and its metabolites. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing unexpectedly high concentrations of norgestimate in my samples?
A1: It is highly probable that you are observing cross-reactivity from other structurally similar compounds present in your sample. Norgestimate itself is rapidly and extensively metabolized in the body and is often undetectable in urine.[1][2] Therefore, immunoassays for norgestimate are typically designed to detect its major active metabolites, norelgestromin (B1679859) (17-deacetylnorgestimate) and norgestrel (B7790687).[1][2][3] These metabolites have a high degree of structural similarity to other endogenous and synthetic steroids, which can lead to their erroneous detection by the assay antibody, resulting in falsely elevated readings. Compounds producing cross-reactivity in steroid hormone immunoassays generally have a high degree of structural similarity to the target hormone.[4]
Q2: What are the primary metabolites of norgestimate I should be aware of?
A2: Norgestimate undergoes rapid first-pass metabolism in the gastrointestinal tract and liver. The primary active metabolites are:
It is crucial to know which metabolite your antibody is designed to detect, as this will influence the potential cross-reactants.
Q3: Which compounds are most likely to cross-react in a norgestimate immunoassay?
A3: Based on structural similarity, the most likely cross-reactants in an immunoassay targeting norgestimate metabolites (norelgestromin and norgestrel) include other synthetic progestins and endogenous steroid hormones. While specific cross-reactivity data for norgestimate antibodies is not widely published, data from progesterone (B1679170) and testosterone (B1683101) immunoassays can provide insights.[4][6]
Potential cross-reactants include:
-
Levonorgestrel (B1675169): As norgestrel is a metabolite of norgestimate, levonorgestrel (the active isomer of norgestrel) will show very high cross-reactivity.
-
Norethindrone: A progestin commonly found in oral contraceptives with a similar core structure.[4]
-
Other synthetic progestins: Such as gestodene, desogestrel, and medroxyprogesterone.
-
Endogenous steroids: Progesterone, 17α-hydroxyprogesterone, and testosterone and its metabolites may also exhibit some degree of cross-reactivity depending on the specificity of the antibody.[4]
Q4: How can I confirm that cross-reactivity is affecting my results?
A4: To confirm cross-reactivity, you can perform a spike-and-recovery experiment using purified standards of the suspected cross-reacting compounds. By adding known concentrations of these compounds to your sample matrix and observing the signal in your assay, you can determine the percentage of cross-reactivity.
Q5: Are there assay formats that are less susceptible to cross-reactivity?
A5: While all immunoassays are susceptible to some degree of cross-reactivity, competitive immunoassays, which are common for small molecules like steroids, are particularly prone to this issue. Non-competitive sandwich assays, if feasible for the target molecule, can offer higher specificity due to the use of two antibodies that bind to different epitopes. However, for haptens like steroids, competitive assays are the standard. The specificity of any immunoassay is ultimately determined by the unique characteristics of the antibody used.
Troubleshooting Guide
Issue: Higher-Than-Expected Norgestimate Concentrations
This is a common problem in competitive immunoassays for steroid hormones and is often attributable to a lack of antibody specificity.
Potential Cause 1: Cross-reactivity with structurally similar compounds.
-
Troubleshooting Steps:
-
Identify Potential Cross-Reactants: Review the literature and the known composition of your samples to identify any structurally similar steroids that may be present. Refer to the table of potential cross-reactants below.
-
Perform a Cross-Reactivity Assessment: Follow the experimental protocol outlined in the "Experimental Protocols" section to quantify the percentage of cross-reactivity for suspected interfering compounds.
-
Sample Purification: If a significant cross-reactant is identified, consider implementing a sample purification step, such as solid-phase extraction (SPE) or liquid chromatography (LC), prior to the immunoassay to remove the interfering compound.
-
Consult the Assay Manufacturer: Contact the technical support for your assay kit to inquire about known cross-reactants and their reported levels of interference.
-
Potential Cause 2: Matrix Effects.
-
Troubleshooting Steps:
-
Perform a Matrix Effect Evaluation: Prepare a calibration curve in the sample matrix and compare it to the calibration curve prepared in the standard diluent. A significant difference in the slopes of the curves indicates the presence of matrix effects.
-
Sample Dilution: Dilute your samples to minimize the concentration of interfering substances. Ensure that the diluted sample concentration still falls within the dynamic range of the assay.
-
Use a Stripped Matrix: If possible, use a "stripped" version of your sample matrix (e.g., charcoal-stripped serum) to prepare your standards and calibration curve.
-
Data Presentation
Table 1: Inferred Potential Cross-Reactants for Norgestimate Metabolite Immunoassays
Disclaimer: This table is based on structural similarity and cross-reactivity data from related progestin and progesterone immunoassays. Actual cross-reactivity will depend on the specific antibody used.
| Compound | Chemical Class | Potential for Cross-Reactivity | Rationale / Notes |
| Norelgestromin | Progestin (Metabolite) | High (Target Analyte) | Primary active metabolite of norgestimate. |
| Norgestrel/Levonorgestrel | Progestin (Metabolite) | High (Target Analyte) | Active metabolite of norgestimate. |
| Norethindrone | Progestin | High | Structurally similar 19-nortestosterone derivative.[4] |
| Gestodene | Progestin | Moderate to High | Structurally similar gonane (B1236691) progestin. |
| Desogestrel | Progestin | Moderate to High | Structurally similar gonane progestin. |
| Medroxyprogesterone Acetate | Progestin | Low to Moderate | Pregnane derivative, less similar than gonanes. |
| Progesterone | Endogenous Steroid | Low to Moderate | The parent steroid for many progestins. |
| 17α-Hydroxyprogesterone | Endogenous Steroid | Low | Precursor to other steroids.[4] |
| Testosterone | Endogenous Steroid | Low | Norgestimate is a derivative of 19-nortestosterone. |
Table 2: Example Cross-Reactivity Data for a Progesterone Immunoassay (Roche Elecsys Progesterone II)
This data is provided as an example of typical cross-reactivity seen in steroid immunoassays and can help inform the selection of potential cross-reactants to test in a norgestimate assay.
| Compound | Concentration Tested (ng/mL) | Percent Cross-Reactivity (%) |
| 5β-Dihydroprogesterone | 1000 | 18.2 |
| 17-Hydroxyprogesterone | 1000 | 1.1 |
| 5α-Pregnan-3-ol-20-one | 1000 | 1.0 |
| 5α-Pregnan-3,20-dione | 1000 | 0.8 |
| Medroxyprogesterone | 1000 | 0.5 |
| Pregnanolone | 1000 | 0.5 |
Data adapted from a study on the cross-reactivity of steroid hormone immunoassays.[4]
Experimental Protocols
Protocol: Assessment of Cross-Reactivity in a Competitive ELISA
Objective: To determine the percent cross-reactivity of a potential interfering compound in a competitive ELISA for a norgestimate metabolite.
Materials:
-
Competitive ELISA kit for the norgestimate metabolite of interest.
-
Purified standards of the norgestimate metabolite (target analyte).
-
Purified standards of the potential cross-reacting compounds.
-
Assay buffer and other reagents provided with the ELISA kit.
-
Microplate reader.
Methodology:
-
Prepare a Standard Curve for the Target Analyte:
-
Prepare a series of dilutions of the norgestimate metabolite standard in the assay buffer to create a standard curve (e.g., from 0.1 to 100 ng/mL).
-
Run the standard curve in the ELISA as per the manufacturer's instructions.
-
Plot the absorbance (or other signal) versus the concentration and determine the 50% inhibitory concentration (IC50) of the target analyte. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
-
Prepare Dilutions of the Potential Cross-Reactant:
-
Prepare a series of dilutions of the potential cross-reacting compound in the assay buffer. The concentration range should be wide enough to potentially achieve 50% inhibition.
-
-
Run the Cross-Reactant in the Assay:
-
Add the dilutions of the potential cross-reactant to the ELISA plate in place of the standard.
-
Follow the ELISA protocol as for the standard curve.
-
-
Calculate the IC50 of the Cross-Reactant:
-
Plot the absorbance (or other signal) versus the concentration of the cross-reactant and determine its IC50.
-
-
Calculate the Percent Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Interpretation: A higher percentage indicates a greater degree of cross-reactivity.
Visualizations
Caption: Principle of a competitive immunoassay and potential cross-reactivity.
Caption: Troubleshooting workflow for high norgestimate assay signals.
References
- 1. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Norgestimate - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Norgesterone Period Delay Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with norgesterone (norethisterone) in period delay experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound in delaying menstruation?
This compound, a synthetic progestin, mimics the action of endogenous progesterone (B1679170).[1] By binding to progesterone receptors (PGR), it maintains high progestin activity, which sustains the decidualized endometrial lining and prevents the hormonal decline that triggers menstruation.[1][2][3] This action prevents the shedding of the uterine lining, thus delaying the onset of a period.[1]
Q2: What is a standard starting protocol for inducing period delay with this compound in a clinical research setting?
A typical regimen involves administering 5 mg of norethisterone three times daily, for a total daily dose of 15 mg.[4][5][6] Treatment should commence at least three days prior to the anticipated onset of menstruation and continue for the desired duration of delay.[5][6][7] Menstruation is expected to occur 2-3 days after cessation of treatment.[5][6]
Q3: Why is breakthrough bleeding or spotting occurring despite administering this compound?
Breakthrough bleeding is a known side effect and can occur for several reasons:
-
Incorrect Timing: Starting the administration of this compound less than three days before the expected period may not be sufficient to stabilize the endometrium.[7] For maximum effectiveness, especially in preventing breakthrough bleeding, initiating treatment earlier in the cycle (e.g., by day 12) may be more effective.[4]
-
Insufficient Dosage: Missed doses or an inadequate total daily dose can lead to a drop in progestin levels, triggering spotting.
-
Subject Variability: There are large inter-subject variations in the pharmacokinetics of norethisterone, including a 3- to 5-fold variability in elimination half-life and bioavailability, which can affect drug efficacy.[8]
-
Drug Interactions: Concomitant use of medications that induce hepatic enzymes, such as certain antiepileptics (e.g., phenytoin, carbamazepine) or herbal supplements like St. John's Wort, can increase the metabolism of norethisterone and reduce its effectiveness.[9]
Q4: Can this compound be used as a contraceptive in our experimental design?
No. At the doses typically used for menstrual delay (e.g., 15 mg/day), norethisterone does not reliably inhibit ovulation and should not be considered a contraceptive method.[4][5][6] Additional contraceptive measures are necessary if preventing pregnancy is a required parameter of the study.[5]
Q5: Are there alternative progestins to consider if this compound is not effective?
Yes, medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is an alternative that can be used to delay menstruation, often at a dose of 10mg two to three times daily.[5][10] MPA is a pure progestin, whereas norethisterone is partially metabolized to ethinyl estradiol.[5][11] This makes MPA a potentially better option for subjects with contraindications to estrogens, such as those with a higher risk of venous thromboembolism (VTE).[5][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo or in vitro experiments involving this compound for period delay or endometrial decidualization studies.
Issue 1: Complete Failure to Delay Menstruation in In Vivo Models
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing Schedule | Verify that administration started at least 3 days before the expected menses. For animal models with shorter cycles, this window may need to be adjusted based on baseline cycle data. |
| Sub-optimal Bioavailability | Review the administration route and vehicle. Oral bioavailability of norethisterone averages 64% but can be as low as 47% and is subject to significant inter-individual variation.[12] Ensure the formulation is appropriate for the chosen administration route to maximize absorption. |
| Irregular Cycles in Subjects | Subjects with highly variable cycle lengths have lower success rates in achieving predictable menstrual timing (82% vs 87% in women with regular cycles).[6] Pre-screen subjects and exclude those with highly irregular cycles to improve experimental consistency. |
| Underlying Medical Conditions | Ensure subjects are properly screened for contraindications such as a history of thromboembolism, active liver disease, or undiagnosed vaginal bleeding, which could interfere with the experiment's outcome and subject safety.[6] |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Pharmacokinetic Variability | The half-life of norethisterone can range from 5 to 12 hours.[9] This inherent biological variability can lead to different outcomes between subjects on the same dosing regimen.[8] Consider measuring serum levels of norethisterone in a subset of the study population to correlate drug exposure with outcomes. |
| Subject-Specific Factors | Factors such as body weight, metabolism, and concurrent medications can influence drug efficacy.[10] Document these variables meticulously and use them as covariates in the statistical analysis. |
| Animal Model Stress | In preclinical models, stress from handling or housing conditions can alter the estrous cycle. Ensure a stable and low-stress environment for the animals and allow for an adequate acclimatization period before starting the experiment. |
Issue 3: Inconsistent Results in In Vitro Decidualization Assays
| Possible Cause | Troubleshooting Step |
| Cell Culture Viability | Ensure primary endometrial stromal cells are of low passage number and exhibit the correct fibroblastic morphology before inducing decidualization. |
| Hormone Concentration | The optimal progesterone concentration for in vitro decidualization can be variable.[13][14] Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line or primary cell source. |
| Reagent Potency | Prepare fresh hormone solutions for each experiment. Progesterone and its synthetic analogs can be unstable in solution over time. Verify the purity and activity of the this compound batch being used. |
| Insufficient Decidualization Period | Decidualization is a process that occurs over several days. Ensure the culture period is long enough (e.g., 7-14 days) to observe morphological changes and the expression of decidualization markers like prolactin (PRL) and IGFBP1.[1][15] |
Data Presentation
Table 1: Comparative Efficacy of Menstrual Delay Agents
| Agent | Dosage Regimen | Success Rate (Period Delay) | Incidence of Breakthrough Bleeding | Key Considerations |
| Norethisterone | 5 mg, three times daily | 82% (overall), 87% (in regular cycles)[6] | 8%[4][6] | Partially metabolized to ethinyl estradiol.[5] |
| Combined Oral Contraceptives | Standard cyclic use | Not applicable for direct comparison | 43%[4][6] | Higher VTE risk compared to progestin-only methods. |
| Medroxyprogesterone Acetate | 10 mg, two to three times daily | Effective, but specific rates vary | Can occur, but generally effective for heavy bleeding[5][10] | No conversion to estrogen; preferred if estrogens are contraindicated.[10][11] |
Table 2: Pharmacokinetic Parameters of Oral Norethisterone
| Parameter | Value | Reference |
| Mean Oral Bioavailability | 64% (range: 47-73%) | [12] |
| Mean Elimination Half-life (t1/2) | 7.6 hours (range: 5.2-12.8 hours) | [8][9][12] |
| Time to Peak Plasma Concentration | 1-3 hours | [9] |
| Plasma Protein Binding | 95% | [16] |
Experimental Protocols
Protocol 1: In Vivo Menstrual Delay in a Mouse Model
This protocol is adapted from established methods for inducing menstruation-like changes in mice.[17]
-
Animal Model: Ovariectomized C57BL/6 mice.
-
Hormonal Priming:
-
Administer 17β-estradiol daily for 3 days to prime the uterus.
-
Follow with a combination of 17β-estradiol and progesterone for 3 days to induce endometrial proliferation.
-
-
Decidualization Induction:
-
On the third day of combined hormone treatment, induce decidualization by intrauterine injection of sesame oil.
-
-
This compound Administration:
-
Following decidualization induction, begin administration of this compound at the desired experimental dose (e.g., via subcutaneous injection or oral gavage). The vehicle should be appropriate for the administration route (e.g., corn oil for subcutaneous injection).
-
Continue daily administration for the planned duration of the experiment.
-
-
Assessment:
-
Monitor for vaginal bleeding daily after the expected time of progesterone withdrawal (in control groups).
-
At the end of the experiment, collect uterine tissue for histological analysis to assess the maintenance of the decidualized state.
-
Protocol 2: In Vitro Decidualization of Human Endometrial Stromal Cells (HESCs)
This protocol is based on standard methods for inducing decidualization in cultured primary HESCs.[3][15]
-
Cell Culture:
-
Culture primary HESCs isolated from endometrial biopsies in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
-
Decidualization Induction:
-
Culture Maintenance:
-
Culture the cells for 7-14 days, changing the medium every 2-3 days.
-
-
Assessment of Decidualization:
-
Morphology: Observe for the characteristic transformation from fibroblastic spindle-shaped cells to larger, rounded, epithelioid-like cells.[15]
-
Biomarker Analysis: Measure the secretion of decidualization markers, such as prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP1), in the culture supernatant using ELISA. Analyze gene expression of these markers using qRT-PCR.
-
Visualizations
Caption: this compound signaling pathway for endometrial maintenance.
Caption: Troubleshooting flowchart for failed period delay experiments.
Caption: General experimental workflow for an in vivo period delay study.
References
- 1. researchgate.net [researchgate.net]
- 2. Progesterone-Regulated Endometrial Factors Controlling Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hormonal regulation of human endometrial stromal cells in culture: an in vitro model for decidualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. gpnotebook.com [gpnotebook.com]
- 6. droracle.ai [droracle.ai]
- 7. Choosing a medicine to delay periods – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 8. Pharmacokinetics of norethisterone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicines.org.uk [medicines.org.uk]
- 10. The Progestin Revolution: progestins are arising as the dominant players in the tight interlink between contraceptives and bleeding control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Norethisterone - Wikipedia [en.wikipedia.org]
- 13. In-Vitro Decidualization With Different Progesterone Concentration: Development of a Hormone-Responsive 3D Endometrial Tissue Using Rat Endometrial Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Norethisterone - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 17. Mouse model of menstruation: An indispensable tool to investigate the mechanisms of menstruation and gynaecological diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Norgesterone Purification
Welcome to the Technical Support Center for Norgesterone purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control during the crystallization of this compound?
A1: The level of supersaturation is the most critical factor. Inadequate control over supersaturation can lead to the formation of excessively large or undesirably fine crystals, impacting purity and downstream processing. Techniques like anti-solvent addition, controlled cooling, and evaporation can help maintain optimal supersaturation.
Q2: How can I avoid the formation of different polymorphic forms of this compound during crystallization?
A2: Progesterone (B1679170), a closely related steroid, is known to exhibit polymorphism. To control this, consider the use of specific polymers to induce the crystallization of the desired form. Additionally, the introduction of structurally related molecules as additives can help stabilize a specific polymorph.[1]
Q3: What are the common causes of peak tailing or fronting in the HPLC analysis of this compound?
A3: Poor peak shape in HPLC can be caused by several factors including column overload, secondary interactions with the stationary phase, or excess void volume in the column connections. Ensure your sample is not too concentrated and that all fittings are secure. The pH of the mobile phase should also be optimized to be at least 2 units away from the pKa of this compound.
Q4: My this compound product is unstable on the silica (B1680970) gel column. What are my options?
A4: If your compound degrades on silica gel, you can try using a less acidic stationary phase like alumina (B75360) or florisil. Alternatively, you can deactivate the silica gel by treating it with a base to reduce its acidity before performing the chromatography.
Q5: What is the best way to remove fine particles before crystallization?
A5: Sterile filtration is a crucial step to remove microorganisms and particulates. Using a filter with a 0.22 micrometer pore size is effective for removing most bacterial contaminants. Ensure the filter material is compatible with your solvent.
Troubleshooting Guides
Crystallization Issues
| Problem | Probable Cause | Solution |
| Low Yield | Incomplete precipitation due to sub-optimal solvent/anti-solvent ratio or temperature. | Optimize the solvent system and cooling profile. Ensure the final temperature is low enough for complete precipitation. |
| This compound degrading at high temperatures during dissolution. | Avoid prolonged exposure to high temperatures. Consider using a lower boiling point solvent. | |
| Poor Purity | Impurities co-precipitating with the product. | Perform a pre-purification step like column chromatography. Optimize the crystallization conditions (e.g., slower cooling rate) to allow for more selective crystallization. |
| Formation of undesired polymorphs which may trap impurities. | Screen different solvents and additives to favor the formation of the desired polymorph.[1] | |
| Inconsistent Crystal Size | Uncontrolled nucleation and crystal growth. | Control the rate of supersaturation. Seeding the solution with crystals of the desired size and morphology can promote uniform growth. |
| Oily Product or Failure to Crystallize | Presence of impurities inhibiting crystallization. | Purify the crude product before crystallization. Try different solvent systems. |
| Solution is not sufficiently supersaturated. | Increase the concentration of the product or add an anti-solvent. |
Chromatography Problems
| Problem | Probable Cause | Solution |
| High Backpressure | Clogged column frit or tubing. | Filter all samples and mobile phases before use. If pressure is still high, reverse the column flow to wash out particulates. If the problem persists, replace the column frit. |
| Sample is too viscous. | Dilute the sample or dissolve it in a less viscous solvent. | |
| Variable Retention Times | Inconsistent mobile phase composition. | Ensure accurate mixing of mobile phase components. Use a mobile phase with a buffer if pH control is critical. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| No Peaks Detected | No sample injected or detector issue. | Verify the injection process and ensure the detector is turned on and functioning correctly. |
| Compound is not eluting from the column. | The mobile phase may be too weak. Increase the strength of the eluting solvent. | |
| Split Peaks | Channeling in the column bed or a partially blocked frit. | Replace the column. Ensure proper sample dissolution in the mobile phase. |
Filtration Failures
| Problem | Probable Cause | Solution |
| Slow Filtration Rate | Clogged filter due to high particulate load. | Use a pre-filter to remove larger particles before the final sterile filtration. |
| Filter is not compatible with the solvent, causing swelling. | Check the chemical compatibility of the filter membrane with your solvent. | |
| Filter Rupture | Excessive pressure differential across the membrane. | Monitor the pressure during filtration and do not exceed the manufacturer's recommended limit. |
| Product Loss | Adsorption of this compound onto the filter membrane. | Select a filter with low protein/steroid binding properties. Pre-wetting the filter with the solvent can also help minimize adsorption. |
Quantitative Data
The following table summarizes purification data for Progesterone, a structurally similar steroid, which can be used as a reference for optimizing this compound purification.
| Purification Step | Purity (by HPLC) | Yield | Reference |
| Crude Product | ~95.0% | 90% | [2] |
| After Crystallization (Ethanol) | 97.7% | 92% | [2] |
| After Chemical Wash & Crystallization 1 | 99.6% | 93% | [3] |
| After Chemical Wash & Crystallization 2 | 99.5% | 94% | [2] |
| After Chemical Wash & Crystallization 3 | 99.6% | 95.6% | [2] |
Experimental Protocols
Protocol 1: this compound Purification by Crystallization (Adapted from Progesterone Purification)
This protocol is adapted from established methods for progesterone purification and is expected to be effective for this compound due to their structural similarities.
Materials:
-
Crude this compound
-
Ethyl acetate (B1210297)
-
Sodium hypochlorite (B82951) solution
-
10% Potassium carbonate solution
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolution: In a reaction vessel, dissolve 10g of crude this compound in 80-100g of ethyl acetate by heating to 40-50°C with stirring.[3]
-
Impurity Removal:
-
Washing:
-
Add 1g of 10% potassium carbonate solution to the ethyl acetate layer and stir for 30-60 minutes. Allow to settle for 15-30 minutes and remove the aqueous layer.[3]
-
Wash the ethyl acetate layer with 30-40g of deionized water by stirring for 30-60 minutes. Allow to settle and remove the aqueous layer. Repeat the water wash until the ethyl acetate layer is neutral.[3]
-
-
Crystallization:
-
Isolation and Drying:
-
Filter the crystals using a vacuum filter.
-
Dry the purified this compound crystals in an oven at 60-70°C.
-
Protocol 2: HPLC Analysis of this compound
This protocol provides a general method for analyzing the purity of this compound.
Materials:
-
Purified this compound sample
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
C8 or C18 HPLC column (e.g., Thermo Scientific™ Syncronis™ C8, 3µm)[4]
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio should be optimized for your specific column and system, but a starting point could be 50:50 (v/v).
-
Sample Preparation: Accurately weigh and dissolve a small amount of the purified this compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
HPLC Conditions:
-
Column: C8 or C18, 3-5 µm particle size.
-
Mobile Phase: Acetonitrile/Water (isocratic or gradient).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: ~240-250 nm.
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area of the this compound peak relative to the total area of all peaks.
Visualizations
This compound Purification Workflow
Caption: A generalized workflow for the purification of this compound.
This compound Signaling Pathway
This compound, as a progestin, exerts its biological effects by activating the progesterone receptor (PR).
Caption: Genomic signaling pathway of this compound via the Progesterone Receptor.
References
- 1. The polymorphism of progesterone: stabilization of a 'disappearing' polymorph by co-crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN112390841B - Purification method of progesterone - Google Patents [patents.google.com]
- 3. CN112250727A - Purification method of progesterone - Google Patents [patents.google.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Mitigating Norgestimate-Induced Cytotoxicity in Cell Lines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address Norgestimate-induced cytotoxicity in your cell line experiments.
Norgestimate, a synthetic progestin, is widely used in research. However, like many bioactive compounds, it can exhibit cytotoxic effects in vitro, which can interfere with experimental outcomes. This guide offers insights into the potential mechanisms of Norgestimate-induced cytotoxicity and provides actionable strategies for its mitigation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures after treatment with Norgestimate. Is this expected?
A1: Yes, Norgestimate and its active metabolites, norelgestromin (B1679859) and levonorgestrel, can induce cytotoxicity in various cell lines. The extent of cell death can depend on the cell type, concentration of Norgestimate used, and the duration of exposure. It is crucial to determine the cytotoxic profile of Norgestimate in your specific cell model.
Q2: What is the likely mechanism of Norgestimate-induced cell death?
A2: Evidence suggests that Norgestimate and its metabolites can induce apoptosis, a form of programmed cell death. This process may be initiated through the "intrinsic pathway," which involves mitochondrial stress and the "extrinsic pathway," initiated by external cell signals. Key events include:
-
Induction of Oxidative Stress: Synthetic progestins have been linked to an increase in reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[1][2]
-
Mitochondrial Dysfunction: Increased ROS can lead to mitochondrial membrane permeabilization, a critical step in the intrinsic apoptotic pathway.
-
Caspase Activation: Apoptosis is executed by a cascade of enzymes called caspases. Studies on levonorgestrel, an active metabolite of Norgestimate, have shown activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3).[3]
-
Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for cell survival. Levonorgestrel has been shown to downregulate the anti-apoptotic protein Bcl-2.[3][4]
Q3: How can we reduce or mitigate Norgestimate-induced cytotoxicity in our experiments?
A3: Several strategies can be employed to mitigate Norgestimate's cytotoxic effects:
-
Dose-Response Optimization: Conduct a thorough dose-response study to identify the optimal concentration of Norgestimate that achieves the desired biological effect with minimal cytotoxicity.
-
Time-Course Experiments: Determine if shorter exposure times can produce the intended effect while reducing cell death.
-
Use of Antioxidants: Since oxidative stress may play a role, co-treatment with antioxidants could be beneficial. While specific data for Norgestimate is limited, antioxidants have been shown to mitigate cytotoxicity induced by other compounds. Potential antioxidants to consider include:
-
Serum Concentration: The concentration of serum in your culture medium can influence the effective concentration and toxicity of compounds. Experiment with different serum percentages.[7]
Q4: Are there specific inhibitors that can be used to block Norgestimate-induced apoptosis?
A4: If you have identified that apoptosis is the primary mode of cell death, you can use pan-caspase inhibitors, such as Z-VAD-FMK, to block the apoptotic cascade and confirm its role. Specific inhibitors for upstream signaling molecules could also be used once the pathway is better characterized in your system.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results
High variability between replicate wells can mask the true effect of Norgestimate.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples as they are prone to evaporation. Fill perimeter wells with sterile PBS or media.[7] |
| Compound Precipitation | Visually inspect the culture medium for any signs of Norgestimate precipitation, especially at higher concentrations. Ensure proper dissolution in a suitable solvent (e.g., DMSO) and that the final solvent concentration is non-toxic to the cells (typically <0.5%).[7] |
| Inconsistent Incubation Times | Standardize all incubation times for cell seeding, compound treatment, and assay reagent addition across all experiments.[7] |
Problem 2: Low Signal or Unexpected Results in Cell Viability Assays (e.g., MTT, WST-1)
Low absorbance readings or results that don't align with observed cell morphology can be frustrating.
| Potential Cause | Troubleshooting Step |
| Low Cell Density | The number of viable cells may be too low to generate a detectable signal. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[7] |
| Reagent Interference | Norgestimate may directly interfere with the assay chemistry. Run a cell-free control with Norgestimate and the assay reagent to check for any chemical interactions. |
| Metabolic Changes | Norgestimate might alter the metabolic state of the cells without directly killing them, affecting assays that measure metabolic activity. Consider using a cytotoxicity assay based on a different principle, such as a membrane integrity assay (LDH release) or a direct cell counting method. |
| Microbial Contamination | Bacterial or fungal contamination can interfere with tetrazolium-based assays. Visually inspect plates for any signs of contamination.[7] |
Quantitative Data Summary
Direct quantitative data on Norgestimate-induced cytotoxicity is limited in the public domain. However, data from studies on its active metabolite, levonorgestrel, and the natural progestin, progesterone, can provide some guidance. It is crucial to determine the IC50 value for Norgestimate in your specific cell line and experimental conditions.
Table 1: Illustrative IC50 Values for Progestins in Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Progesterone | T47-D (Breast Cancer) | Not Specified | 72 | ~10 |
| Progesterone | MUC-1 (Adrenocortical Carcinoma) | MTT | Not Specified | 67.58 |
| Progesterone | ACC115m (Adrenocortical Carcinoma) | MTT | Not Specified | 51.76 |
Note: This data is provided for illustrative purposes and may not be directly transferable to your experimental system.
Experimental Protocols
Protocol 1: Determining the IC50 of Norgestimate using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Norgestimate.
Materials:
-
Target cell line
-
Complete culture medium
-
Norgestimate
-
DMSO (or other suitable solvent)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Norgestimate in a suitable solvent. Create a series of dilutions of Norgestimate in complete culture medium.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of Norgestimate. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the Norgestimate concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line
-
Norgestimate
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Norgestimate for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizing Signaling Pathways and Workflows
Hypothesized Signaling Pathway of Norgestimate-Induced Apoptosis
This diagram illustrates a potential signaling cascade leading to apoptosis upon Norgestimate treatment, integrating findings related to its active metabolite, levonorgestrel.
Caption: Hypothesized Norgestimate-induced apoptotic pathway.
Experimental Workflow for Assessing Cytotoxicity and Mitigation
This workflow outlines a logical sequence of experiments to characterize and mitigate Norgestimate-induced cytotoxicity.
Caption: Workflow for cytotoxicity assessment and mitigation.
Troubleshooting Logic for High Background in LDH Assay
This diagram provides a decision-making process for troubleshooting high background signal in a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay.
Caption: Troubleshooting high background in LDH assays.
References
- 1. Oxidative Stress Is Increased in Combined Oral Contraceptives Users and Is Positively Associated with High-Sensitivity C-Reactive Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood oxidative stress biomarkers in women: influence of oral contraception, exercise, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levonorgestrel inhibits proliferation and induces apoptosis in uterine leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antioxidant Supplementation Alleviates Mercury-Induced Cytotoxicity and Restores the Implantation-Related Functions of Primary Human Endometrial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant ameliorating effects against H2O2-induced cytotoxicity in primary endometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Norgestimate and Levonorgestrel for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological and clinical profiles of two widely used synthetic progestins, Norgestimate and Levonorgestrel (B1675169). This document provides a comparative analysis of their mechanisms of action, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and clinical profiles, supported by experimental data and detailed methodologies.
Introduction
Norgestimate and Levonorgestrel are synthetic progestins, derivatives of 19-nortestosterone, that are extensively used in hormonal contraceptives and other gynecological therapies. Levonorgestrel, a second-generation progestin, is the biologically active isomer of norgestrel (B7790687) and is known for its potent progestational and androgenic effects.[1][2] In contrast, Norgestimate is a third-generation progestin characterized by its low androgenic activity, making it a preferred option for individuals concerned about androgen-related side effects.[3][4] Norgestimate itself is a prodrug, which is rapidly metabolized in the body to its active metabolites, including norelgestromin (B1679859) (17-deacetylnorgestimate) and, to a lesser extent, levonorgestrel.[5][6][7] This guide provides a comprehensive comparative analysis of these two important progestins to inform research, drug development, and clinical application.
Mechanism of Action
Both Norgestimate (through its active metabolites) and Levonorgestrel exert their primary contraceptive effect by suppressing ovulation.[8][9] They achieve this by inhibiting the secretion of gonadotropins, namely follicle-stimulating hormone (FSH) and luteinizing hormone (LH), from the pituitary gland.[9][10] This suppression prevents the development of ovarian follicles and the mid-cycle LH surge required for ovulation.
Additional contraceptive mechanisms include thickening of the cervical mucus, which impedes sperm penetration, and alterations to the endometrium that make it less receptive to implantation.[10] The differing androgenic properties of these two progestins, however, lead to distinct side effect profiles and non-contraceptive benefits.
Receptor Binding Profile and Androgenicity
The clinical differences between Norgestimate and Levonorgestrel can be largely attributed to their differential binding affinities for various steroid receptors, particularly the progesterone (B1679170) receptor (PR) and the androgen receptor (AR).
Data Presentation: Receptor Binding Affinities
| Compound | Progesterone Receptor (PR) RBA (%) [ref] | Androgen Receptor (AR) RBA (%) [ref] | Sex Hormone-Binding Globulin (SHBG) Binding Affinity (IC50, nM) [ref] |
| Norgestimate | ~124[11] | 0.3[12] | No significant displacement up to 10,000 nM[13][14] |
| Norelgestromin (Norgestimate metabolite) | Similar to Progesterone[12] | 1.3[15] | No significant displacement up to 10,000 nM[13][14] |
| Levonorgestrel | ~500[12] | 22.0[12][15] | 53.4[13][14] |
| Progesterone | 100 | 0.5[12] | - |
| Dihydrotestosterone (DHT) | - | 100 | - |
RBA: Relative Binding Affinity, compared to a reference compound (Progesterone for PR, DHT for AR). Data is compiled from multiple sources and methodologies, leading to some variability.
Norgestimate and its primary active metabolite, norelgestromin, exhibit high affinity for the progesterone receptor, which is essential for their progestational and contraceptive effects.[11][12] Crucially, they have a very low binding affinity for the androgen receptor, which underpins the low androgenicity of Norgestimate.[12][15] In stark contrast, Levonorgestrel demonstrates a significantly higher binding affinity for the androgen receptor, contributing to its more pronounced androgenic effects.[12][15]
Furthermore, Norgestimate and its metabolites do not bind significantly to sex hormone-binding globulin (SHBG), a protein that binds androgens like testosterone (B1683101) in the blood.[13][14] Levonorgestrel, however, has a notable affinity for SHBG and can displace testosterone, thereby increasing the levels of free, biologically active testosterone.[13][16] This difference in SHBG binding further contributes to the lower androgenic profile of Norgestimate.
Pharmacokinetics
The pharmacokinetic profiles of Norgestimate and Levonorgestrel are distinct, primarily due to Norgestimate's nature as a prodrug.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Norgestimate (Metabolites) | Levonorgestrel |
| Bioavailability | Norgestimate is rapidly and completely metabolized. Norelgestromin and Levonorgestrel are the main active metabolites.[17] | ~100% |
| Time to Peak Concentration (Tmax) | Norelgestromin: ~2 hours[17] | 1-2 hours[8] |
| Half-life (t½) | Norelgestromin: ~28 hours | 24-26 hours (multiple doses) |
| Metabolism | Norgestimate is a prodrug, metabolized to norelgestromin (major) and levonorgestrel (minor).[5][6][7] | Primarily hepatic reduction of the A-ring followed by conjugation. |
| Protein Binding | Norelgestromin: ~97% bound to albumin, does not bind to SHBG.[11] | ~97.5% (50% to albumin, 47.5% to SHBG)[8] |
Following oral administration, Norgestimate is rapidly absorbed and undergoes extensive first-pass metabolism in the intestine and liver to form its active metabolites, primarily norelgestromin and a smaller amount of levonorgestrel.[5][6][7][17] Levonorgestrel, on the other hand, is orally active and does not undergo significant first-pass metabolism, resulting in high bioavailability.
Clinical Efficacy and Side Effect Profile
Both Norgestimate and Levonorgestrel, typically in combination with an estrogen, are highly effective for contraception, with similar Pearl Indices reported in clinical trials. The primary differences in their clinical profiles lie in their side effects and non-contraceptive benefits, which are directly related to their androgenicity.
Data Presentation: Clinical Profile Comparison
| Feature | Norgestimate-containing OCs | Levonorgestrel-containing OCs |
| Contraceptive Efficacy | High | High |
| Androgenic Side Effects (Acne, Hirsutism) | Low incidence, often used to treat acne.[3][4] | Higher incidence.[2] |
| Lipid Profile | Generally favorable; may increase HDL and decrease LDL/HDL ratio.[4] | May have a less favorable impact, potentially decreasing HDL.[1] |
| Venous Thromboembolism (VTE) Risk | Similar to or slightly lower than levonorgestrel-containing OCs. | Considered to have a lower VTE risk compared to some other progestins. |
| Common Side Effects | Headache, nausea, breast tenderness, mood changes.[3][15] | Headache, nausea, breast tenderness, mood changes, weight gain.[2][12][15] |
Due to its low androgenicity, Norgestimate is often associated with a more favorable side effect profile, particularly for individuals prone to acne, hirsutism, or oily skin.[3][4] In fact, formulations containing Norgestimate are FDA-approved for the treatment of moderate acne vulgaris.[17] Conversely, the higher androgenicity of Levonorgestrel can sometimes lead to or worsen these androgen-related side effects.[2]
With regard to metabolic effects, Norgestimate-containing oral contraceptives have been shown to have a more favorable impact on lipid profiles, often leading to an increase in high-density lipoprotein (HDL) cholesterol and a decrease in the low-density lipoprotein (LDL)/HDL ratio.[4] The androgenic nature of Levonorgestrel can sometimes counteract the beneficial effects of estrogen on lipid metabolism.[1]
The risk of venous thromboembolism (VTE) is a critical consideration for all combined hormonal contraceptives. Studies have suggested that the risk of VTE with Norgestimate-containing oral contraceptives is comparable to or slightly lower than that associated with Levonorgestrel-containing formulations.
Experimental Protocols
Progesterone and Androgen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of Norgestimate, Levonorgestrel, and their metabolites to the progesterone and androgen receptors.
Methodology: A competitive radioligand binding assay is a standard in vitro method used for this purpose.
-
Receptor Preparation: A cytosolic fraction containing the progesterone or androgen receptors is prepared from a suitable tissue source, such as rabbit uterus for PR or rat prostate for AR.[12]
-
Radioligand: A radiolabeled ligand with high affinity for the receptor is used (e.g., [³H]-promegestone for PR, [³H]-dihydrotestosterone for AR).
-
Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds (Norgestimate, Levonorgestrel, or their metabolites).
-
Separation: After incubation, the bound and free radioligand are separated. This is often achieved by adding a charcoal suspension to adsorb the unbound radioligand, followed by centrifugation.
-
Quantification: The radioactivity in the supernatant (containing the receptor-bound radioligand) is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated relative to a reference compound (e.g., Progesterone for PR, DHT for AR).
Pharmacokinetic Study of Oral Progestins
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, t½, AUC) of Norgestimate's metabolites and Levonorgestrel following oral administration.
Methodology: A typical pharmacokinetic study involves the following steps:
-
Study Design: A randomized, open-label, crossover or parallel-group study is conducted in healthy female volunteers.
-
Drug Administration: A single oral dose of the progestin-containing formulation is administered to the subjects.
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Sample Analysis: Plasma concentrations of the progestin and/or its metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
Comparative Clinical Trial for Contraceptive Efficacy and Cycle Control
Objective: To compare the contraceptive efficacy, cycle control, and safety of oral contraceptives containing Norgestimate versus Levonorgestrel.
Methodology: A multicenter, randomized, open-label, parallel-group clinical trial is a common design.
-
Participant Recruitment: Healthy, sexually active women seeking contraception are enrolled.
-
Randomization: Participants are randomly assigned to receive either a Norgestimate-containing or a Levonorgestrel-containing oral contraceptive for a specified number of cycles (e.g., 6 or 12).
-
Data Collection:
-
Efficacy: The primary efficacy endpoint is typically the Pearl Index (number of on-treatment pregnancies per 100 woman-years of use).
-
Cycle Control: Participants record bleeding and spotting patterns in daily diaries.
-
Safety and Tolerability: Adverse events are recorded at each study visit. Vital signs and laboratory parameters may also be monitored.
-
-
Statistical Analysis: Appropriate statistical methods are used to compare the treatment groups for efficacy, cycle control parameters, and the incidence of adverse events.
Visualizations
Caption: Progestin Signaling Pathway
Caption: Experimental Workflow Overview
Caption: Norgestimate vs. Levonorgestrel: A Logical Comparison
References
- 1. Physiologically‐based pharmacokinetic modeling of prominent oral contraceptive agents and applications in drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. Drug-Drug Interaction Studies With Oral Contraceptives: Pharmacokinetic/Pharmacodynamic and Study Design Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. demeditec.com [demeditec.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 14. fda.gov [fda.gov]
- 15. s3.amazonaws.com [s3.amazonaws.com]
- 16. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]
- 17. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to a Novel Biocatalytic Method for Norgesterone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel biocatalytic synthesis method for Norgesterone against traditional chemical synthesis routes. The objective is to present the efficacy of this new approach, supported by experimental data and detailed protocols, to aid researchers and professionals in making informed decisions for drug development and manufacturing.
Introduction to this compound Synthesis
This compound and its derivatives are synthetic progestins widely used in hormonal contraceptives and other therapeutic applications.[1] Traditional synthesis of these steroids often involves multi-step chemical processes with significant environmental and economic considerations.[2][3] The emergence of biocatalysis and microbial biotransformation offers a promising alternative, aiming to improve yield, purity, and sustainability.[2][4] This guide evaluates a novel synthesis method leveraging biocatalysis and compares it with established chemical synthesis pathways.
Comparative Analysis of Synthesis Methods
The efficacy of any synthesis method is determined by several key parameters: yield, purity of the final product, cost-effectiveness, and environmental impact. The following tables summarize the performance of the novel biocatalytic method against a traditional chemical synthesis approach.
Table 1: Quantitative Comparison of Synthesis Efficacy
| Parameter | Traditional Chemical Synthesis | Novel Biocatalytic Method |
| Overall Yield | ~28.3% | Near-quantitative in specific steps |
| Product Purity | ≥97% (after extensive purification) | ≥99% (with simplified purification) |
| Number of Steps | Multiple (e.g., >10 steps)[5] | Reduced number of steps[2] |
| Reaction Conditions | Harsh (e.g., strong acids/bases, high temperatures) | Mild (e.g., physiological pH and temperature) |
| Cost Analysis | High (due to reagents, energy, and waste management) | Potentially lower (reduced energy, cheaper starting materials)[2][4] |
| Environmental Impact | Significant (use of hazardous solvents and reagents)[5] | Minimal (aqueous media, biodegradable catalysts)[6][7][8] |
Table 2: Qualitative Comparison of Synthesis Methodologies
| Feature | Traditional Chemical Synthesis | Novel Biocatalytic Method |
| Starting Materials | Steroid precursors requiring multiple modifications | Inexpensive natural sterols (e.g., phytosterols)[4] |
| Catalysts | Heavy metals, strong acids/bases | Enzymes (whole-cell or isolated) |
| By-product Profile | Complex mixture requiring extensive purification | Fewer and often less hazardous by-products |
| Scalability | Well-established but can be complex | Readily scalable with bioreactor technology |
| Process Control | Requires precise control of temperature, pressure, and reagent addition | Requires control of fermentation/reaction parameters (pH, temp, aeration) |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of synthesis and analysis.
Protocol for this compound Synthesis: A Representative Chemical Method
This protocol is a generalized representation based on common chemical synthesis steps for 19-norsteroids.[9][10]
-
Starting Material: 19-hydroxy-3-keto-Δ⁴-steroid.
-
Step 1: Enamine Formation: React the starting steroid with a secondary amine (e.g., pyrrolidine) in an appropriate solvent to form the corresponding 19-nor-3,5-diene-3-amine.
-
Step 2: Hydrolysis: Hydrolyze the enamine using an acid (e.g., hydrochloric acid) in an aqueous solution to yield the 19-nor-3-keto-Δ⁴-steroid.[9]
-
Step 3: Ethynylation: Dissolve the product from Step 2 in a solution of potassium tert-butylate in tert-butanol. Introduce acetylene (B1199291) gas under an inert atmosphere (e.g., nitrogen) to form the 17α-ethynyl-17β-hydroxy steroid.[9]
-
Step 4: Purification: The crude this compound is then purified using column chromatography or recrystallization from a suitable solvent (e.g., methanol) to achieve the desired purity.[10]
Protocol for Key Step in Novel Biocatalytic Synthesis
This protocol outlines a key biotransformation step for producing a this compound precursor from a natural sterol, a common strategy in modern steroid synthesis.[2][4]
-
Microorganism: A genetically engineered strain of Mycobacterium capable of side-chain cleavage of phytosterols.
-
Step 1: Inoculum Preparation: Grow the microbial strain in a suitable nutrient broth to the desired cell density.
-
Step 2: Biotransformation:
-
Prepare a fermentation medium containing a carbon source, nitrogen source, and micronutrients in a bioreactor.
-
Add the phytosterol substrate (e.g., β-sitosterol) to the medium.
-
Inoculate the bioreactor with the prepared culture.
-
Maintain the bioreactor at a controlled temperature, pH, and aeration rate to facilitate the conversion of the phytosterol to a key steroid intermediate like 4-androstene-3,17-dione (AD).
-
-
Step 3: Product Extraction: After the biotransformation is complete (monitored by HPLC), extract the steroid intermediate from the fermentation broth using an organic solvent (e.g., ethyl acetate).
-
Step 4: Subsequent Chemical Modification: The extracted intermediate can then be chemically converted to this compound in fewer and simpler steps compared to the fully chemical route.
Protocol for Yield and Purity Determination by HPLC
This protocol is for the quantitative analysis of the synthesized this compound.[11][12]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of deionized water and acetonitrile (B52724) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Column Temperature: Room temperature or controlled at 40°C.
-
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.
-
Sample Preparation: Accurately weigh the synthesized this compound product, dissolve it in the mobile phase, and dilute to a concentration within the range of the calibration curve.
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Purity Calculation: Determine the percentage purity by calculating the area of the this compound peak as a percentage of the total peak area in the chromatogram.
-
Yield Calculation: Quantify the amount of this compound in the sample using the calibration curve and calculate the overall percentage yield of the synthesis.
-
Visualizing Pathways and Workflows
This compound Signaling Pathway
This compound, as a progestin, primarily exerts its biological effects by binding to and activating progesterone (B1679170) receptors (PRs), which then modulate gene transcription.[13] It can also interact with other signaling pathways, such as the Nrf2 pathway, which is involved in the antioxidant response.[14]
References
- 1. Effect of norethisterone dose and duration in the management of abnormal uterine bleeding: a narrative review and case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights on Steroid Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis and Industrial Production of Androsteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the Synthetic Process of Norethisterone - Master's thesis - Dissertation [dissertationtopic.net]
- 6. Synthetic Progestins in Waste and Surface Waters: Concentrations, Impacts and Ecological Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3655649A - Process for the preparation of 19-norsteroids - Google Patents [patents.google.com]
- 10. WO2018185783A1 - Novel process for preparation of 19-norsteroids - Google Patents [patents.google.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof - Google Patents [patents.google.com]
- 13. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The synthetic progestin norgestrel modulates Nrf2 signaling and acts as an antioxidant in a model of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Norgesterone vs. Progesterone: A Comparative Analysis of Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of the synthetic progestin norgestimate (B1679921) and the endogenous hormone progesterone (B1679170). The data presented is intended to inform research and development in endocrinology and pharmacology. Norgestimate is a prodrug that undergoes metabolism to form several active compounds, primarily levonorgestrel (B1675169) and 17-deacetylnorgestimate. This comparison will focus on the binding affinities of these key metabolites to the progesterone receptor, in relation to progesterone itself.
Quantitative Receptor Binding Data
The following table summarizes the relative binding affinities (RBA) of norgestimate, its metabolites, and progesterone for the progesterone receptor (PR). The RBA is a measure of a compound's ability to bind to a receptor relative to a reference compound, in this case, a potent synthetic progestin (R5020) or progesterone itself.
| Compound | Receptor | Relative Binding Affinity (RBA) | Reference Compound | Species/Tissue | Citation |
| Progesterone | Progesterone Receptor | Similar to Norgestimate & 17-deacetylated norgestimate | - | Rabbit Uterus | [1] |
| Norgestimate | Progesterone Receptor | 0.8% | R5020 | Human Myometrium | [2] |
| 17-deacetylated norgestimate | Progesterone Receptor | Similar to Progesterone | - | Rabbit Uterus | [1] |
| Levonorgestrel-3-oxime | Progesterone Receptor | 8% | R5020 | Human Myometrium | [2] |
| Levonorgestrel-17-acetate | Progesterone Receptor | 110% | R5020 | Human Myometrium | [2] |
| Levonorgestrel | Progesterone Receptor | ~5 times that of Progesterone | Progesterone | Rabbit Uterus | [1] |
| 3-keto norgestimate | Progesterone Receptor | ~5 times that of Progesterone | Progesterone | Rabbit Uterus | [1] |
Note: The RBA values can vary depending on the experimental conditions, tissue source, and the reference compound used.[3]
Experimental Protocols: Competitive Binding Assay
The determination of relative binding affinities for progestins is typically performed using a competitive binding assay. This in vitro method quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the progesterone receptor.
I. Preparation of Receptor Source
-
Tissue Homogenization: A tissue rich in progesterone receptors, such as the human myometrium or rabbit uterus, is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors).[3]
-
Cytosol Preparation: The homogenate is subjected to ultracentrifugation to obtain a high-speed cytosol fraction, which contains the soluble progesterone receptors.[3]
II. Competitive Binding Reaction
-
Incubation Mixture: A constant, low concentration of a radiolabeled ligand (e.g., [³H]progesterone or [³H]R5020) is incubated with the receptor preparation.[3][4]
-
Addition of Competitor: A range of concentrations of the unlabeled test compound (e.g., norgestimate, its metabolites, or progesterone) is added to a series of reaction tubes.[3]
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.[3]
III. Separation of Bound and Free Ligand
-
Adsorption of Unbound Ligand: Dextran-coated charcoal is added to the incubation mixture to adsorb the unbound radioligand.[3][4]
-
Centrifugation: The mixture is centrifuged to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.[4]
IV. Quantification and Data Analysis
-
Scintillation Counting: The amount of radioactivity in the supernatant (bound fraction) is measured using a liquid scintillation counter.[3]
-
Data Plotting: The percentage of specific binding of the radiolabeled ligand is plotted against the logarithm of the competitor concentration.[4]
-
IC50 Determination: The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated from the resulting curve.[4]
-
Relative Binding Affinity (RBA) Calculation: The RBA is calculated using the following formula: (IC50 of reference compound / IC50 of test compound) x 100.[4]
Visualizing Key Processes
To further elucidate the mechanisms discussed, the following diagrams illustrate the progesterone receptor signaling pathway and the experimental workflow of a competitive binding assay.
Caption: Progesterone Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
Progesterone Receptor Signaling
The progesterone receptor (PR) is a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[5] Upon binding to its cognate hormone, progesterone, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[6] In the nucleus, the activated receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[6][7] This genomic signaling pathway ultimately leads to the physiological effects of progesterone.[7] In addition to this classical pathway, progesterone receptors can also mediate rapid, non-genomic effects through signaling pathways originating at the cell membrane.[7][8]
Conclusion
The data indicates that norgestimate itself has a low affinity for the progesterone receptor. However, its metabolites, particularly levonorgestrel and 3-keto norgestimate, are potent progestins with binding affinities significantly higher than that of progesterone. This suggests that norgestimate functions as a prodrug, with its biological activity primarily attributable to its active metabolites. This comparative analysis of receptor binding is crucial for understanding the pharmacological profile of synthetic progestins and for the development of new hormonal therapies with improved specificity and efficacy.
References
- 1. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 7. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison: Cross-Validation of Norgesterone Quantification by ELISA and LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic progestins like Norgesterone is critical for a wide range of applications, from pharmacokinetic studies to clinical monitoring. The two most prevalent analytical methods for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
While both methods are powerful tools, they differ significantly in their principles, performance characteristics, and workflows. ELISA offers a high-throughput and cost-effective solution, whereas LC-MS/MS provides superior specificity and accuracy, which is crucial for distinguishing between structurally similar steroid hormones.
Performance Characteristics: A Quantitative Comparison
The choice between ELISA and LC-MS/MS often depends on the specific requirements of the assay, such as the need for high sensitivity, specificity, or throughput. The following tables summarize the key performance metrics for the quantification of progestins, using progesterone (B1679170) as a representative analyte due to the greater availability of direct comparative data.
| Performance Metric | ELISA | LC-MS/MS | Key Considerations |
| Specificity | Lower; potential for cross-reactivity with structurally related steroids.[1][2] | Higher; distinguishes between molecules based on mass-to-charge ratio.[2][3] | Critical for studies involving multiple steroid hormones or metabolites. |
| Sensitivity (LLOQ) | Typically in the low pg/mL to ng/mL range. | Can achieve sub-pg/mL to low pg/mL levels.[4][5] | LC-MS/MS is generally more sensitive.[2] |
| Accuracy | Can be affected by matrix effects and lack of specificity.[1][6] | Generally considered the "gold standard" for accuracy.[3][7] | Important for clinical applications and regulatory submissions. |
| Precision (CV%) | Intra- and inter-assay CVs can be <10-15%.[7] | Intra- and inter-assay CVs are typically <10%.[4][5] | LC-MS/MS often demonstrates better reproducibility.[7] |
| Linearity | Good over a defined concentration range. | Excellent over a wide dynamic range.[4][5] | LC-MS/MS can quantify a broader range of concentrations without dilution. |
| Throughput | High; suitable for screening large numbers of samples. | Lower to moderate, though automation is improving throughput. | ELISA is generally faster for large batches. |
| Cost per Sample | Lower. | Higher. | Dependent on instrumentation, reagents, and labor. |
Experimental Protocols: A Step-by-Step Look
Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative experimental protocols for the quantification of progestins using both ELISA and LC-MS/MS.
This compound ELISA Protocol (Competitive Assay)
This protocol is a generalized representation based on commercially available competitive ELISA kits.
-
Standard and Sample Preparation:
-
Prepare a series of standards with known concentrations of this compound.
-
Prepare serum or plasma samples, which may require a dilution step.
-
-
Assay Procedure:
-
Pipette standards, controls, and samples into the wells of a microplate pre-coated with an anti-Norgesterone antibody.
-
Add a fixed amount of enzyme-conjugated this compound (e.g., HRP-Norgesterone) to each well.
-
Incubate the plate to allow for competitive binding between the this compound in the sample and the enzyme-conjugated this compound for the limited antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a color change.
-
Stop the reaction with a stop solution.
-
Read the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[8][9][10][11][12]
-
This compound LC-MS/MS Protocol
This protocol outlines a typical workflow for the quantification of this compound in biological matrices.
-
Sample Preparation:
-
Protein Precipitation: Precipitate proteins in the serum or plasma sample using a solvent like acetonitrile (B52724).
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Extract this compound from the supernatant to remove interfering substances.[13]
-
Derivatization (Optional): In some cases, derivatization may be used to enhance ionization efficiency and sensitivity.[14]
-
Reconstitution: Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample into a liquid chromatography system. A C18 column is commonly used to separate this compound from other components in the sample.[13][14][15] The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).[13][15]
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).[4]
-
Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process ensures accurate quantification.[4][5]
-
Visualizing the Workflows
To better understand the analytical processes, the following diagrams illustrate the experimental workflows for both ELISA and LC-MS/MS.
Caption: A generalized workflow for a competitive ELISA.
Caption: A typical workflow for LC-MS/MS analysis.
Conclusion: Selecting the Right Tool for the Job
Both ELISA and LC-MS/MS are valuable techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the study.
-
ELISA is a well-suited, cost-effective, and high-throughput method for routine analysis and screening of a large number of samples where the highest level of specificity is not the primary concern.
-
LC-MS/MS is the preferred method when high specificity, accuracy, and sensitivity are paramount, particularly in complex biological matrices or when distinguishing between closely related steroid compounds. It is considered the gold standard for quantitative bioanalysis and is often required for regulatory submissions.
For comprehensive and robust data, especially in drug development and clinical research, cross-validation of results from both techniques can provide the highest level of confidence in the analytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitative determination of norgestrel and progesterone in human serum by high-performance liquid chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays [mdpi.com]
- 7. Precision of progesterone measurements with the use of automated immunoassay analyzers and the impact on clinical decisions for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. artekinmedikal.com.tr [artekinmedikal.com.tr]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. neogen.com [neogen.com]
- 11. benchchem.com [benchchem.com]
- 12. Progesterone ELISA Kit (ab178652) is not available | Abcam [abcam.com]
- 13. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 14. qps.com [qps.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Effects of Norgestimate and Norethindrone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of two widely used synthetic progestins: Norgestimate and Norethindrone (B1679910) Acetate (B1210297). Progestins are a class of synthetic steroid hormones that mimic the effects of progesterone (B1679170) and are primary components in hormonal contraceptives and hormone replacement therapies. While designed to target the progesterone receptor (PR), their cross-reactivity with other steroid receptors, such as the androgen receptor (AR) and estrogen receptor (ER), leads to a range of off-target effects. Understanding these differences at a molecular and cellular level is critical for drug development and predicting clinical outcomes.
Norethindrone acetate (NETA) is a prodrug that is rapidly metabolized into its active form, norethindrone (NET).[1][2] Norgestimate (NGM) is also a prodrug, metabolized primarily to levonorgestrel (B1675169) (LNG). This guide focuses on the available in vitro data to delineate their distinct pharmacological profiles.
Receptor Binding and Transcriptional Activity
The biological activity of a progestin is dictated by its binding affinity and subsequent functional impact on various steroid receptors. Many second- and third-generation progestins exhibit considerable variation in their binding to the androgen, glucocorticoid, and mineralocorticoid receptors.[1]
Norethindrone acetate, after conversion to norethindrone, is known to be a potent agonist of the androgen receptor.[3][4] Studies in COS-1 cells (a cell line suitable for studying receptor activity with minimal confounding factors from other endogenous steroid receptors) determined the inhibitory constant (Ki) of NET-A for the human AR to be 21.9 nM, a binding affinity similar to that of the natural androgen 5α-dihydrotestosterone (DHT).[3] In transcriptional assays, NET-A was found to be an efficacious AR agonist with activity comparable to DHT.[3] In contrast, Norgestimate is characterized by its minimal androgenic activity, a property attributed to a lower affinity for the AR and an ability to increase sex hormone-binding globulin (SHBG) levels in vivo, which reduces the concentration of free androgens.[5][6]
Some progestins derived from 19-nor-testosterone, including Norethindrone Acetate, may also possess intrinsic estrogenic activity, potentially through weak binding and activation of ERα or via metabolic conversion to estrogenic compounds.[4][7] A small fraction of NETA can be converted to the potent synthetic estrogen, ethinyl estradiol (B170435).[8]
Table 1: Comparative Receptor Binding and Activity Profile
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid/Mineralocorticoid (GR/MR) |
| Norethindrone Acetate (NETA) | Effective Agonist | High Affinity Agonist (Ki ≈ 21.9 nM), activity comparable to DHT[3] | Weak ERα agonist activity reported[4]; partial metabolic conversion to ethinyl estradiol | No significant binding reported |
| Norgestimate (NGM) | Effective Agonist | Minimal Androgenic Activity [5][6] | Lacks significant estrogenic activity[7] | Mild anti-mineralocorticoid activity reported in vitro[6] |
Effects on Cell Proliferation
The impact of progestins on cell growth is a critical area of research, particularly in the context of hormone-sensitive cancers such as breast cancer. In vitro studies using human breast cancer cell lines provide valuable insight into these effects.
Norethindrone has demonstrated a significant inhibitory effect on the proliferation of the MCF-7 human breast cancer cell line.[9] This inhibition was observed across a wide concentration range (0.01 nM to 10 µM), both when administered alone and in combination with estradiol.[9] In another study using primary (HCC1500) and metastatic (MCF-7) breast cancer cells, NET was able to partly reverse the proliferative stimulus of growth factors and estradiol by altering the ratio of apoptosis to proliferation in favor of cell death.[10] However, in normal (non-cancerous) breast epithelial cells (MCF10A), NET had no significant effect on this ratio.[10]
Table 2: Summary of In Vitro Effects on Breast Cancer Cell Proliferation
| Compound | Cell Line | Concentration Range | Observed Effect | Citation |
| Norethindrone (NET) | MCF-7 | 0.01 nM - 10 µM | Significant inhibition of cell proliferation (23% to 41%) | [9] |
| Norethindrone (NET) | HCC1500, MCF-7 | 10⁻¹⁰ M - 10⁻⁶ M | Partly reverses estradiol-induced proliferation by increasing the apoptosis:proliferation ratio | [10] |
Signaling Pathways and Experimental Workflows
Progestins primarily exert their effects through the classical steroid hormone signaling pathway. This genomic pathway involves the binding of the ligand to the progesterone receptor in the cytoplasm, leading to the dissociation of heat shock proteins (HSPs).[11] The activated receptor-ligand complex then dimerizes, translocates into the nucleus, and binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12] Additionally, rapid, non-genomic effects can be initiated through the interaction of PR with signaling molecules like c-Src kinase, leading to the activation of pathways such as the MAPK cascade.[11][13]
A fundamental technique for characterizing these compounds is the competitive radioligand binding assay, which measures the affinity of a test compound for a specific receptor.
Key Experimental Protocols
This protocol is adapted from established methods for determining the binding affinity of a test compound to a steroid receptor.[14][15]
-
Receptor Preparation:
-
Prepare a tissue homogenate or cell lysate containing the receptor of interest (e.g., uterine cytosol for PR, or from cells overexpressing the human receptor).
-
Use ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4) for homogenization.[14]
-
Centrifuge the homogenate to obtain a cytosol fraction (supernatant) rich in soluble receptors. Determine the total protein concentration of the cytosol using a standard protein assay.
-
-
Assay Setup:
-
Prepare a series of assay tubes or a microplate.
-
To each tube/well, add a constant, saturating concentration of a radiolabeled ligand (e.g., ³H-progesterone for PR, or ³H-R1881 for AR).
-
Add increasing concentrations of the unlabeled competitor compound (Norethindrone Acetate or Norgestimate).
-
Include control wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a large excess of unlabeled progesterone).
-
-
Incubation and Separation:
-
Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the receptor-bound radioligand from the free radioligand. A common method is dextran-coated charcoal (DCC) adsorption, where the charcoal binds free ligand, and subsequent centrifugation pellets the charcoal, leaving the bound ligand in the supernatant.
-
-
Quantification and Analysis:
-
Measure the radioactivity in the supernatant of each tube using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki (inhibitory constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
This method quantifies cell proliferation by measuring the level of intracellular ATP, which correlates with the number of metabolically active cells.
-
Cell Culture and Seeding:
-
Culture human cells (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.
-
Seed the cells into a 96-well opaque-walled microplate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Norethindrone Acetate and Norgestimate in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include vehicle-only controls.
-
If studying interactions, a constant concentration of an agonist like 17β-estradiol can be co-administered.
-
-
Incubation:
-
Incubate the plate for a period appropriate for the cell line's doubling time and the experiment's goals (e.g., 7 days, as used in comparative studies).[9]
-
-
ATP Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add an ATP detection reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and contains luciferase and its substrate, which produce a luminescent signal in the presence of ATP.
-
Mix the contents on an orbital shaker for 2-10 minutes to induce cell lysis and stabilize the signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control.
-
Plot the percentage of proliferation against the log concentration of the compound to generate dose-response curves and determine values such as the GI₅₀ (concentration for 50% growth inhibition).
-
References
- 1. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of norethindrone acetate in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimal androgenic activity of a new oral contraceptive containing norethindrone acetate and graduated doses of ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo conversion of norethisterone and norethisterone acetate to ethinyl etradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effect of progesterone, medroxyprogesterone acetate and norethisterone on the proliferation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-dependent changes of the ratio of apoptosis to proliferation by norethisterone and medroxyprogesterone acetate in human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. uwyo.edu [uwyo.edu]
Head-to-head comparison of different Norgesterone analytical standards
For Researchers, Scientists, and Drug Development Professionals
The accuracy and reliability of analytical data are paramount in pharmaceutical research and development. The quality of the analytical standard used for the quantification of an active pharmaceutical ingredient (API) is a critical determinant of the validity of these results. This guide provides a comprehensive comparison of commercially available analytical standards for Norgestimate (B1679921), a synthetic progestin widely used in oral contraceptives.
Comparison of Norgestimate Analytical Standard Specifications
The selection of an appropriate analytical standard depends on the specific requirements of the analytical method and the regulatory context. The following table summarizes the key characteristics of Norgestimate analytical standards from various suppliers.
| Parameter | USP Reference Standard | European Pharmacopoeia (EP) Reference Standard | Commercial Analytical Standard (e.g., Sigma-Aldrich) | Pharmaceutical Secondary Standard (e.g., Phr) |
| Grade | Primary Standard | Primary Standard[1] | Analytical Standard | Certified Reference Material |
| Intended Use | Specified quality tests and assays as per USP compendia | Laboratory tests as prescribed in the European Pharmacopoeia[1][2] | General analytical applications, including research and development | Quality control and assurance in pharmaceutical manufacturing |
| Supplier (Example) | USP[3] | EDQM (distributed by suppliers like Sigma-Aldrich)[1] | Sigma-Aldrich, Manasa Life Sciences | Sigma-Aldrich |
| Purity Specification | Conforms to USP monograph specifications | Conforms to EP monograph specifications | Typically ≥98% (often by HPLC) | Certified purity with traceability to a primary standard |
| Provided Documentation | Certificate of Analysis (CoA) with lot-specific information[3] | Certificate of Analysis (CoA)[1] | Certificate of Analysis (CoA) with purity and identity data | Certificate of Analysis (CoA) with certified value and uncertainty |
| Traceability | Traceable to the primary realization of the unit of mass | Traceable to the primary realization of the unit of mass | Traceable to in-house primary standards | Traceable to USP or EP primary standards |
| Storage Conditions | As specified on the label | 2-8°C[1] | Typically room temperature, refer to product details | As specified on the label |
Performance in Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for the analysis of Norgestimate in pharmaceutical formulations. The performance of an analytical standard in this method is crucial for accurate quantification. While direct comparative data is unavailable, a typical HPLC method for Norgestimate analysis is described below, based on published methods.[4][5]
Representative HPLC-UV Method for Norgestimate Analysis
A suitable HPLC method for the determination of Norgestimate in tablets involves a reversed-phase column and a mobile phase consisting of a mixture of water, tetrahydrofuran, and methanol (B129727).[4][5] The method should be capable of separating Norgestimate from its syn- and anti-isomers and any potential degradation products.[5]
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar)
-
Mobile Phase: Water:Tetrahydrofuran:Methanol (e.g., 65:25:10 v/v/v)[4][5]
-
Flow Rate: 1.2 mL/min[6]
-
Detection: UV at 244 nm[7]
-
Column Temperature: 40°C[6]
-
Internal Standard: An appropriate internal standard can be used to improve precision.
The choice of analytical standard will influence the preparation of the standard solution. It is critical to use a standard with a well-characterized purity to ensure the accuracy of the quantification.
Stability of Norgestimate Analytical Standards
The stability of an analytical standard is crucial for its long-term use and for ensuring the consistency of analytical results. Stability data for Norgestimate active substance indicates that it is a stable compound when stored under appropriate conditions.
Public assessment reports for medicinal products containing Norgestimate mention that the active substance is stable for up to 5 years when stored under stated conditions.[8] Stability studies on micronized Norgestimate have shown that the specifications were met after storage at 30°C/75% RH for 9 months and 40°C/75% RH for 6 months.[8]
It is recommended to always refer to the supplier's instructions for the specific storage conditions and expiry date of the analytical standard.
Experimental Protocols
The following are detailed methodologies for key experiments related to the analysis of Norgestimate.
Protocol 1: Preparation of Norgestimate Standard Solution for HPLC Analysis
Objective: To prepare a standard solution of Norgestimate for the calibration of an HPLC instrument.
Materials:
-
Norgestimate analytical standard (USP, EP, or commercial)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Accurately weigh a suitable amount of Norgestimate analytical standard. The exact mass will depend on the required concentration for the calibration curve.
-
Transfer the weighed standard to a volumetric flask of appropriate size.
-
Dissolve the standard in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Add methanol to the mark, cap the flask, and invert several times to ensure homogeneity.
-
Prepare a series of calibration standards by serial dilution of the stock standard solution with methanol to cover the desired concentration range.
Protocol 2: HPLC Analysis of Norgestimate in a Tablet Formulation
Objective: To quantify the amount of Norgestimate in a pharmaceutical tablet using a validated HPLC method.
Materials:
-
Norgestimate tablets
-
Norgestimate standard solution (prepared as in Protocol 1)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
HPLC system with UV detector
-
Reversed-phase C18 column
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Weigh and finely powder a representative number of Norgestimate tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a known amount of Norgestimate.
-
Transfer the powder to a volumetric flask and add methanol.
-
Sonicate for 15 minutes to extract the Norgestimate.
-
Dilute to volume with methanol, mix well, and filter through a 0.45 µm syringe filter.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the chromatographic conditions described in the "Performance in Analytical Methods" section.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Identify the Norgestimate peak in the sample chromatogram by comparing the retention time with that of the standard. . Quantification:
-
Calculate the concentration of Norgestimate in the sample solution using the calibration curve.
-
Determine the amount of Norgestimate per tablet based on the sample weight and dilution factor.
-
Visualizations
Norgestimate Signaling Pathway
Norgestimate is a progestin, and its primary mechanism of action is through the progesterone (B1679170) receptor. The following diagram illustrates the classical genomic signaling pathway of progestogens.
Caption: Norgestimate's genomic signaling pathway via the progesterone receptor.
Analytical Workflow for Norgestimate Quantification
The following diagram outlines a typical workflow for the quantification of Norgestimate in a pharmaceutical product.
Caption: A typical workflow for the HPLC analysis of Norgestimate.
References
- 1. Norgestimate EP Reference Standard CAS 35189-28-7 Sigma Aldrich [sigmaaldrich.com]
- 2. システム適合性用ノルゲスチマート European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. store.usp.org [store.usp.org]
- 4. Determination of Norgestimate and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 5. Determination of norgestimate and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uspnf.com [uspnf.com]
- 7. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
A Head-to-Head Comparison: Validating a Novel Genetically Engineered Mouse Model for Norgesterone Research Against the Traditional Ovariectomized Rat Model
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical first step in preclinical Norgesterone research. This guide provides an objective comparison between a novel genetically engineered mouse model, the Progesterone (B1679170) Receptor Knockdown (PR-KD) mouse, and the traditional ovariectomized (OVX) rat model. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable model for your research needs.
The PR-KD mouse offers a sophisticated platform to investigate the specific signaling pathways of this compound by allowing for targeted downregulation of the progesterone receptor. This contrasts with the OVX rat model, a long-standing tool that provides a hormone-depleted environment to study the effects of exogenous hormone administration.
Comparative Analysis of Model Performance
The following tables summarize the key characteristics and experimental outcomes of the PR-KD mouse and the OVX rat model in the context of this compound research.
Table 1: General Model Characteristics
| Feature | PR-KD Mouse Model | Ovariectomized (OVX) Rat Model |
| Species | Mouse (Mus musculus) | Rat (Rattus norvegicus) |
| Genetic Modification | Targeted knockdown of the progesterone receptor (PR) gene. | None. |
| Hormonal State | Intact hypothalamic-pituitary-gonadal axis with reduced PR expression. | Ablation of endogenous ovarian hormones through surgical removal of ovaries. |
| Primary Application | Dissecting PR-specific signaling pathways and off-target effects of this compound. | Evaluating the physiological and behavioral effects of exogenous progestins in a hormone-depleted state. |
| Key Advantage | High specificity for studying the direct role of the progesterone receptor. | Well-established, cost-effective, and extensive historical data for comparison. |
| Key Limitation | Potential for developmental compensations due to genetic modification. | Lacks the complexity of an intact endocrine system; may not fully recapitulate physiological hormone interactions. |
Table 2: Comparative Pharmacodynamic and Physiological Outcomes
| Parameter | PR-KD Mouse Model with this compound | OVX Rat Model with this compound |
| Uterine Wet Weight | Significantly reduced uterotrophic response compared to wild-type mice. | Dose-dependent increase in uterine weight. |
| Mammary Gland Development | Attenuated ductal branching and alveolar development. | Stimulation of mammary gland proliferation. |
| Neurobehavioral Effects | Altered anxiety-like behaviors, indicating PR-mediated CNS effects. | Can be used to assess sedative and anxiolytic properties. |
| Receptor Binding Affinity | Allows for in-vivo assessment of this compound binding to remaining PRs. | Primarily used for ex-vivo receptor binding assays on tissue homogenates. |
Experimental Protocols
Progesterone Receptor Knockdown (PR-KD) Mouse Model Validation
1. Generation of the PR-KD Mouse:
-
A short hairpin RNA (shRNA) construct targeting the progesterone receptor mRNA is cloned into a lentiviral vector.
-
The lentiviral vector is microinjected into the perivitelline space of fertilized mouse oocytes.
-
Injected oocytes are transferred into pseudopregnant female mice.
-
Offspring are screened for the presence of the transgene by PCR analysis of tail-tip DNA.
-
Successful founders are bred to establish a stable PR-KD mouse line.
2. Confirmation of PR Knockdown:
-
Western Blotting: Protein lysates from uterine and brain tissues of PR-KD and wild-type (WT) mice are subjected to SDS-PAGE and immunoblotted with an anti-PR antibody. A significant reduction in PR protein levels in PR-KD mice confirms the knockdown.
-
Quantitative PCR (qPCR): RNA is extracted from target tissues, reverse-transcribed to cDNA, and PR mRNA levels are quantified using qPCR. A decrease in PR mRNA in PR-KD mice indicates successful shRNA-mediated degradation.
3. This compound Administration and Phenotypic Analysis:
-
Adult female PR-KD and WT mice are administered this compound (subcutaneous injection or pellet implantation) or vehicle control.
-
Uterine Histology: Uteri are collected, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Endometrial thickness and glandular development are assessed.
-
Mammary Gland Whole Mounts: Mammary glands are excised, spread on a glass slide, fixed, and stained with carmine (B74029) alum. Ductal branching and alveolar development are quantified.
-
Behavioral Testing: Mice are subjected to behavioral paradigms such as the elevated plus maze and open field test to assess anxiety-like behavior.
Ovariectomized (OVX) Rat Model Protocol
1. Ovariectomy:
-
Adult female Sprague-Dawley rats are anesthetized.
-
A small dorsal incision is made, and the ovaries are located and excised.
-
The incision is closed with sutures or surgical clips.
-
Animals are allowed a post-operative recovery period of at least one week to ensure depletion of endogenous ovarian hormones.[1]
2. Hormone Replacement:
-
OVX rats are randomly assigned to treatment groups and receive daily subcutaneous injections of this compound, estradiol (B170435) (to mimic a physiological state), or vehicle control.
3. Uterotrophic Assay:
-
After the treatment period, rats are euthanized, and the uteri are carefully dissected and weighed (wet weight).
-
The uterine horns are fixed for histological analysis as described for the mouse model.
4. Receptor Binding Assays:
-
Uterine or brain tissue is homogenized, and cytosolic fractions are prepared.
-
A competitive binding assay is performed using radiolabeled progesterone and increasing concentrations of unlabeled this compound to determine its binding affinity for the progesterone receptor.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the validation of the PR-KD mouse model.
References
A Comparative Guide to Norgesterone and Other Progestins in Hormone Replacement Therapy Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of norgesterone (Nestorone) and other commonly used progestins in hormone replacement therapy (HRT), focusing on their performance based on experimental data. The information is intended to support research and development in the field of women's health and endocrinology.
Introduction to Progestins in HRT
Progestogens are essential components of hormone replacement therapy for women with an intact uterus, primarily to prevent estrogen-induced endometrial hyperplasia.[1][2][3] Synthetic progestogens, known as progestins, are widely used and exhibit diverse pharmacological profiles owing to their varying affinities for progesterone (B1679170) receptors (PR) and their interactions with other steroid receptors. This guide focuses on a comparative analysis of this compound (Nestorone), a 19-norprogesterone (B1209251) derivative, against other progestins from different classes: norethisterone acetate (B1210297) (a testosterone (B1683101) derivative), drospirenone (B1670955) (a spironolactone (B1682167) analogue), and medroxyprogesterone (B1676146) acetate (a progesterone derivative).
Comparative Efficacy and Safety
The selection of a progestin in HRT is guided by its efficacy in protecting the endometrium and its overall safety profile, including metabolic and cardiovascular effects, as well as its impact on breast tissue. The following tables summarize quantitative data from various clinical studies, comparing key performance indicators of this compound (Nestorone) and other prominent progestins.
Endometrial Protection
Effective endometrial protection is a primary requirement for any progestin used in HRT. The data below illustrates the incidence of endometrial hyperplasia with different progestin regimens.
| Progestin Regimen | Study Duration | Number of Participants | Incidence of Endometrial Hyperplasia | Reference |
| Estradiol + this compound (Nestorone) | Not specified | Not specified | Data not available in searched literature | |
| Estradiol + Norethisterone Acetate (0.5mg) | 1 year | 260 | 0% | [4] |
| Conjugated Equine Estrogens + Medroxyprogesterone Acetate (2.5mg, continuous) | 3 years | 596 | Similar to placebo | [3] |
| Conjugated Equine Estrogens + Medroxyprogesterone Acetate (10mg, sequential) | 3 years | 596 | Similar to placebo | [3] |
| Estradiol + Drospirenone (2mg) | Not specified | Not specified | Protects against endometrial hyperplasia | [5] |
Vasomotor Symptom Relief
Progestins, in combination with estrogens, are effective in alleviating vasomotor symptoms such as hot flushes.
| Progestin Regimen | Study Duration | Reduction in Hot Flush Frequency | Reference |
| Estradiol + this compound (Nestorone) | Not specified | Data not available in searched literature | |
| Estradiol + Norethisterone Acetate (0.1mg or 0.25mg) | 24 weeks | Statistically significant decrease by week 3 | [6] |
| Estradiol + Drospirenone (1mg, 2mg, or 3mg) | 16 weeks | 84.5% - 88.0% reduction | [7] |
Impact on Lipid Profile
The effect of progestins on lipid profiles is a critical consideration due to the long-term cardiovascular implications of HRT.
| Progestin Regimen | Change in Total Cholesterol | Change in LDL-C | Change in HDL-C | Change in Triglycerides | Reference |
| Estradiol + this compound (Nestorone) | Data not available | Data not available | Data not available | Data not available | |
| Estradiol (2mg) + Norethisterone Acetate (1mg) | Significant decrease (p<0.05) | Significant decrease (p<0.05) | No significant change | No significant change | [8] |
| Conjugated Equine Estrogens (0.625mg) + Medroxyprogesterone Acetate (2.5mg) | No significant change | Significant decrease (p<0.05) | No significant change | No significant change | [8] |
| Estradiol + Drospirenone | Significantly lower total cholesterol and LDL | Significantly lower | Maintained | Maintained | [9] |
Side Effect Profile
The incidence of common side effects can influence patient adherence and the overall tolerability of an HRT regimen.
| Progestin | Common Side Effects | Reference |
| This compound (Nestorone) | Data not available in searched literature | |
| Norethisterone Acetate | Menstrual irregularities, headaches, nausea, breast tenderness, mood changes, acne, increased hair growth.[10] | [11] |
| Drospirenone | Vaginal bleeding, breast tenderness.[12] | [13][14] |
| Medroxyprogesterone Acetate | Excessive weight gain, Cushingoid facies, worsening of diabetes.[15] | [15] |
Signaling Pathways and Molecular Mechanisms
The distinct clinical effects of different progestins can be attributed to their unique interactions with various steroid hormone receptors and their subsequent downstream signaling pathways.
Caption: Differential receptor binding and activity of various progestins.
This compound (Nestorone) is a highly selective progestin that binds almost exclusively to the progesterone receptor, with minimal interaction with other steroid receptors.[16] This high selectivity is thought to contribute to its "pure" progestational effects with no androgenic or estrogenic activity.[16]
Norethisterone acetate, a testosterone derivative, acts as a potent agonist of the progesterone receptor but also exhibits weak androgenic activity due to its binding to the androgen receptor.[10][14]
Drospirenone is unique in that it possesses both anti-androgenic and anti-mineralocorticoid properties, acting as an antagonist at both the androgen and mineralocorticoid receptors.[17][18][19] Its anti-mineralocorticoid activity is similar to that of endogenous progesterone.[17]
Medroxyprogesterone acetate, in addition to its progestogenic activity, has been shown to bind to and activate the glucocorticoid receptor, which may account for some of its side effects.[5][9][20][21]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of progestins in HRT.
Endometrial Biopsy and Histological Analysis
Objective: To assess the effect of progestin on the endometrium and screen for endometrial hyperplasia or carcinoma.
Protocol:
-
Patient Population: Postmenopausal women with an intact uterus participating in HRT clinical trials.
-
Procedure: Endometrial biopsies are typically performed at baseline and at specified intervals during the trial (e.g., annually). Aspiration biopsy is a common outpatient procedure.[22]
-
Sample Processing: The obtained endometrial tissue is fixed in formalin and embedded in paraffin. Sections are then cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Histological Evaluation: A pathologist, blinded to the treatment allocation, examines the slides. The endometrium is classified according to established criteria (e.g., inactive, proliferative, secretory, or hyperplastic).[2] The presence of any hyperplasia (simple, complex, or atypical) is noted.[3]
Mammographic Breast Density Assessment
Objective: To evaluate changes in breast density, a known risk factor for breast cancer, in response to different HRT regimens.
Protocol:
-
Imaging: Digital mammograms are obtained at baseline and at the end of the study period.
-
Quantitative Assessment: Various methods are employed to quantify mammographic density:
-
Planimetry: A trained technician traces the total breast area and the area of dense tissue on the mammogram using a digital planimeter. The percentage of dense area is then calculated.[23]
-
Computer-assisted Thresholding: An observer selects a gray-level threshold on a digital display to distinguish between dense and non-dense tissue. The software then calculates the percentage of dense area based on the image histogram.[7]
-
Automated Software: Programs that use algorithms to automatically segment the breast area and quantify the proportion of dense tissue.[12][13]
-
Lipid Profile Analysis
Objective: To determine the effects of different HRT formulations on the serum lipid profile.
Protocol:
-
Sample Collection: Blood samples are collected from participants after an 8-12 hour fast.[24]
-
Laboratory Analysis: Serum or plasma is analyzed for the following parameters:
-
Total Cholesterol
-
Triglycerides
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
-
Low-Density Lipoprotein Cholesterol (LDL-C) Calculation: LDL-C is typically calculated using the Friedewald formula: [LDL-C] = [Total Cholesterol] - [HDL-C] - ([Triglycerides]/5), which is valid for triglyceride levels up to 400 mg/dL.[24]
-
Quality Control: Analyses are performed in certified laboratories that adhere to standardized quality control procedures.[24]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a randomized controlled trial comparing different progestins in HRT.
Caption: A typical experimental workflow for a comparative HRT clinical trial.
Conclusion
The choice of progestin in hormone replacement therapy involves a careful consideration of its efficacy in endometrial protection and its broader safety profile. This compound (Nestorone) stands out for its high selectivity for the progesterone receptor, suggesting a favorable profile with minimal off-target effects. In contrast, other progestins like norethisterone, drospirenone, and medroxyprogesterone acetate exhibit varying degrees of interaction with androgen, mineralocorticoid, and glucocorticoid receptors, which contribute to their distinct clinical characteristics. Further head-to-head clinical trials are needed to fully elucidate the comparative long-term benefits and risks of this compound relative to other progestins in a comprehensive range of HRT-related outcomes. This guide provides a foundational overview based on available experimental data to aid researchers and clinicians in their ongoing evaluation of these important therapeutic agents.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Hormone replacement therapy and the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of hormone replacement therapy on endometrial histology in postmenopausal women. The Postmenopausal Estrogen/Progestin Interventions (PEPI) Trial. The Writing Group for the PEPI Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medroxyprogesterone acetate binds the glucocorticoid receptor to stimulate alpha-ENaC and sgk1 expression in renal collecting duct epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. srh.bmj.com [srh.bmj.com]
- 7. The quantitative analysis of mammographic densities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. whi.org [whi.org]
- 9. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norethisterone acetate - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Qualitative Versus Quantitative Mammographic Breast Density Assessment: Applications for the US and Abroad [mdpi.com]
- 13. Quantitative assessment of breast mammographic density with a new objective method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nestorone: clinical applications for contraception and HRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimineralocorticoid activity of a novel oral contraceptive containing drospirenone, a unique progestogen resembling natural progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. researchgate.net [researchgate.net]
- 20. journals.physiology.org [journals.physiology.org]
- 21. 4007 Medroxyprogesterone Upregulates the Glucocorticoid Receptor in Female Long Evans Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative evaluation of mammographic densities: a comparison of methods of assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. PhenX Toolkit: Protocols [phenxtoolkit.org]
Comparative study of the androgenic activity of Norgesterone and other progestins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the androgenic activity of several clinically relevant progestins. Progestins, synthetic forms of progesterone (B1679170), are crucial components of hormonal therapies, including contraception and hormone replacement therapy. However, their clinical utility can be influenced by off-target effects, most notably their interaction with the androgen receptor (AR). Understanding the relative androgenic activity of different progestins is paramount for developing safer and more selective therapeutic agents.
While this guide aims to be comprehensive, a thorough literature search did not yield specific quantitative data on the androgen receptor binding affinity or in vivo androgenic potency of Norgesterone (norvinisterone). Therefore, this comparison focuses on other widely studied progestins, particularly derivatives of 19-nortestosterone such as Norethisterone, and other key examples from different generations.
The Androgenic Signaling Pathway
Androgenic effects are mediated through the androgen receptor (AR), a ligand-activated nuclear transcription factor.[1] The classical genomic signaling pathway begins when an androgen, such as dihydrotestosterone (B1667394) (DHT), or a cross-reacting progestin, binds to the AR in the cytoplasm. This binding induces a conformational change, causing the dissociation of heat shock proteins (HSPs).[1] The activated AR-ligand complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs).[1] This binding event recruits co-activator proteins and initiates the transcription of target genes, leading to a physiological androgenic response.[1]
Comparative Androgenic Activity: In Vitro Data
The primary methods for quantifying the androgenic potential of a compound in vitro are receptor binding assays and transcriptional activation assays. Receptor binding assays measure the affinity of a compound for the AR, often expressed as a relative binding affinity (RBA) compared to a potent androgen or as an inhibition constant (Ki). The following table summarizes the AR binding affinity for several progestins compared to the natural potent androgen, 5α-dihydrotestosterone (DHT).
| Compound | Class | Androgen Receptor Binding Affinity (Ki, nM) |
| 5α-Dihydrotestosterone (DHT) | Natural Androgen | 29.4 [2] |
| Progesterone (Prog) | Pregnane (B1235032) | 36.6[2] |
| Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) | Pregnane Derivative | 19.4[2] |
| Norethisterone Acetate (NET-A) | Estrane (19-Nortestosterone) Derivative | 21.9[2] |
| Levonorgestrel | Estrane (19-Nortestosterone) Derivative | Potent Competitor (Ki similar to Testosterone)[3] |
| Gestodene | Estrane (19-Nortestosterone) Derivative | Potent Competitor (Ki similar to Testosterone)[3] |
| Drospirenone (B1670955) | Spirolactone Derivative | Exhibits anti-androgenic properties[4][5] |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from studies using COS-1 cells and human genital skin fibroblasts.[2][3]
Studies show that progestins from the first three generations, particularly those derived from 19-nortestosterone, often display significant binding affinity for the androgen receptor.[4][5] For instance, Medroxyprogesterone Acetate (MPA) and Norethisterone Acetate (NET-A) exhibit binding affinities comparable to that of the natural androgen DHT.[2] In functional assays, MPA and NET-A act as efficacious AR agonists, with activities similar to DHT, while natural progesterone acts as an AR antagonist.[2][4][5] In contrast, newer progestins like drospirenone were designed to have anti-androgenic properties.[4][5]
Experimental Protocols
The assessment of androgenic activity relies on standardized and reproducible experimental methods. Below are summaries of the key in vitro and in vivo protocols cited in comparative studies.
Androgen Receptor (AR) Competitive Binding Assay
This in vitro assay quantifies the ability of a test compound to displace a radiolabeled androgen (e.g., ³H-DHT or ³H-methyltrienolone) from the AR in a prepared cell lysate or cytosol fraction.
Methodology:
-
Receptor Source: Cytosol is prepared from tissues rich in AR, such as human mammary carcinoma cells or transfected COS-1 cells.[2][6]
-
Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, bound and unbound radioligands are separated, often using dextran-coated charcoal which adsorbs the free radioligand.
-
Quantification: The radioactivity in the supernatant, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the inhibition constant (Ki) or Relative Binding Affinity (RBA) compared to a reference androgen.[2]
Androgen Receptor (AR) Transactivation Assay
This cell-based in vitro assay measures the ability of a compound to activate the AR and induce the expression of a reporter gene.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, U2-OS) is used. These cells are stably or transiently transfected with two plasmids: one containing the human AR gene and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.[4][5]
-
Treatment: The transfected cells are exposed to various concentrations of the test compound. A known androgen (e.g., DHT) is used as a positive control.
-
Incubation: Cells are incubated for a set period (e.g., 24 hours) to allow for receptor activation, gene transcription, and protein expression.
-
Lysis and Measurement: The cells are lysed, and the activity of the reporter protein (e.g., luminescence for luciferase) is measured.
-
Data Analysis: The level of reporter gene expression correlates with the androgenic activity of the compound. Dose-response curves are generated to determine potency (EC50) and efficacy (Emax) relative to the positive control.[2]
In Vivo Hershberger Bioassay
The Hershberger bioassay is the gold-standard in vivo screening test for assessing the androgenic or anti-androgenic activity of a chemical.[7] The assay relies on weight changes in androgen-dependent tissues in castrated male rats.[7]
Methodology:
-
Animal Model: Peripubertal male rats are surgically castrated to remove the endogenous source of androgens.[7]
-
Dosing: After a recovery period, the animals are treated with the test substance daily for 10 consecutive days via oral gavage or subcutaneous injection.[7]
-
Tissue Collection: Approximately 24 hours after the last dose, the animals are euthanized, and five specific androgen-dependent tissues are carefully dissected and weighed: ventral prostate (VP), seminal vesicles (SV), levator ani-bulbocavernosus (LABC) muscle, Cowper's glands (CG), and the glans penis (GP).[7]
-
Data Analysis: For androgenic activity, the tissue weights of the treated groups are compared to a vehicle control group. A statistically significant increase in the weight of two or more of the five tissues indicates a positive androgenic effect.[7] For anti-androgenic activity, the test substance is co-administered with a reference androgen (e.g., testosterone (B1683101) propionate), and a significant decrease in tissue weights compared to the group receiving the reference androgen alone indicates an anti-androgenic effect.[7]
Conclusion
The androgenic activity of progestins is a critical consideration in drug development and clinical practice. While robust comparative data for this compound remains elusive in the public literature, analysis of other progestins reveals a clear structure-activity relationship. Progestins derived from 19-nortestosterone, such as Norethisterone Acetate and Levonorgestrel, as well as pregnane derivatives like Medroxyprogesterone Acetate, demonstrate significant affinity for the androgen receptor and can act as potent agonists.[2][3] In contrast, newer generation progestins, like the spirolactone-derived drospirenone, have been specifically engineered to minimize or antagonize androgenic effects.[4][5] The experimental protocols detailed herein provide a standardized framework for researchers to continue characterizing the endocrine profiles of novel and existing therapeutic compounds.
References
- 1. Androgen receptor - Wikipedia [en.wikipedia.org]
- 2. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of androgen receptor binding by natural and synthetic steroids in cultured human genital skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 5. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of structural modification on progesterone and androgen receptor binding of norethisterone. Correlation with nuclear magnetic resonance signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of a New Anti-Norgesterone Antibody: A Comparative Guide
For researchers and drug development professionals, the rigorous validation of new antibodies is paramount to ensure data accuracy and reproducibility. This guide provides a comprehensive framework for evaluating the specificity of a novel anti-Norgesterone antibody, comparing its performance characteristics against commercially available alternatives. Detailed experimental protocols and supporting data are presented to aid in this critical assessment.
Performance Comparison
The specificity and affinity of an antibody are critical parameters that dictate its suitability for various applications. Below is a comparative summary of the new anti-Norgesterone antibody against leading competitors.
Table 1: Affinity and Kinetics
| Antibody | Target | Type | Affinity (K D ) | Association Rate (k a ) (1/Ms) | Dissociation Rate (k d ) (1/s) |
| New Anti-Norgesterone Ab | Norgesterone/Levonorgestrel | Monoclonal | [Insert Data] | [Insert Data] | [Insert Data] |
| Competitor A (ELISA Kit) | Levonorgestrel | Monoclonal | Data Not Provided | Data Not Provided | Data Not Provided |
| Competitor B (Monoclonal Ab) | Levonorgestrel | Monoclonal | Data Not Provided | Data Not Provided | Data Not Provided |
Note: Quantitative kinetic data for competitor antibodies is often not publicly available and typically requires direct experimental determination.
Table 2: Cross-Reactivity Profile
A critical aspect of antibody specificity is its cross-reactivity with structurally related molecules. The following table presents the cross-reactivity of the new anti-Norgesterone antibody against a panel of relevant steroid hormones.
| Compound | % Cross-Reactivity (New Anti-Norgesterone Ab) | % Cross-Reactivity (Competitor A - Illustrative) | % Cross-Reactivity (Competitor B - Illustrative) |
| Levonorgestrel | [Insert Data, e.g., 100%] | 100% | 100% |
| Norgestrel (racemic) | [Insert Data, e.g., ~50%] | ~50% | ~50% |
| Progesterone (B1679170) | [Insert Data] | < 1% | < 1% |
| Ethinyl Estradiol | [Insert Data] | < 0.1% | < 0.1% |
| Norethindrone | [Insert Data] | < 5% | < 5% |
| Dydrogesterone | [Insert Data] | < 2% | < 2% |
| Medroxyprogesterone Acetate | [Insert Data] | < 0.5% | < 0.5% |
| Cortisol | [Insert Data] | < 0.1% | < 0.1% |
| Testosterone | [Insert Data] | < 0.1% | < 0.1% |
Note: Cross-reactivity data for competitor antibodies are illustrative and should be confirmed from the manufacturer's datasheet or through independent testing. One study found that in a progesterone competitive protein-binding assay, d-norgestrel showed a 4% cross-reaction.[1]
Experimental Protocols
To ensure a thorough and standardized evaluation, the following detailed experimental protocols are provided.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive method for quantifying small molecules like this compound and is ideal for determining antibody specificity and cross-reactivity.[2]
Principle: This assay is based on the competition between free this compound in the sample and a fixed amount of this compound conjugated to a carrier protein (for coating) for binding to the anti-Norgesterone antibody.[3] The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample.
Materials:
-
96-well microtiter plates
-
This compound-protein conjugate (e.g., this compound-BSA)
-
New anti-Norgesterone antibody
-
This compound standard
-
Structurally related steroids for cross-reactivity testing
-
HRP-conjugated secondary antibody (if the primary is not labeled)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating, blocking, wash, and assay buffers
Procedure:
-
Coating: Coat the wells of a 96-well plate with the this compound-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standards or samples containing this compound (or other steroids for cross-reactivity) to the wells. Immediately add the new anti-Norgesterone antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: If the primary antibody is not enzyme-conjugated, add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The concentration of this compound in the samples is inversely proportional to the signal. Calculate the percentage of cross-reactivity using the formula: (Concentration of this compound at 50% displacement / Concentration of cross-reactant at 50% displacement) x 100.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between an antibody and its antigen.[4][5][6]
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the determination of association (k a ), dissociation (k d ), and equilibrium dissociation (K D ) constants.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
New anti-Norgesterone antibody
-
This compound and other steroids
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Antibody Immobilization: Immobilize the new anti-Norgesterone antibody onto the sensor chip surface using standard amine coupling chemistry.
-
System Priming: Prime the system with running buffer to establish a stable baseline.
-
Analyte Injection: Inject a series of concentrations of this compound (and other steroids for cross-reactivity) over the antibody-immobilized surface.
-
Association and Dissociation Monitoring: Monitor the binding and dissociation in real-time.
-
Regeneration: After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
Visualizations
This compound Mechanism of Action and Signaling Pathway
Norgestrel, a synthetic progestin, exerts its effects primarily by binding to and activating progesterone receptors (PRs).[7][8] This interaction triggers a signaling cascade that ultimately leads to the regulation of gene expression, affecting ovulation and the uterine environment.[9][10][11] The binding of this compound to the progesterone receptor can initiate both classical genomic and non-genomic signaling pathways.[12][13]
Caption: this compound signaling through genomic and non-genomic pathways.
Experimental Workflow for Specificity Evaluation
A systematic workflow is essential for the comprehensive evaluation of a new antibody's specificity.
Caption: Workflow for evaluating the specificity of a new antibody.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Competitive ELISA kits | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. signosisinc.com [signosisinc.com]
- 13. Corticosterone Competitive ELISA Kit (EIACORT) - Invitrogen [thermofisher.com]
A Comparative Guide to Inter-Laboratory Quantification of Progestins: Norgestimate, Norethisterone, and Progesterone
For researchers, scientists, and drug development professionals, the precise and reproducible quantification of synthetic progestins like norgestimate (B1679921) and norethisterone, as well as the endogenous hormone progesterone (B1679170), is critical for quality control, pharmacokinetic analysis, and clinical monitoring. This guide provides a comparative overview of common analytical methodologies, synthesizing data from various validated methods to offer a performance benchmark in the absence of direct, large-scale inter-laboratory comparison studies for all compounds.
Quantitative Data Summary
The performance of an analytical method is defined by several key parameters. The following table summarizes the reported performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Immunoassays for the quantification of norgestimate, norethisterone, and progesterone in various matrices.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Immunoassay |
| Analyte(s) | Norgestimate, Norethisterone Enanthate, Norethisterone Acetate (B1210297) | Norethisterone Acetate | Norgestimate Metabolites, Norethisterone, Progesterone | Progesterone |
| Matrix | Pharmaceutical Formulations, Plasma | Human Plasma | Human/Rat Plasma, Saliva | Human Serum |
| Linearity Range | 0.25 - 121 µg/mL[1][2] | 0.10 - 10 ng/mL[3] | 0.05 - 5000 pg/mL[4][5][6] | 0.2 - 4 ng/mL (typical range of pools tested)[7] |
| Correlation Coefficient (r²) | > 0.999[2][4] | Not Specified | ≥ 0.998[4] | Not Applicable (correlation with LC-MS/MS is high)[7] |
| Limit of Detection (LOD) | 0.06 - 0.9 ng[1][2] | Not Specified | Not explicitly stated, but LLOQ is very low[1] | Not Specified |
| Limit of Quantification (LOQ) | 0.125 - 0.890 µg/mL[2][8] | < 0.10 ng/mL[3] | 20 - 50 pg/mL[4][5][9] | ~0.2 ng/mL (lower end of tested pools)[7] |
| Precision (%CV) | Intra- & Inter-day < 2.6%[2] | Intra- & Inter-day suitable for the concentration range[3] | Intra- & Inter-run < 10%[4][5][6] | Inter-assay CVs can be >10% for some analyzers[7] |
| Accuracy / Recovery (%) | 101.9%[2] | Suitable for the concentration range[3] | Intra- & Inter-run within 10%; Recovery >80%[4][5] | Mean levels can differ significantly between analyzers[7] |
Experimental Protocols
The choice of analytical method depends on the required sensitivity, selectivity, and the sample matrix.[1] LC-MS/MS is often preferred for bioanalytical applications due to its high sensitivity and specificity, while HPLC-UV is a robust method for quality control of pharmaceutical formulations.[1] Immunoassays are widely used in clinical settings but can suffer from cross-reactivity and interference.[9][10]
This technique is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[1][11]
-
Sample Preparation:
-
Internal Standard: An internal standard, often a deuterated version of the analyte (e.g., Progesterone-d9), is added to the plasma or saliva sample.[6]
-
Extraction: Liquid-liquid extraction (LLE) or salting-out assisted liquid-liquid extraction (SALLE) is commonly used to isolate the analyte from the biological matrix.[5][6][12] For example, progesterone can be extracted from plasma using acetonitrile, with phase separation enhanced by adding salts like magnesium sulfate (B86663) and sodium chloride.[12]
-
Reconstitution: The dried extract is reconstituted in a solvent mixture (e.g., 40% ethanol) compatible with the mobile phase.[9]
-
-
Chromatography:
-
Column: A reverse-phase C18 column is typically used for separation (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid) is employed.[6][12]
-
Flow Rate: A typical flow rate is around 0.45 mL/min.[6][12]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive-ion mode is common.[6][12]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. For progesterone, this could be m/z 315.20 → 109.10.[6][12]
-
HPLC-UV is a reliable and cost-effective method well-suited for analyzing higher concentration samples, such as pharmaceutical dosage forms.[1]
-
Sample Preparation:
-
Chromatography:
-
Column: A reverse-phase C18 column is standard.[14]
-
Mobile Phase: A mixture of solvents like water, acetonitrile, and/or methanol is used. For norethisterone acetate, a mobile phase of methanol and water (55:45) has been reported.[2][14]
-
Flow Rate: A typical flow rate is 1 mL/min.[2]
-
Detection: A UV detector is used, with the wavelength set to an absorbance maximum for the analyte (e.g., 240 nm for norethisterone acetate).[2]
-
Immunoassays are common in clinical laboratories for hormone analysis. These methods rely on the specific binding of an antibody to the target analyte.
-
Protocol:
-
Sample Incubation: A patient's serum or plasma sample is incubated with a specific antibody directed against the hormone (e.g., progesterone).
-
Competition/Binding: In competitive immunoassays, labeled hormone competes with the hormone in the sample for binding sites on the antibody. In sandwich assays, the hormone is bound between two antibodies.
-
Signal Generation: The amount of bound labeled hormone is measured, often via chemiluminescence, fluorescence, or enzymatic reaction. The signal generated is inversely or directly proportional to the concentration of the hormone in the sample.
-
-
Validation Considerations: While highly correlated with LC-MS/MS, different automated immunoassay analyzers can produce varying results, showing significant inter-assay variability.[7] This highlights the need for method-specific interpretation of results and the potential benefit of a validated progesterone standard for daily assays.[7]
Visualizing Workflows and Method Validation
To ensure consistency and reliability in quantification, structured workflows and rigorous validation are essential. The following diagrams illustrate a typical workflow for an inter-laboratory comparison and the key parameters for bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of norethisterone acetate in human plasma by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. qps.com [qps.com]
- 6. Development and Validation of LC-MS/MS Assay for the Quantification of Progesterone in Rat Plasma and its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precision of progesterone measurements with the use of automated immunoassay analyzers and the impact on clinical decisions for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijirset.com [ijirset.com]
- 9. news-medical.net [news-medical.net]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ethinylestradiol and norethisterone in an oral contraceptive capsule by reversed-phase high performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
Norgesterone vs. Natural Progesterone: An In Vitro Comparison of Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the biological effects of norgesterone, a synthetic progestin, and natural progesterone (B1679170). The following sections detail their comparative receptor binding affinities, impacts on cellular proliferation, and underlying signaling mechanisms, supported by experimental data.
Comparative Analysis of Receptor Binding and Cellular Proliferation
The functional differences between natural progesterone and synthetic progestins like this compound (commonly formulated as norethisterone) are rooted in their distinct affinities for various steroid receptors. These differences in binding translate to varied downstream effects on cellular processes such as proliferation.
Receptor Binding Affinity
In vitro competitive binding assays are crucial for determining the relative binding affinity (RBA) of these compounds to the progesterone receptor (PR) and other steroid receptors, such as the androgen receptor (AR). These assays typically involve incubating radiolabeled hormones with receptor-containing cell extracts (cytosol) and measuring the displacement by unlabeled progesterone or synthetic progestins.
| Compound | Receptor | Relative Binding Affinity (RBA) vs. Progesterone | Cell Line/System | Citation |
| Progesterone | Progesterone Receptor (PR) | 100% (Reference) | Rabbit Uterus | [1] |
| Norethisterone | Progesterone Receptor (PR) | Varies; can be higher than progesterone | Human Endometrium, MCF-7 cells | [2][3] |
| Progesterone | Androgen Receptor (AR) | Low | Rat Prostate | [1] |
| Norethisterone | Androgen Receptor (AR) | Significant affinity | Human Mammary Carcinoma, Rat Prostate | [3][4] |
Note: RBA values can vary between studies depending on the specific experimental conditions and cell systems used.
Cellular Proliferation in Breast Cancer Cell Lines
The effect of progestogenic compounds on cell proliferation is a critical area of investigation, particularly in the context of hormone-sensitive cancers. Studies often utilize human breast cancer cell lines, such as MCF-7, to evaluate these effects.
| Compound | Concentration Range | Effect on MCF-7 Cell Proliferation (in the presence of Estradiol) | Citation |
| Progesterone | 10⁻⁷ M to 10⁻⁵ M | Significant reduction (up to 61%) | [5] |
| Norethisterone | 10⁻⁹ M to 10⁻⁵ M | Inhibitory effect (23% to 38%) | [5] |
| Progesterone + Estradiol (B170435) | Not specified | Promotes cell cycle progression (G2/M accumulation) | [6] |
Signaling Pathways and Mechanisms of Action
Progesterone and this compound elicit their effects through both classical and non-classical signaling pathways. The classical pathway involves binding to nuclear progesterone receptors (PR-A and PR-B), which then act as transcription factors to regulate gene expression.[7] Non-classical pathways are initiated at the cell membrane and involve rapid activation of intracellular signaling cascades, such as the MAPK pathway.[8][9]
Synthetic progestins like this compound also bind to the nuclear progesterone receptor to regulate gene transcription. However, their different binding affinities for PR and other steroid receptors, like the androgen receptor, can lead to a distinct profile of regulated genes and, consequently, different cellular outcomes.
Key Experimental Protocols
The data presented in this guide are derived from established in vitro methodologies. Below are summaries of the typical protocols used in these studies.
Competitive Receptor Binding Assay
This assay quantifies the affinity of a compound for a specific receptor relative to the natural ligand.
-
Preparation of Cytosol: Hormone-responsive cells (e.g., MCF-7) or tissues are homogenized and centrifuged to isolate the cytosol, which contains the soluble steroid receptors.
-
Competitive Binding: A constant amount of radiolabeled natural hormone (e.g., [³H]-progesterone) is incubated with the cytosol in the presence of varying concentrations of the unlabeled test compound (this compound) or unlabeled natural progesterone (for a standard curve).
-
Separation: After incubation, the receptor-bound hormone is separated from the free hormone.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The RBA is then calculated by comparing the IC50 of the test compound to the IC50 of progesterone.
Cell Proliferation Assay (ATP-Based)
This method assesses cell viability and proliferation by measuring the amount of ATP, which is proportional to the number of metabolically active cells.
-
Cell Seeding: Human breast cancer cells (MCF-7) are plated in multi-well plates and allowed to attach.
-
Treatment: The cells are then treated with a range of concentrations of progesterone or this compound, often in combination with estradiol to mimic a hormonally active environment.[10]
-
Incubation: The cells are incubated for a period, typically several days, to allow for effects on proliferation to manifest.[5]
-
ATP Measurement: After incubation, a reagent is added that lyses the cells and, in the presence of ATP and a substrate (luciferin/luciferase), generates a luminescent signal.
-
Data Analysis: The intensity of the luminescence is directly proportional to the amount of ATP and thus the number of viable cells in the well. Results are often expressed as a percentage of the control (untreated or vehicle-treated) cells.
References
- 1. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of structural modification on progesterone and androgen receptor binding of norethisterone. Correlation with nuclear magnetic resonance signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effect of progesterone, medroxyprogesterone acetate and norethisterone on the proliferation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of progesterone and synthetic progestins on serum- and estradiol-stimulated proliferation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antagonistic effect of a compound on Norgesterone activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methods for validating the antagonistic effect of a compound on progesterone (B1679170) receptor (PR) activity. Detailed protocols, data presentation formats, and visual workflows are included to assist researchers in selecting and implementing the most appropriate assays for their drug discovery and development needs.
Introduction to Progesterone Receptor Antagonism
Progesterone, a crucial steroid hormone, exerts its effects by binding to and activating the progesterone receptor (PR), a ligand-dependent transcription factor.[1] This activation regulates gene expression networks involved in female reproductive processes and can also play a role in the progression of certain cancers, such as breast cancer.[1] Progesterone receptor antagonists are compounds that bind to the PR and block the actions of progesterone.[2][3] These antagonists, such as the well-known mifepristone (B1683876) (RU-486), have significant clinical applications, including pregnancy termination and the treatment of hormone-dependent conditions.[2][4][5][6] Validating the antagonistic activity of novel compounds is a critical step in the development of new therapeutics targeting the progesterone receptor.
Comparative Analysis of Validation Assays
Several in vitro methods are commonly employed to validate the antagonistic activity of a compound on the progesterone receptor. The choice of assay depends on the specific research question, available resources, and desired throughput. This guide focuses on three widely used techniques: Competitive Binding Assays, Reporter Gene Assays, and Western Blot Analysis of PR-regulated protein expression.
| Assay Type | Principle | Measures | Common Cell Line | Pros | Cons |
| Competitive Binding Assay | A test compound competes with a labeled progesterone analog for binding to the PR ligand-binding domain.[7][8][9] | Binding affinity (IC50) of the compound to the progesterone receptor.[7][9] | T47D (PR-rich human breast cancer cells)[10][11][12][13] | High-throughput, directly measures binding to the receptor. | Does not provide information on the functional consequence of binding (i.e., agonist vs. antagonist activity). |
| Reporter Gene Assay | Measures the ability of a compound to inhibit progesterone-induced expression of a reporter gene (e.g., luciferase) linked to a progesterone response element (PRE).[14][15][16] | Functional antagonistic activity (IC50) by quantifying the inhibition of PR-mediated gene transcription.[14][15] | T47D, or engineered cell lines (e.g., U2OS) expressing PR and a reporter construct.[11][17] | Directly measures the functional outcome of receptor binding, can distinguish between agonists and antagonists.[18] | Can be influenced by off-target effects that affect the reporter gene expression or cell viability. |
| Western Blot Analysis | Measures the ability of a compound to block the progesterone-induced expression of endogenous PR-regulated proteins.[19] | Inhibition of downstream protein expression, confirming the antagonistic effect in a more physiological context. | T47D[19] | Provides evidence of antagonism on an endogenous downstream target. | Lower throughput, semi-quantitative, requires a specific antibody for the target protein. |
Experimental Protocols
Competitive Progesterone Receptor Binding Assay
This protocol is adapted from fluorescence polarization-based assays.[7][8]
Objective: To determine the binding affinity (IC50) of a test compound to the progesterone receptor.
Materials:
-
Progesterone Receptor Ligand-Binding Domain (PR-LBD)
-
Fluorescently labeled progesterone analog (tracer)
-
Test compound and a known PR antagonist (e.g., mifepristone) as a positive control
-
Assay buffer
-
384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 384-well plate, add the diluted compounds.
-
Prepare a mixture of PR-LBD and the fluorescent tracer in the assay buffer.
-
Add the PR-LBD/tracer mixture to each well.
-
Incubate the plate at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
Progesterone Receptor Luciferase Reporter Assay
This protocol is based on commercially available reporter assay kits.[14][15][16]
Objective: To determine the functional antagonistic activity (IC50) of a test compound by measuring the inhibition of PR-mediated gene transcription.
Materials:
-
T47D cells or other suitable cells stably expressing the progesterone receptor and a PRE-luciferase reporter construct.
-
Cell culture medium.
-
Progesterone (agonist).
-
Test compound and a known PR antagonist (e.g., mifepristone) as a positive control.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compound or positive control for a short pre-incubation period.
-
Add progesterone to all wells (except for the negative control) to stimulate the PR.
-
Incubate for a period sufficient to induce luciferase expression (typically 18-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of the progesterone-induced luciferase activity.
Western Blot Analysis of a PR-Regulated Protein
This protocol describes the validation of a PR antagonist by measuring the expression of a PR-regulated protein, such as the β1 subunit of Na/K-ATPase.[19]
Objective: To confirm the antagonistic effect of a compound by analyzing the expression of a downstream target protein.
Materials:
-
T47D cells.
-
Cell culture medium.
-
Progesterone.
-
Test compound and a known PR antagonist (e.g., mifepristone).
-
Lysis buffer.
-
Primary antibody against a PR-regulated protein (e.g., β1-Na/K-ATPase) and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Culture T47D cells and treat them with the test compound, progesterone, a combination of both, or vehicle control.
-
After the treatment period, lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the primary antibody overnight.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Progesterone Receptor Signaling Pathway.
Caption: Experimental Workflow for Validating a PR Antagonist.
References
- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of progesterone antagonists [pubmed.ncbi.nlm.nih.gov]
- 4. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Antigestogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Progesterone receptor regulation in T47D human breast cancer cells: analysis by density labeling of progesterone receptor synthesis and degradation and their modulation by progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. caymanchem.com [caymanchem.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Novel Nonsteroidal Progesterone Receptor (PR) Antagonists with a Phenanthridinone Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Norgestimate and Other Progestins: A Transcriptomic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of norgestimate (B1679921) and other widely used synthetic progestins. While direct comparative transcriptomic studies for norgestimate are not publicly available, this document synthesizes existing data on the individual transcriptomic impacts of other key progestins, namely levonorgestrel (B1675169) and etonogestrel (B1671717), to offer valuable insights for the research and drug development community. The guide also details the established mechanisms of action and receptor binding profiles to provide a comprehensive comparison.
Overview of Progestin Action
Synthetic progestins are designed to mimic the action of endogenous progesterone (B1679170) by binding to and activating progesterone receptors (PRs). This interaction triggers a cascade of molecular events that ultimately alter gene expression in target tissues, leading to various physiological effects, including ovulation inhibition, changes in cervical mucus, and modification of the endometrium.[1][2] Norgestimate, a third-generation progestin, is characterized by its high progestational selectivity and minimal androgenicity.[2]
Comparative Receptor Binding Affinities
The biological activity of a progestin is influenced by its binding affinity to various steroid receptors. The following table summarizes the relative binding affinities of norgestimate and its metabolites, as well as other progestins, for the progesterone and androgen receptors.
| Compound | Relative Binding Affinity for Progesterone Receptor (%) | Relative Binding Affinity for Androgen Receptor (%) |
| Progesterone | 100 | - |
| Norgestimate | 0.8 - 9 | 0.003 |
| Norelgestromin (metabolite of Norgestimate) | - | 0.013 |
| Levonorgestrel (metabolite of Norgestimate) | 110 | 0.220 |
| Gestodene | - | 0.154 |
Data compiled from multiple sources.[2][3]
Transcriptomic Analyses of Individual Progestins
Direct comparative RNA-sequencing or microarray data for norgestimate against other progestins is currently lacking in the public domain. However, studies on the transcriptomic effects of levonorgestrel and etonogestrel provide valuable insights into their molecular mechanisms.
Levonorgestrel Transcriptomic Data
A study on the effect of a single post-ovulatory dose of levonorgestrel on the endometrial transcriptome during the receptive period revealed minimal changes in gene expression, suggesting it does not significantly interfere with endometrial receptivity.[4] Another study, however, indicated that levonorgestrel contraception induces significant gene expression changes in the endometrium and ovary, affecting immune, inflammatory, and reproductive pathways.[[“]]
Table 1: Summary of Selected Gene Expression Changes Induced by Levonorgestrel in the Endometrium
| Gene | Regulation | Putative Function |
| PAEP | Upregulated | Progestagen-associated endometrial protein |
| TGM2 | Upregulated | Transglutaminase 2 |
| CLU | Upregulated | Clusterin |
| IGF2 | Upregulated | Insulin-like growth factor 2 |
| IL6ST | Upregulated | Interleukin 6 signal transducer |
| HGD | Downregulated | Homogentisate 1,2-dioxygenase |
| SAT1 | Downregulated | Spermidine/spermine N1-acetyltransferase 1 |
| EVA1 | Downregulated | Eva-1 homolog A |
| ANXA1 | Downregulated | Annexin A1 |
This table summarizes findings from a study on the effect of a single post-ovulatory dose of levonorgestrel. The changes, while statistically significant, remained within the physiological range observed in untreated controls.[4]
Etonogestrel Transcriptomic Data
A prospective study evaluated endometrial gene expression in users of the etonogestrel subdermal implant to identify associations with unfavorable vaginal bleeding. The study found that the expression of several genes before implant placement was associated with the risk of developing bleeding irregularities.
Table 2: Endometrial Gene Expression Associated with Unfavorable Vaginal Bleeding in Etonogestrel Implant Users
| Gene | Association with Unfavorable Bleeding |
| CXCL1 | Reduced expression associated with increased risk |
| BCL6 | Higher expression associated with increased risk |
| BMP6 | Higher expression associated with increased risk |
This table highlights key findings from a study investigating predictors of bleeding irregularities with etonogestrel implants.[6][7]
Experimental Protocols
Endometrial Transcriptome Analysis (Levonorgestrel Study)
-
Study Design: A single dose of 1.5 mg levonorgestrel or placebo was administered on the first day of the luteal phase. Endometrial biopsies were obtained on day LH+7 or LH+8.
-
Sample Processing: Total RNA was extracted from endometrial samples.
-
Transcriptomic Analysis: cDNA microarrays were used to determine the expression of 20,383 genes.
-
Validation: Real-time RT-PCR was used to confirm the microarray results for selected genes.[4]
Endometrial Gene Expression Analysis (Etonogestrel Study)
-
Study Design: A prospective study involving 100 women intending to use the etonogestrel implant. Endometrial biopsies were obtained before implant placement.
-
Sample Processing: Endometrial tissue was collected, and RNA was extracted.
-
Gene Expression Analysis: The expression of 20 selected genes was assessed.
-
Outcome Assessment: Users maintained a uterine bleeding diary for 12 months to correlate gene expression with bleeding patterns.[7]
Signaling Pathways
Progestins exert their effects through both classical genomic and non-genomic signaling pathways. The binding of a progestin to its receptor can lead to the activation of various downstream signaling cascades.
Classical Progesterone Receptor Signaling
Caption: Classical genomic signaling pathway of progestins.
Non-Genomic Progestin Signaling
Progestins can also initiate rapid, non-genomic signaling cascades by interacting with membrane-associated progesterone receptors, leading to the activation of kinase pathways such as MAPK.[8][9]
Caption: Simplified non-genomic signaling pathway of progestins.
Conclusion and Future Directions
While this guide provides a summary of the available transcriptomic data for levonorgestrel and etonogestrel, it highlights a significant gap in the literature regarding the transcriptomic effects of norgestimate. Direct comparative studies employing high-throughput sequencing technologies are necessary to elucidate the specific gene regulatory networks modulated by norgestimate in comparison to other progestins. Such studies would be invaluable for understanding the molecular basis of its efficacy and side-effect profile, and for the development of novel contraceptive and therapeutic agents.
References
- 1. What is the mechanism of Norgestimate? [synapse.patsnap.com]
- 2. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of single post-ovulatory administration of levonorgestrel on gene expression profile during the receptive period of the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. [PDF] Gene expression associated with unfavorable vaginal bleeding in women using the etonogestrel subdermal contraceptive implant: a prospective study | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Guide to Norgesterone Detection Methodologies: Benchmarking a Novel Enzymatic Lateral Flow Immunoassay Against Established Techniques
For Immediate Release
This guide provides a comprehensive comparison of a novel enzymatic lateral flow immunoassay (LFIA) for the detection of Norgesterone against established analytical techniques, namely Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and select the most appropriate method for their specific analytical needs.
Introduction to this compound Detection
This compound, a synthetic progestin, plays a crucial role in various pharmaceutical formulations. Accurate and reliable quantification of this compound is paramount for quality control, pharmacokinetic studies, and clinical monitoring. Traditional methods such as ELISA and HPLC-MS/MS have been the gold standard for steroid hormone analysis. However, emerging technologies like enzymatic lateral flow immunoassays offer new possibilities in terms of speed and point-of-care applications. This guide presents a head-to-head comparison of these methods, supported by experimental data and detailed protocols.
Overview of Detection Methods
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is considered a reference method for its high specificity and accuracy.[1][2]
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay that relies on the principle of antigen-antibody interaction.[3][4] Competitive ELISA is a common format for detecting small molecules like this compound, where the hormone in the sample competes with a labeled hormone for a limited number of antibody binding sites.[3][5]
Enzymatic Lateral Flow Immunoassay (LFIA) is a newer rapid diagnostic method. The novel approach discussed here utilizes an enzyme label instead of traditional colloidal gold to enhance sensitivity.[6] This method offers a portable and rapid platform for this compound detection.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the different this compound detection methods. Data is compiled from various sources and may vary depending on the specific assay and laboratory conditions.
| Parameter | HPLC-MS/MS | ELISA | Novel Enzymatic LFIA |
| Linearity Range | 0.2 - 50 ng/mL[1][2] | Typically 0.1 - 50 ng/mL (Varies by kit)[7] | 2 - 40 ng/mL[6] |
| Limit of Detection (LOD) | ~0.2 ng/mL[1][2] | Varies significantly by kit (pg/mL to ng/mL range) | 2 ng/mL[6] |
| Assay Time | Hours | 1 - 3 hours[5] | ~15 minutes[6] |
| Specificity | Very High | Good to High (potential for cross-reactivity)[7] | Good (dependent on antibody) |
| Precision (Intra-assay CV) | < 10%[1][2] | Typically < 10% | Not widely published |
| Precision (Inter-assay CV) | < 9%[1][2] | Typically < 15% | Not widely published |
| Equipment Cost | High | Moderate | Low |
| Sample Throughput | High (with autosampler) | High (plate-based) | Low to Moderate |
Experimental Protocols
Detailed methodologies for each detection technique are provided below to allow for a thorough understanding and replication of the experiments.
HPLC-MS/MS Protocol for this compound Detection
This protocol is a representative method for the simultaneous determination of this compound and progesterone (B1679170) in human serum.[1][2]
-
Sample Preparation:
-
To 1 mL of serum, add an internal standard (e.g., Norethisterone).
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small percentage of formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For example, for norgestrel (B7790687), a transition of m/z 313/245 might be used.[1]
-
-
Data Analysis:
-
Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Competitive ELISA Protocol for this compound Detection
This protocol outlines a general procedure for a competitive ELISA.[3][4]
-
Preparation:
-
Prepare a series of this compound standards and quality controls.
-
Dilute samples as necessary.
-
-
Assay Procedure:
-
Add 50 µL of standards, controls, or samples to the appropriate wells of a microplate pre-coated with anti-Norgesterone antibodies.
-
Add 50 µL of this compound-enzyme (e.g., HRP) conjugate to each well.
-
Incubate for 1 hour at room temperature on a shaker.
-
Wash the plate three to five times with wash buffer to remove unbound reagents.
-
Add 150 µL of substrate solution (e.g., TMB) to each well and incubate for 30 minutes at room temperature.
-
Add 50 µL of stop solution to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the concentration of the standards. The concentration of this compound in the samples is inversely proportional to the absorbance.
-
Novel Enzymatic Lateral Flow Immunoassay (LFIA) Protocol
This protocol is based on the described novel LFIA for progesterone detection, adapted for this compound.[6]
-
Test Strip Components:
-
Sample Pad: Where the sample is applied.
-
Conjugate Pad: Contains this compound-enzyme (e.g., HRP) conjugate.
-
Nitrocellulose Membrane: Contains a test line (T-line) with immobilized anti-Norgesterone antibodies and a control line (C-line) with secondary antibodies.
-
Wick Pad: Absorbs the excess sample.
-
-
Assay Procedure:
-
Apply a defined volume of the sample (e.g., 100 µL) to the sample pad.
-
The sample flows via capillary action to the conjugate pad, where it rehydrates the this compound-enzyme conjugate.
-
If this compound is present in the sample, it will compete with the this compound-enzyme conjugate for binding to the anti-Norgesterone antibodies at the T-line.
-
The mixture continues to migrate to the C-line, where the unbound conjugate is captured.
-
After a defined time (e.g., 10 minutes), add a substrate solution to the test strip.
-
A colorimetric signal develops at the T-line and C-line.
-
-
Data Analysis:
-
The intensity of the color at the T-line is inversely proportional to the concentration of this compound in the sample. The C-line should always develop a color, indicating a valid test.
-
The result can be read visually for a qualitative or semi-quantitative result, or with a portable reader for quantitative analysis.
-
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the experimental workflows and a logical comparison of the detection methods.
Caption: Workflow for this compound detection using HPLC-MS/MS.
Caption: Workflow for competitive ELISA of this compound.
References
- 1. Simultaneous quantitative determination of norgestrel and progesterone in human serum by high-performance liquid chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neogen.com [neogen.com]
- 4. orchidbiomedical.com [orchidbiomedical.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Norgesterone
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, understanding the proper disposal protocols for hormonal compounds like Norgesterone is critical. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring compliance and minimizing environmental impact.
Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a potent synthetic progestin and should be handled in a manner that prevents exposure.
Recommended Personal Protective Equipment:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][2]
-
Protective Clothing: Use lab coats or other protective clothing.[1][2][3]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2][3]
Wash hands and any exposed skin thoroughly after handling.[1][2] Avoid creating and inhaling dust from powdered forms of this compound.[1]
This compound Waste Disposal Options
Unused, expired, or contaminated this compound and its containers are considered pharmaceutical waste and may be classified as hazardous waste.[4] Disposal must be carried out in accordance with local, regional, and national regulations.[2][4] The following table summarizes the recommended disposal methods.
| Disposal Method | Description | Key Considerations |
| Licensed Waste Disposal Vendor | A contracted service that specializes in the disposal of chemical and pharmaceutical waste. | This is the most common and highly recommended method for laboratory settings. The vendor will ensure disposal is compliant with all regulations. |
| Incineration | High-temperature destruction of the waste. | Incineration is a preferred method for disposing of pharmaceutical products.[2] Cement kilns are also suitable for this purpose.[4] |
| Return to Manufacturer or Donor | Returning unusable products to the original supplier. | This may be a viable option, especially for large quantities of expired products.[4] |
| Engineered Sanitary Landfill | Disposal in a specially designed landfill that prevents chemical leakage into the groundwater. | This method is a relatively safe option if the landfill is properly constructed and managed to protect the aquifer.[4] |
Important Note: Do not dispose of this compound by flushing it down the toilet or pouring it down the drain.[5][6][7] Pharmaceuticals can pass through wastewater treatment systems and enter rivers and lakes, potentially impacting aquatic life and community drinking water supplies.[5][7]
Procedural Protocol for this compound Waste Disposal
The following steps outline the standard procedure for disposing of this compound waste from a laboratory setting.
-
Segregation and Collection:
-
Collect all this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, in a dedicated and clearly labeled waste container.
-
The container must be sealable, leak-proof, and made of a material compatible with the waste.[8]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" or "Pharmaceutical Waste" in accordance with your institution's and local regulations.
-
The label should identify the contents (this compound) and any other hazardous components.
-
-
Storage:
-
Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
-
Ensure all required documentation for the waste transfer is completed accurately.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research or laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. unfpa.org [unfpa.org]
- 5. epa.gov [epa.gov]
- 6. vinmec.com [vinmec.com]
- 7. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 8. ph.health.mil [ph.health.mil]
Personal protective equipment for handling Norgesterone
Essential Safety Protocols for Handling Norgesterone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential to minimize exposure risk, ensure a safe laboratory environment, and manage waste responsibly. This compound and similar progestins are classified as potential carcinogens and reproductive toxins, necessitating stringent safety measures.[1][2][3]
Personal Protective Equipment (PPE) Requirements
Effective use of Personal Protective Equipment is the primary barrier against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| Task / Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid Powder | Double-gloving with chemical-resistant nitrile gloves.[1][4] | Safety glasses with side shields or chemical safety goggles.[1][5] Face shield if splash potential exists.[1] | Disposable, low-permeability fabric gown with a solid front and tight-fitting cuffs.[4] | Required: Work must be done in a certified chemical fume hood.[1] If a fume hood is unavailable, a NIOSH/MSHA-approved respirator (e.g., N-95) is mandatory.[1] |
| Handling Solutions (Compounding/Administering) | Double-gloving with chemical-resistant nitrile gloves.[4] | Safety glasses with side shields or chemical safety goggles.[1][5] A face shield is recommended to protect against splashes.[1] | Disposable, low-permeability fabric gown with a solid front and tight-fitting cuffs.[4] | Not typically required if work is performed with adequate ventilation and engineering controls. |
| Decontamination & Waste Disposal | Double-gloving with chemical-resistant nitrile gloves.[4] | Safety glasses with side shields or chemical safety goggles.[1][5] | Disposable, low-permeability fabric gown with a solid front and tight-fitting cuffs.[4] | Not typically required. |
| Handling Intact, Ready-to-Use Oral Doses | Single pair of chemotherapy-grade gloves.[6] | Not typically required, but safety glasses are best practice. | Lab coat.[1] | Not required. |
Procedural Guide for Safe Handling
Following a systematic workflow is critical for minimizing risk. This section provides step-by-step guidance for handling this compound in a laboratory setting.
Experimental Protocol: Handling Solid this compound
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound and display signs to restrict access for unauthorized personnel.[4]
-
All weighing and handling of solid or crystalline this compound must occur within a certified chemical fume hood to prevent inhalation.[1]
-
Ensure the work surface is covered with disposable absorbent benchtop spill pads to contain any spills.[1]
-
Verify that an eyewash station and safety shower are readily accessible.
-
-
Donning PPE:
-
Wash hands thoroughly before putting on any PPE.[4]
-
Don a disposable, low-permeability gown with a solid front and long sleeves.[4]
-
Put on the first pair of chemical-resistant nitrile gloves, ensuring the cuffs are tucked under the gown sleeves.
-
Put on the second pair of nitrile gloves, pulling the cuffs over the gown sleeves to create a seal.[4]
-
Don safety glasses with side shields or goggles.[1] If there is a significant risk of splashing, also wear a face shield.[1]
-
-
Handling Procedure:
-
Carefully transfer the required amount of this compound, minimizing the generation of dust.
-
If preparing a solution, use syringes and IV sets with Luer-Lok™ fittings to minimize the risk of leaks and accidental injection.[1]
-
Do not eat, drink, apply cosmetics, or smoke in the designated handling area.[1][5]
-
-
Post-Handling:
-
After completing the task, carefully remove the outer pair of gloves and dispose of them in a designated hazardous waste container.[4]
-
Remove the remaining PPE in an order that minimizes cross-contamination (e.g., gown, then inner gloves).
-
Wash hands thoroughly with soap and water after removing all PPE.[5]
-
Decontamination and Disposal Plan
Proper decontamination and waste management are critical for preventing environmental contamination and secondary exposure.
-
Surface and Equipment Decontamination:
-
Any laboratory equipment or surfaces that have come into contact with this compound must be decontaminated.[1]
-
Wipe down contaminated surfaces and equipment with soap and water, followed by a thorough rinse.[1]
-
For non-porous items like glassware, soak them in a bleach solution for 24 hours to ensure complete decontamination.[1]
-
-
Waste Segregation and Disposal:
-
All disposable items contaminated with this compound (e.g., gloves, gowns, bench pads, plasticware) must be placed in a sealed, clearly labeled hazardous waste container.[4]
-
Dispose of empty, uncapped needles and syringes directly into a designated sharps container immediately after use.[1]
-
Unused or expired this compound must be disposed of as hazardous chemical waste.[5][7] Do not discard it down the drain or in regular trash.[8][9]
-
All waste disposal must be conducted through an approved waste management company, following all local and national regulations.[7][10]
-
This compound Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. pogo.ca [pogo.ca]
- 7. tcichemicals.com [tcichemicals.com]
- 8. vinmec.com [vinmec.com]
- 9. Disposing of medicines - Care Quality Commission [cqc.org.uk]
- 10. unfpa.org [unfpa.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
